S-Benzyl-DL-homocysteine
Beschreibung
The exact mass of the compound 2-Amino-4-(benzylthio)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-4-benzylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDMPPOTUGMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-60-3, 3054-02-2 | |
| Record name | NSC164657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
S-Benzyl-DL-homocysteine chemical properties and structure
An In-Depth Technical Guide to S-Benzyl-DL-homocysteine: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal, non-proteinogenic amino acid derivative that serves as a cornerstone in various biochemical and synthetic research domains. As a protected form of DL-homocysteine, it provides a stable and versatile tool for investigating the complex metabolic pathways of sulfur-containing amino acids, notably the methionine cycle. The benzyl group's strategic protection of the reactive thiol moiety prevents spontaneous disulfide bond formation, thereby enabling controlled introduction of the homocysteine backbone in complex syntheses, such as in solid-phase peptide synthesis. This guide offers a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and the principal research applications of this compound, tailored for researchers and professionals in drug development and the life sciences.
Chemical Identity and Structural Elucidation
This compound is structurally characterized by a homocysteine core where the sulfur atom of the thiol group is alkylated with a benzyl group. This thioether linkage is the molecule's defining feature from a synthetic utility standpoint. The "DL" designation indicates that the compound is a racemic mixture of both D and L enantiomers at the alpha-carbon.
The key structural components are:
-
Homocysteine Backbone: A four-carbon amino acid structure, homologous to cysteine but with an additional methylene bridge in its side chain.
-
Alpha-Amino and Carboxyl Groups: These provide the characteristic reactivity of amino acids, allowing for peptide bond formation.
-
Thioether Linkage: The sulfur atom is covalently bonded to the benzyl group's methylene carbon. This bond is significantly more stable under a wide range of chemical conditions compared to the free thiol of homocysteine, which readily oxidizes.
-
Benzyl Group (Bzl): A common and robust protecting group for thiols. Its stability under both acidic and basic conditions, combined with its removability via methods like sodium in liquid ammonia or catalytic hydrogenolysis, makes it exceptionally useful.
Caption: 2D Chemical Structure of S-Benzyl-homocysteine.
Physicochemical Properties
As a specialized reagent, comprehensive analytical data for this compound is not always collected or published by commercial suppliers.[1] However, its fundamental properties derived from its structure are well-established.
| Property | Value | Source(s) |
| CAS Number | 1017-76-1 | |
| Molecular Formula | C₁₁H₁₅NO₂S | |
| Molecular Weight | 225.31 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | Not widely reported. | [2] |
| Solubility | Sparingly soluble in water; soluble in acidic or basic aqueous solutions and some organic solvents like DMSO. | [3] |
Note: Researchers should validate the purity and identity of the compound via standard analytical techniques (e.g., NMR, Mass Spectrometry) upon receipt, as per supplier recommendations.[1]
Synthesis Methodology
The most direct and efficient synthesis of this compound involves the S-alkylation of homocysteine. A common and effective starting material is DL-homocysteine thiolactone hydrochloride.[2][3] This precursor is advantageous because the free thiol is generated in situ, minimizing premature oxidation.
Causality of Experimental Design: The synthesis is a two-step, one-pot process. First, the thiolactone ring is opened under basic conditions (hydrolysis) to yield the sodium salt of homocysteine. Second, this nucleophilic thiolate anion attacks a benzyl halide (e.g., benzyl bromide or chloride) in a classic Sₙ2 reaction to form the stable thioether.
-
Base-mediated Ring Opening: A strong base like NaOH is required to rapidly hydrolyze the cyclic thioester (thiolactone) to expose the carboxylate and, crucially, the free thiol group.[3]
-
pH Adjustment: The pH is then adjusted to ~9. This ensures the thiol group (-SH, pKa ~10) is partially deprotonated to the highly nucleophilic thiolate anion (-S⁻), which is essential for the subsequent alkylation step, while keeping the amino group protonated to reduce side reactions.[3]
-
Alkylation: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the good leaving group (Br⁻) and the reactivity of the benzylic carbon.[3]
-
Purification: The final product is typically purified using chromatography to remove unreacted starting materials and byproducts.[3]
Experimental Protocol: Synthesis from DL-Homocysteine Thiolactone[4]
-
Ring Opening: Under an inert argon atmosphere, dissolve DL-homocysteine thiolactone hydrochloride (1.5 eq.) in freshly prepared, degassed 5 M sodium hydroxide. Stir the mixture for 10-15 minutes. Monitor the cleavage of the thiolactone by Thin Layer Chromatography (TLC).
-
pH Adjustment: Add sodium bicarbonate (1.7 eq.) to the solution. Carefully adjust the pH to 9.0 using concentrated HCl.
-
Solvent Addition: Add 1,4-dioxane to the aqueous solution (e.g., 3 mL for a ~4.5 mmol scale reaction) to aid in the solubility of the benzyl halide.
-
Alkylation: While maintaining the inert atmosphere, slowly add benzyl bromide (1.0 eq.) to the amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction via HPLC or TLC.
-
Quenching: Upon completion, acidify the reaction mixture to a pH of 6 with 1 M HCl.
-
Workup: Evaporate the residual organic solvent under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of DMSO and purify via flash chromatography (e.g., on a C18 column with an appropriate gradient, such as water/acetonitrile with an ammonium acetate modifier).
-
Isolation: Combine the product-containing fractions and lyophilize to obtain this compound as a white powder.
Caption: Workflow for the synthesis of this compound.
Biochemical Significance and Research Applications
The primary value of this compound lies in its role as a stable precursor to homocysteine, a critical intermediate in sulfur amino acid metabolism. Homocysteine sits at a metabolic crossroads, where its fate is determined by cellular needs.
-
Remethylation Pathway (Methionine Cycle): Homocysteine is remethylated to regenerate methionine. This is catalyzed by two key enzymes: Methionine Synthase (MS), which uses a methyl group from 5-methyltetrahydrofolate (requiring Vitamin B12), and Betaine-Homocysteine S-Methyltransferase (BHMT), which uses betaine as the methyl donor.
-
Transsulfuration Pathway: When methionine is abundant, homocysteine is irreversibly converted to cysteine. This pathway involves the vitamin B6-dependent enzymes Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CSE).
By using this compound, researchers can study these pathways or utilize the homocysteine structure without the complication of its inherent reactivity.
Caption: Central role of Homocysteine in metabolic pathways.
Key Research Applications:
-
Peptide Synthesis: For incorporating a homocysteine residue into a peptide sequence, a protected form is mandatory. Fmoc-S-benzyl-DL-homocysteine is a commercially available derivative used in solid-phase peptide synthesis.[4] The benzyl group is stable to the piperidine used for Fmoc deprotection and is typically removed at the final cleavage and deprotection step.
-
Enzyme Inhibitor Studies: Derivatives of S-alkylated homocysteine are used to probe the active sites and mechanisms of enzymes involved in homocysteine metabolism. For instance, related compounds have been studied as inhibitors of BHMT.[5]
-
Intermediate for Chemical Synthesis: It serves as a precursor for synthesizing other complex molecules and probes. For example, it has been used in the synthesis of radiolabeled L-methionine for medical imaging studies.
Safety, Handling, and Storage
This compound should be handled according to standard laboratory safety protocols for chemical reagents.
-
Safety: This material should be considered hazardous until further information is available.[6] Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term stability, storage at -20°C is often recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling tool for advanced research in biochemistry and medicinal chemistry. Its role as a stable, protected version of the metabolically crucial but chemically labile homocysteine allows for precise investigations into sulfur amino acid pathways and the controlled synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in designing next-generation therapeutics and research tools.
References
-
Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Kolenbrander, H. M., & Berg, C. P. (1969). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 47(17), 3271-3273. Available at: [Link]
-
PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]
-
Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. MDPI Encyclopedia. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. Available at: [Link]
-
PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). N-Carbobenzyloxy-S-benzyl-DL-homocysteine. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(35), 13245-13251. Available at: [Link]
-
PubChem. (n.d.). N-benzoyl-homocysteine. National Center for Biotechnology Information. Available at: [Link]
-
Jiracek, J., et al. (2010). Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats. Nutrition Research, 30(7), 493-500. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. N-Carbobenzyloxy-S-benzyl-DL-homocysteine | C19H21NO4S | CID 238656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1017-76-1 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of S-Benzyl-DL-homocysteine from Homocysteine Thiolactone
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive, field-proven guide to the synthesis of S-Benzyl-DL-homocysteine, a critical intermediate in various biochemical and pharmaceutical research applications.[1][2] Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, emphasizes self-validating protocols, and offers insights born from practical application. The methodology described herein is designed for reproducibility, scalability, and safety.
Strategic Overview & Scientific Foundation
This compound serves as a protected precursor for homocysteine and is instrumental in studying sulfur amino acid metabolism and in the synthesis of labeled compounds for metabolic investigation.[1][2] The synthetic route from DL-homocysteine thiolactone hydrochloride is favored for its efficiency and simplicity, avoiding the use of hazardous reagents like liquid ammonia that characterize older methods.[3]
The Core Mechanism: A Two-Act Play
The synthesis unfolds in two primary stages: the nucleophilic opening of the thiolactone ring followed by the S-alkylation with a benzyl halide.
-
Act I: Ring-Opening Hydrolysis. DL-homocysteine thiolactone is a cyclic thioester.[4][5] In a basic aqueous medium, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiolactone. This leads to the cleavage of the thioester bond, opening the five-membered ring to yield the homocysteine thiolate anion. This deprotonated thiol is a potent nucleophile, poised for the subsequent reaction. The stability and reactivity of the thiolactone are pH-dependent; hydrolysis is favored under basic conditions, which is a critical control point in this synthesis.[6]
-
Act II: S-Alkylation. The generated thiolate anion performs a nucleophilic substitution (Sɴ2) reaction on the electrophilic benzylic carbon of benzyl bromide. The thiolate displaces the bromide ion, forming a stable thioether bond and yielding the desired product, this compound.
Reaction Mechanism Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of S-Benzyl-DL-homocysteine in Sulfur Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-DL-homocysteine (SBH) serves as a critical molecular tool for investigating the complexities of sulfur amino acid metabolism. By experimentally inducing a state that mimics hyperhomocysteinemia, SBH allows researchers to dissect the downstream cellular consequences of metabolic dysregulation. This guide provides an in-depth exploration of the biochemical pathways influenced by SBH, its mechanisms of action, and detailed protocols for its application in cell-based models. We will examine how SBH-induced metabolic disruption leads to significant cellular sequelae, including oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis, offering a framework for studying diseases linked to elevated homocysteine levels, such as cardiovascular and neurodegenerative disorders.
The Centrality of Sulfur Amino Acid Metabolism
Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to cellular function. Their metabolism is orchestrated through a series of interconnected pathways, with the non-proteinogenic amino acid homocysteine (Hcy) positioned at a critical metabolic nexus.[1] The fate of homocysteine is determined by two principal pathways:
-
The Methionine Cycle (Remethylation): Homocysteine is remethylated to regenerate methionine. This process is vital for maintaining the pool of methionine required for protein synthesis and for producing S-adenosylmethionine (SAM), the universal methyl donor for countless epigenetic and biosynthetic reactions.[2][3]
-
The Transsulfuration Pathway: When methionine is in excess, homocysteine is irreversibly channeled into the transsulfuration pathway.[4] The first and rate-limiting step is catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS), which condenses homocysteine with serine to form cystathionine.[5][6][7] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CSE) to produce cysteine, a precursor for the synthesis of the critical intracellular antioxidant, glutathione (GSH).[8][9]
The regulation of these pathways is tightly controlled, primarily by the cellular concentration of SAM, which allosterically activates CBS, thereby directing homocysteine towards cysteine synthesis when methionine levels are high.[6] Dysregulation at this junction, leading to elevated homocysteine levels (hyperhomocysteinemia), is a well-established risk factor for numerous pathologies.
Caption: The core pathways of sulfur amino acid metabolism.
This compound (SBH): A Molecular Probe
This compound is a synthetic derivative of homocysteine.[10][11] In experimental biology, it is not used as a substrate but as a pharmacological tool to induce a state of intracellular hyperhomocysteinemia. Its primary utility lies in its ability to disrupt the normal flux of sulfur amino acid metabolism, thereby triggering downstream cellular stress responses that are the focus of investigation. While the precise inhibitory mechanisms are not fully elucidated in all contexts, its application reliably elevates intracellular homocysteine, leading to conditions that mimic pathological states.[12][13][14]
Mechanism of Action: Induction of Cellular Stress
The accumulation of homocysteine following SBH treatment initiates a cascade of detrimental cellular events. Homocysteine itself, particularly its auto-oxidation products, can generate reactive oxygen species (ROS), directly contributing to oxidative stress.[13][15] This initial insult is amplified by the subsequent disruption of key cellular organelles and signaling pathways.
Downstream Consequences: Oxidative and Endoplasmic Reticulum (ER) Stress
The primary consequence of SBH-induced hyperhomocysteinemia is the onset of robust Endoplasmic Reticulum (ER) stress.[14][16][17][18][19] The ER is highly sensitive to redox imbalances. An overload of unfolded or misfolded proteins, potentially exacerbated by oxidative damage and disruption of disulfide bond formation, triggers the Unfolded Protein Response (UPR).[14] The UPR is a tripartite signaling network initiated by three ER-resident sensor proteins: IRE1, PERK, and ATF6.[20]
-
PERK Pathway: Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which transiently attenuates global protein synthesis. However, it paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, drives the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP).[20][21]
-
IRE1 Pathway: Activated IRE1 executes an unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD).
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to release a cytosolic fragment that migrates to the nucleus to activate the transcription of ER chaperones like Binding-immunoglobulin protein (BiP/GRP78).[22]
Sustained or overwhelming ER stress, as induced by SBH, shifts the UPR from a pro-survival to a pro-apoptotic response, with CHOP expression being a key indicator of this transition.[21][23]
Induction of Apoptosis
The culmination of severe oxidative and ER stress is the activation of programmed cell death, or apoptosis. CHOP plays a central role in this process by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic factors. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade. The executioner caspase, Caspase-3, is a key player that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[24]
Experimental Applications & Protocols
SBH is an invaluable tool for modeling hyperhomocysteinemia in vitro. The following section details a comprehensive workflow for treating cultured cells with SBH and assessing the key downstream markers of cellular stress and apoptosis.
Caption: A generalized workflow for studying SBH-induced cellular stress.
Protocol: Induction of Cellular Stress with SBH in Cell Culture
Objective: To treat a mammalian cell line (e.g., HepG2, SH-SY5Y, HUVEC) with SBH to induce hyperhomocysteinemia and subsequent cellular stress.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Methodology:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Causality: Working with sub-confluent, logarithmically growing cells ensures that observed effects are due to the treatment and not confounding factors like contact inhibition or nutrient depletion.
-
-
Preparation of SBH Stock: Prepare a sterile stock solution of SBH (e.g., 100 mM) in an appropriate solvent (e.g., 1N NaOH, followed by neutralization with HCl and dilution in PBS or culture medium). Filter-sterilize the stock solution.
-
Treatment: Aspirate the old medium from the cells. Add fresh complete medium containing the desired final concentration of SBH (typically in the range of 1-5 mM). Include a "Vehicle Control" well that receives an equivalent volume of the solvent used for the SBH stock.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, proceed immediately to downstream analysis. Cells can be washed with cold PBS and then lysed for protein analysis (Western Blot) or processed for flow cytometry or activity assays.
Protocol: Assessment of Reactive Oxygen Species (ROS)
Objective: To quantify intracellular ROS levels using a fluorescent probe.
Materials:
-
CellROX® Green Reagent (Invitrogen) or DCFDA
-
PBS
-
Flow cytometer or fluorescence microscope
Methodology (based on CellROX®): [25][26]
-
Induce Stress: Treat cells with SBH as described in Protocol 4.1. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour) and a vehicle control.
-
Probe Loading: 30 minutes before the end of the SBH incubation, add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Wash: Aspirate the medium and wash the cells three times with PBS.
-
Analysis:
-
Flow Cytometry: Detach cells using trypsin, neutralize, centrifuge, and resuspend in PBS. Analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter set (e.g., FITC channel).[25]
-
Microscopy: Analyze live cells directly in the plate or on a slide using a fluorescence microscope.
-
Self-Validation: Comparing the fluorescence intensity of SBH-treated cells to both the vehicle control (baseline ROS) and the positive control (maximal ROS) validates the assay's responsiveness and contextualizes the magnitude of the SBH effect.
-
Protocol: Assessment of ER Stress by Western Blot
Objective: To measure the protein expression of key UPR markers (BiP, CHOP).[22][27]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus
-
Primary antibodies (anti-BiP/GRP78, anti-CHOP/GADD153, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After SBH treatment (Protocol 4.1), wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with the primary antibody (e.g., anti-CHOP, 1:1000 dilution) overnight at 4°C.[23] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).
Protocol: Assessment of Apoptosis via Caspase-3 Activity Assay
Objective: To measure the activity of the executioner caspase-3 as a functional endpoint of apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)[24][28]
-
Kit-specific Lysis Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[29][30]
-
Microplate reader
Methodology (based on a fluorometric kit): [29]
-
Induce Apoptosis: Treat cells with SBH (Protocol 4.1). Include a vehicle control and a positive control (e.g., staurosporine, 1 µM for 4-6 hours).[30]
-
Prepare Lysates: After treatment, collect both adherent and floating cells. Centrifuge, wash with PBS, and lyse the cell pellet in the provided chilled lysis buffer. Incubate on ice for 10 minutes.[24]
-
Quantify Protein: Centrifuge the lysates and determine the protein concentration of the supernatant.
-
Assay Reaction: In a black 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample to separate wells. Add the reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[29]
-
Measurement: Read the fluorescence on a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm).[29]
-
Trustworthiness: The activity is calculated relative to the vehicle control, and the positive control ensures the assay system is working correctly. The results provide a quantitative, functional measure of apoptosis induction.
-
Data Interpretation & Case Study
Hypothetical Results: A study is conducted using a neuronal cell line (SH-SY5Y) treated with varying concentrations of SBH for 24 hours.
Table 1: Quantitative Analysis of SBH-Induced Cellular Stress Markers
| Treatment Group | ROS Induction (Fold Change vs. Vehicle) | CHOP Protein Expression (Fold Change vs. Vehicle) | Caspase-3 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| SBH (1 mM) | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.2 |
| SBH (2.5 mM) | 3.5 ± 0.5 | 6.8 ± 0.9 | 4.2 ± 0.6 |
| SBH (5 mM) | 6.2 ± 0.8 | 11.3 ± 1.5 | 8.9 ± 1.1 |
| Positive Control | 8.5 ± 1.0 (H₂O₂) | 15.0 ± 2.1 (Tunicamycin) | 12.5 ± 1.8 (Staurosporine) |
Interpretation:
The data clearly demonstrate a dose-dependent effect of SBH on neuronal cells.
-
ROS Induction: SBH treatment leads to a significant increase in reactive oxygen species, indicating a state of oxidative stress.
-
ER Stress: The robust, dose-dependent upregulation of CHOP protein confirms the induction of severe ER stress.
-
Apoptosis: The increase in Caspase-3 activity directly correlates with the levels of ROS and ER stress, confirming that the stress induced by SBH culminates in apoptotic cell death.
These results validate the use of SBH as a tool to model the pathological cascade linking hyperhomocysteinemia to oxidative stress, ER stress, and ultimately, neuronal cell death.
Broader Implications and Future Directions
The ability to reliably model hyperhomocysteinemia in vitro using SBH provides a powerful platform for drug development and disease research. This model can be used to:
-
Screen for therapeutic compounds that can mitigate homocysteine-induced cellular stress.
-
Investigate the specific molecular pathways that link ER stress to apoptosis in different cell types relevant to diseases like Alzheimer's, Parkinson's, and atherosclerosis.
-
Explore the interplay between genetic predispositions (e.g., polymorphisms in MTHFR or CBS genes) and environmental factors (represented by SBH treatment) in disease pathogenesis.
By providing a controlled system to study a complex metabolic insult, this compound will continue to be an essential compound in the arsenal of researchers working to unravel and combat diseases associated with disordered sulfur amino acid metabolism.
References
- Kraus, J. P., & Kozich, V. (2005). The role of cystathionine beta-synthase in homocysteine metabolism. Antioxidants & Redox Signaling, 7(5-6), 813–822.
-
Mishra, R., et al. (2020). Cystathionine β-Synthase in Physiology and Cancer. Antioxidants, 9(11), 1083. [Link]
- Creative Bioarray. (n.d.). Caspase-3 Activity Assay (Fluorometric).
-
Wikipedia contributors. (2023). Cystathionine beta-synthase. Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.). Cystathionine beta-synthase (CBS) as a key enzyme in the homocysteine metabolism.
-
ResearchGate. (2005). The Role of Cystathionine β-Synthase in Homocysteine Metabolism. Antioxidants and Redox Signaling. [Link]
-
Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]
-
Turner, M. A., et al. (2000). Structure and function of S-adenosylhomocysteine hydrolase. Cell Biochemistry and Biophysics, 33(2), 101–125. [Link]
-
protocols.io. (2024). ROS Measurement Using CellROX. protocols.io. [Link]
-
Wikipedia contributors. (2023). Adenosylhomocysteinase. Wikipedia, The Free Encyclopedia. [Link]
-
Frontiers Media S.A. (2021). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry. [Link]
-
Scientific Reports. (2018). Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports. [Link]
-
ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. ResearchGate. [Link]
-
ProQuest. (2000). Structure and function of S-adenosylhomocysteine hydrolase. Cell Biochemistry and Biophysics. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]
-
Oxford Academic. (2023). Cell culture model for oxidative stress. Experimental protocols for reactive oxygen and nitrogen species. [Link]
-
Oslowski, C. M., & Urano, F. (2011). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in enzymology, 490, 71–92. [Link]
-
Methods in Molecular Biology. (2011). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. SpringerLink. [Link]
-
Methods in Molecular Biology. (2011). Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. SpringerLink. [Link]
-
Gorbatyuk, M. S., et al. (2010). Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration. Experimental eye research, 90(4), 449–458. [Link]
-
SlideShare. (n.d.). Metabolism of Sulphur Containing Amino Acids. SlideShare. [Link]
-
Zhang, N., et al. (2016). Homocysteine induces cytotoxicity and proliferation inhibition in neural stem cells via DNA methylation in vitro. Neuroscience letters, 610, 168–175. [Link]
-
Gacko, M., et al. (2021). The Effect of Homocysteine on the Secretion of Il-1β, Il-6, Il-10, Il-12 and RANTES by Peripheral Blood Mononuclear Cells—An In Vitro Study. Journal of Clinical Medicine, 10(21), 5183. [Link]
-
Xiao, Y., et al. (2020). Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a. The FASEB Journal, 34(1), 1369–1385. [Link]
-
Ji, C., et al. (2007). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. The American journal of pathology, 170(1), 282–295. [Link]
-
PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. PubChem. [Link]
-
Upchurch, G. R., Jr, et al. (2001). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. Journal of vascular surgery, 34(4), 715–721. [Link]
-
Outinen, P. A., et al. (1999). Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells. Blood, 94(3), 959–967. [Link]
-
Semantic Scholar. (1949). PREPARATION OF THE OPTICALLY ACTIVE ISOMERS OF S-BENZYLHOMOCYSTEINE BY ENZYMATIC RESOLUTION. The Journal of Biological Chemistry. [Link]
-
Preninka, A. I., et al. (2022). Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress. PLoS ONE, 17(12), e0278965. [Link]
-
Finkelstein, J. D. (2000). Sulfur containing amino acids and human disease. The Journal of nutrition, 130(4S Suppl), 1011S–1015S. [Link]
-
MDPI. (2020). The Contribution of Homocysteine Metabolism Disruption to Endothelial Dysfunction: State-of-the-Art. International Journal of Molecular Sciences. [Link]
-
The American Journal of Pathology. (2007). Homocysteine-induced Endoplasmic Reticulum Stress Causes Dysregulation of the Cholesterol and Triglyceride Biosynthetic Pathways. The American Journal of Pathology. [Link]
-
Stipanuk, M. H. (2004). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. The Journal of nutrition, 134(6 Suppl), 1656S–1660S. [Link]
-
Stipanuk, M. H. (2004). Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine. Annual review of nutrition, 24, 539–577. [Link]
-
Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. (1999). Sulfur Amino Acid Metabolism: Homocystinuria. NCBI Bookshelf. [Link]
Sources
- 1. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Homocysteine induces cytotoxicity and proliferation inhibition in neural stem cells via DNA methylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Homocysteine on the Secretion of Il-1β, Il-6, Il-10, Il-12 and RANTES by Peripheral Blood Mononuclear Cells—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homocysteine facilitates endoplasmic reticulum stress and apoptosis of hepatocytes by suppressing ERO1α expression via cooperation between DNMT1 and G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Homocysteine causes neuronal leptin resistance and endoplasmic reticulum stress | PLOS One [journals.plos.org]
- 19. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 23. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mpbio.com [mpbio.com]
- 25. ROS Measurement Using CellROX [protocols.io]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to S-Benzyl-DL-homocysteine as a Chemical Intermediate in Synthesis
Abstract
S-Benzyl-DL-homocysteine is a pivotal, yet often overlooked, chemical intermediate in synthetic organic and medicinal chemistry. Its unique structure, featuring a stable S-benzyl protecting group on the homocysteine backbone, provides a versatile platform for the synthesis of a wide array of biologically significant molecules. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its strategic application as a precursor for methionine analogs, radiolabeled tracers, and modified peptides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present visual workflows to equip researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Introduction: The Strategic Importance of this compound
Homocysteine is a non-proteinogenic, sulfur-containing amino acid that sits at a critical metabolic intersection between the methionine cycle and the transsulfuration pathway.[1] Its free thiol group is highly reactive, making it a valuable synthetic handle but also a liability that necessitates protection during multi-step syntheses. This compound addresses this challenge by masking the thiol group with a robust benzyl substituent.
The S-benzyl group serves as an effective protecting group that is stable under a variety of reaction conditions, yet can be removed when desired to unmask the reactive thiol for further functionalization.[2] This dual characteristic makes this compound an ideal starting material for:
-
The synthesis of various S-alkyl-DL-homocysteines, which are analogs of the essential amino acid methionine and are often used to study metabolic pathways or as biological antagonists.[3]
-
The preparation of radiolabeled L-methionine, a critical tracer for medical imaging techniques like Positron Emission Tomography (PET).[4]
-
The incorporation of homocysteine residues into peptides for structural or functional studies.[5]
This guide will provide the foundational knowledge and practical methodologies to leverage the full synthetic potential of this versatile intermediate.
Physicochemical and Structural Properties
A thorough understanding of a chemical's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich[6] |
| Synonyms | 2-Amino-4-(benzylthio)butanoic acid | PubChem |
| CAS Number | 1017-76-1 | BenchChem[4] |
| Molecular Formula | C₁₁H₁₅NO₂S | PubChem |
| Molecular Weight | 225.31 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| Melting Point | 238-242 °C (decomposes) | Sigma-Aldrich |
Synthesis of this compound: A Validated Protocol
The most direct and efficient synthesis of S-alkyl-homocysteines, including the S-benzyl derivative, proceeds through the alkylation of homocysteine thiolactone.[3] Homocysteine thiolactone is the intramolecularly cyclized and activated form of homocysteine, which readily reacts with electrophiles upon ring-opening.[7]
The reaction involves a nucleophilic attack by the sulfur atom on the alkylating agent. This process is typically carried out in a basic medium to facilitate the opening of the thiolactone ring and deprotonation of the resulting thiol, enhancing its nucleophilicity.
Synthetic Workflow
The overall transformation from DL-homocysteine thiolactone hydrochloride to this compound can be visualized as a two-step, one-pot process.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for synthesizing S-alkyl-DL-homocysteines with yields reported between 75-95%.[3]
Materials:
-
DL-homocysteine thiolactone hydrochloride (1 mole equivalent)
-
Sodium methoxide (2 mole equivalents)
-
Benzyl chloride (1.1 mole equivalents)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide (2 eq.) in anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
Addition of Thiolactone: To the cold sodium methoxide solution, add DL-homocysteine thiolactone hydrochloride (1 eq.) portion-wise while stirring. Maintain the temperature at 0°C. Causality: This step opens the thiolactone ring and generates the sodium thiolate, a potent nucleophile.
-
Alkylation: Slowly add benzyl chloride (1.1 eq.) to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Concentration: After the reaction is complete, cool the mixture and concentrate it to approximately one-fifth of its original volume under reduced pressure.
-
Precipitation and Isolation: Cool the concentrated solution to 0°C. Adjust the pH to 5 by the dropwise addition of concentrated HCl with vigorous stirring. A thick white precipitate of this compound will form.
-
Filtration: Stir the suspension at 0°C for 20 minutes, then collect the solid product by vacuum filtration.
-
Recrystallization: Dissolve the crude product in a minimum volume of boiling water and filter while hot to remove any insoluble impurities. Add four volumes of absolute ethanol to the hot filtrate and cool to 0°C for 2 hours to induce crystallization.
-
Final Product: Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.
Core Synthetic Applications
The utility of this compound stems from the stability of the S-benzyl group and the various ways it can be manipulated.
The S-Benzyl Thioether as a Protecting Group
In complex syntheses, particularly solid-phase peptide synthesis (SPPS), protecting the side chains of amino acids is crucial to prevent unwanted side reactions.[8] The S-benzyl group is a workhorse protector for cysteine and homocysteine.
-
Stability: It is stable to the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid in DCM) and the basic conditions for Fmoc-group removal (e.g., piperidine in DMF), making it compatible with both major SPPS strategies.[8][9]
-
Cleavage (Deprotection): The removal of the S-benzyl group requires harsh conditions, which provides excellent orthogonality. The most common methods are reduction with sodium in liquid ammonia or treatment with very strong acids like hydrofluoric acid (HF).[2] This ensures the protecting group remains intact until the final cleavage step.
A Gateway to Methionine Analogs and Homocysteine
The primary application of this compound is as a stable, easily handleable precursor to homocysteine or its S-alkylated derivatives.
Caption: Synthetic utility of this compound.
By first performing the deprotection step, free DL-homocysteine is generated in situ. This can then be reacted with various alkyl halides to produce a library of S-alkyl-DL-homocysteines.[3] Alternatively, the generated L-homocysteine (from the DL-racemic mixture) can be used in enzymatic syntheses to produce complex biological molecules like S-adenosyl-L-homocysteine (SAH).[10][11]
Key Experimental Protocol: S-Benzyl Group Cleavage
The reductive cleavage using sodium in liquid ammonia is a classic and effective method for deprotecting S-benzyl ethers.[2] This method is particularly useful when the molecule contains other functional groups that are sensitive to strong acids.
Safety Warning: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and sodium metal, which is highly reactive with water. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
Materials:
-
This compound
-
Anhydrous liquid ammonia (condensed from a cylinder)
-
Sodium metal
-
Ammonium chloride (solid, for quenching)
-
50% Aqueous acetic acid
Procedure:
-
Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper in a fume hood.
-
Condensation: Cool the flask in a dry ice/acetone bath and condense the required volume of liquid ammonia (approx. 1 mL per 1 mg of peptide/amino acid).
-
Dissolution: Add the this compound to the liquid ammonia and stir until it dissolves completely.
-
Reduction: Add small, freshly cut pieces of sodium metal to the solution under anhydrous conditions. The solution will turn a deep blue color. Continue adding sodium until the blue color persists for at least 30 seconds, indicating the reaction is complete. Causality: The sodium metal dissolves in liquid ammonia to produce solvated electrons, which are powerful reducing agents that cleave the benzyl-sulfur bond.
-
Quenching: Carefully quench the reaction by adding solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of nitrogen.
-
Workup: Dissolve the resulting white residue in 50% aqueous acetic acid. This solution, containing DL-homocysteine, can be lyophilized or used directly in the next synthetic step.
Conclusion: A Versatile and Indispensable Intermediate
This compound is more than just a protected amino acid; it is a strategic intermediate that unlocks a wide range of synthetic possibilities. Its stability, coupled with well-established protocols for its synthesis and deprotection, makes it an indispensable tool for chemists and biochemists. By providing a reliable route to homocysteine and its derivatives, it facilitates research in areas from fundamental metabolism and enzyme kinetics to the development of novel pharmaceuticals and diagnostic agents. The methodologies and insights presented in this guide provide a solid framework for the effective and strategic application of this compound in advanced chemical synthesis.
References
- BenchChem. (2025). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide. BenchChem Technical Support.
- PubChem. (n.d.). (+-)-Homocysteine. National Center for Biotechnology Information.
- Brown, D. R., & Jones, J. K. N. (1967). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 45(3), 275-278.
- Wen, X., Leopold, V., & Seebeck, F. P. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, (38).
- Miller, J. W. (2023). Homocysteine—a retrospective and prospective appraisal. Journal of Inherited Metabolic Disease, 46(4), 587-601.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Pascal, R., & Pross, A. (2021). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 11(8), 819.
- National Institutes of Health. (n.d.). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. PubMed Central.
- PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.
- ResearchG
- Sigma-Aldrich. (n.d.). S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR.
- BenchChem. (n.d.). This compound.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
- PubMed. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release.
- Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7423–7493.
- Catalyst University. (2019, March 9). Amino Acid Metabolism | the Methionine (SAM) Cycle [Video]. YouTube.
- Google Patents. (n.d.). US5008188A - Process for producing S-adenosyl-L-homocysteine.
- Fields, G. B., & Noble, R. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 19(4), 279-290.
Sources
- 1. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and History of S-Alkyl-DL-Homocysteine Compounds
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of S-alkyl-DL-homocysteine compounds. We delve into the foundational research that first identified homocysteine and its derivatives, tracing the development of synthetic methodologies from early classical approaches to modern enzymatic and chemo-enzymatic strategies. The guide elucidates the profound biochemical significance of these compounds, particularly as modulators of one-carbon metabolism through the inhibition of key enzymes such as S-adenosylhomocysteine (SAH) hydrolase and betaine-homocysteine S-methyltransferase (BHMT). Furthermore, we examine their therapeutic potential and applications in drug development, supported by detailed experimental protocols for synthesis and analysis, insightful visualizations of metabolic pathways, and a curated collection of seminal references. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical, field-proven insights.
A Historical Perspective: From the Dawn of Sulfur Amino Acid Chemistry
The story of S-alkyl-DL-homocysteine compounds is intrinsically linked to the broader history of sulfur-containing amino acids. The journey began with the isolation of cystine from a human bladder stone in 1810.[1] However, it was the pioneering work of Vincent du Vigneaud in the 1930s that truly laid the groundwork for our understanding of homocysteine and its derivatives. While investigating the sulfur components of insulin, du Vigneaud and his team were the first to derive homocysteine from methionine.[2] This seminal discovery opened the door to understanding critical metabolic processes like transmethylation and transsulfuration.[2]
The initial synthesis of methionine itself was a challenge, with early methods like the Strecker synthesis providing very low yields.[3] It wasn't until the industrial production of acrolein in the 1940s that more efficient synthetic routes were developed.[4] This advancement in methionine synthesis paved the way for the creation of its analogues, including the S-alkyl-homocysteine derivatives.
One of the earliest and most studied S-alkyl-homocysteine compounds is ethionine (S-ethyl-DL-homocysteine). Its synthesis and identification as a methionine antagonist were significant milestones.[5][6] Early research demonstrated that ethionine could be incorporated into proteins in place of methionine and interfere with cellular ATP utilization, leading to various toxic effects, including the development of fatty liver and pancreatitis in animal models.[5][7][8] This antagonistic activity established S-alkyl-homocysteine derivatives as valuable tools for probing the intricacies of methionine metabolism.
The Evolving Landscape of Synthesis
The methodologies for synthesizing S-alkyl-DL-homocysteine compounds have evolved considerably, driven by the need for higher yields, greater purity, and more versatile approaches.
Classical Synthetic Approaches
Early methods for the synthesis of homologous series of S-alkyl homocysteines often involved the use of hazardous reagents like liquid ammonia and hydrogen cyanide.[6] A significant improvement came with the use of homocysteine thiolactone as a starting material. This approach, which involves the reaction of the thiolactone with a primary alkyl halide in a sodium methoxide solution, offers good yields (75-95%) and avoids the use of more dangerous chemicals.[6]
Another classical approach involves the direct alkylation of unprotected DL-homocysteine with various alkylating agents under alkaline conditions in an aqueous solution.[9]
Modern Enzymatic and Chemo-enzymatic Synthesis
More recently, enzymatic and chemo-enzymatic methods have emerged as powerful tools for the synthesis of S-adenosyl-L-homocysteine (SAH) and its analogues. These methods offer high regio- and stereoselectivity. One innovative one-pot synthesis of SAH starts from racemic homocysteine thiolactone and adenosine, utilizing a cascade of three enzymes: α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase.[2][10][11] This approach is scalable and cost-effective.[2][10][11]
The development of enzyme-catalyzed S-methylation and S-alkylation of SAH using synthetic alkylating agents has further expanded the synthetic toolbox, transforming SAH from a mere byproduct into a valuable reagent for creating diverse S-alkyl-homocysteine derivatives.[2][10][11]
Biochemical Significance: Modulators of One-Carbon Metabolism
S-alkyl-DL-homocysteine compounds exert their biological effects primarily by interfering with one-carbon metabolism, a fundamental process for the synthesis of nucleotides, neurotransmitters, and for the methylation of DNA, RNA, and proteins.
The Methionine Cycle and S-Adenosylmethionine (SAM)
The central hub of one-carbon metabolism is the methionine cycle. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.[12] After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[12][13]
Therapeutic Potential and Drug Development
The ability of S-alkyl-homocysteine derivatives to modulate key metabolic pathways has made them attractive candidates for drug development.
Antiviral and Anticancer Applications
The inhibition of SAH hydrolase, and the subsequent disruption of methylation, has been a key strategy in the development of antiviral and anticancer agents. [5]By interfering with viral mRNA capping and replication, SAH hydrolase inhibitors have shown promise in preclinical studies. Similarly, their ability to induce apoptosis and inhibit cell proliferation has been investigated in various cancer models. [14]
Immunosuppression
SAH hydrolase inhibitors have also demonstrated immunosuppressive effects. [7][9]By blocking transmethylation reactions essential for lymphocyte activation and function, these compounds can attenuate the immune response. [7][9]This has potential applications in the treatment of autoimmune diseases and in preventing organ transplant rejection. [7]
Cardiovascular and Neurodegenerative Diseases
Elevated levels of homocysteine (hyperhomocysteinemia) are a known risk factor for cardiovascular and neurodegenerative diseases. [15]While S-alkyl-homocysteine compounds are not typically used to lower homocysteine levels directly, their role as inhibitors of enzymes in the methionine cycle provides valuable tools for studying the pathological mechanisms of these diseases.
Analytical Methodologies
The accurate quantification of S-alkyl-DL-homocysteine compounds in biological matrices is crucial for both research and clinical applications.
Sample Preparation
For the analysis of total homocysteine and its derivatives in plasma or serum, a reduction step is necessary to release the protein-bound and disulfide forms. [16][17]This is typically achieved using reducing agents like dithiothreitol (DTT). [16]Following reduction, a protein precipitation step, often with methanol or other organic solvents, is performed to clean up the sample. [8][16]
Chromatographic and Spectrometric Techniques
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of homocysteine and its derivatives. [8][17][18]This technique allows for the separation of the analytes from other matrix components and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. [8][17][18] Fluorescence detection following derivatization is another widely used method. [19][20][21]Various derivatizing agents are employed to render the non-fluorescent homocysteine molecule detectable.
Detailed Experimental Protocols
Synthesis of S-Alkyl-DL-Homocysteine via Homocysteine Thiolactone
Objective: To synthesize S-alkyl-DL-homocysteine derivatives from homocysteine thiolactone and an alkyl halide.
Materials:
-
DL-Homocysteine thiolactone hydrochloride
-
Primary alkyl halide (e.g., ethyl bromide, propyl iodide)
-
Sodium methoxide
-
Methanol
-
Concentrated hydrochloric acid
-
Absolute ethanol
Procedure:
-
Dissolve DL-homocysteine thiolactone hydrochloride in a solution of sodium methoxide in methanol.
-
Add the primary alkyl halide to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Cool the mixture to 0°C and adjust the pH to 5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring.
-
Stir the resulting suspension at 0°C for 15-20 minutes and filter the precipitate.
-
Dissolve the precipitate in a minimum volume of boiling water and filter.
-
Add four volumes of absolute ethanol to the filtrate and cool to 0°C for 2 hours to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product by melting point, TLC, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Reference: Adapted from a published method. [6]
Quantification of Total Homocysteine in Plasma by LC-MS/MS
Objective: To quantify the total concentration of homocysteine in human plasma samples.
Materials:
-
Human plasma samples
-
Internal standard (e.g., d8-homocystine)
-
Reducing agent (e.g., DTT solution)
-
Precipitation reagent (e.g., methanol)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of the internal standard solution and 50 µL of the reducing agent.
-
Vortex and incubate at room temperature for 5-30 minutes.
-
Add 200 µL of the precipitation reagent, vortex, and incubate at 4°C for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample onto the LC-MS/MS system.
-
Use a suitable reversed-phase column for chromatographic separation.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of organic modifier and an acid (e.g., formic acid).
-
Detect the analyte and internal standard using selected reaction monitoring (SRM) in positive electrospray ionization mode.
-
-
Data Analysis:
-
Quantify the concentration of homocysteine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.
-
Reference: Based on established LC-MS/MS methods. [8][16][17]
Conclusion and Future Directions
The journey of S-alkyl-DL-homocysteine compounds, from their initial discovery as metabolic curiosities to their current status as potent enzyme inhibitors and potential therapeutic agents, is a testament to the power of fundamental biochemical research. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly open new avenues for their application in medicine and biotechnology. Future research will likely focus on the development of more specific and less toxic inhibitors, the exploration of their utility in personalized medicine, and their application as probes to further unravel the complexities of cellular metabolism.
References
-
Ethionine | C6H13NO2S | CID 25674 - PubChem. (n.d.). Retrieved from [Link]
-
Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model. (n.d.). Retrieved from [Link]
-
Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. (n.d.). Retrieved from [Link]
-
Homocysteine: A History in Progress. (n.d.). Retrieved from [Link]
-
VINCENT DU VIGNEAUD - Biographical Memoirs. (n.d.). Retrieved from [Link]
-
Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest. (n.d.). Retrieved from [Link]
-
Separation and Quantitation of Total Plasma Homocysteine and Methylmalonic Acid by LC-MS/MS Analysis. (n.d.). Retrieved from [Link]
-
History Today in Medicine - Prof. Dr. Vincent du Vigneaud. (2025, May 18). Retrieved from [Link]
-
Prebiotic Synthesis of Methionine and Other Sulfur-Containing Organic Compounds on the Primitive Earth: A Contemporary Reassessment Based on an Unpublished 1958 Stanley Miller Experiment. (n.d.). Retrieved from [Link]
-
New synthesis of S-alkyl-DL-homocysteines. (n.d.). Retrieved from [Link]
-
Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? (n.d.). Retrieved from [Link]
-
DL-Methionine. (n.d.). Retrieved from [Link]
-
Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024, February 21). Retrieved from [Link]
-
Homocysteine - Wikipedia. (n.d.). Retrieved from [Link]
- Homocysteine synthase inhibitor - Google Patents. (n.d.).
-
S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. (2009, January 13). Retrieved from [Link]
-
Vincent du Vigneaud - Wikipedia. (n.d.). Retrieved from [Link]
- Process for preparing s-adenosyl homocysteine - Google Patents. (n.d.).
- Pharmaceutical composition for treating hyperhomocysteinaemia caused by medicaments - Google Patents. (n.d.).
-
Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024, September 6). Retrieved from [Link]
- Preparation of S-aryl-cysteine and its derivatives - Google Patents. (n.d.).
-
Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: A new approach. (n.d.). Retrieved from [Link]
-
Homocysteine in Plasma. (n.d.). Retrieved from [Link]
-
Detection of Homocysteine and Cysteine. (n.d.). Retrieved from [Link]
-
Measurement of homocysteine: a historical perspective. (n.d.). Retrieved from [Link]
-
Vincent du Vigneaud: following the sulfur trail to the discovery of the hormones of the posterior pituitary gland at Cornell Medical College. (n.d.). Retrieved from [Link]
- Synthesis and application of fluorescent probe for selective detection of homocysteine - Google Patents. (n.d.).
-
Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma. (n.d.). Retrieved from [Link]
-
Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024, September 6). Retrieved from [Link]
-
Homocysteine: Validation and comparison of two methods using samples from patients with pulmonary hypertension. (2014, November 13). Retrieved from [Link]
-
IC50 values of the 9 compounds identified using the high throughput... (n.d.). Retrieved from [Link]
-
Smart Probes for Ultrasensitive and Highly Selective Sensing of Homocysteine over Cysteine Based on Multi-Cooperative Effects by Using Gold Nanoparticles. (n.d.). Retrieved from [Link]
-
Validation of an HPLC method for total homocysteine quantification in plasma. (n.d.). Retrieved from [Link]
-
A Ratiometric Fluorescent Probe for Cysteine and Homocysteine Displaying a Large Emission Shift. (n.d.). Retrieved from [Link]
-
S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. (n.d.). Retrieved from [Link]
-
Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs. (2013, April 25). Retrieved from [Link]
-
Effect of ethionine on the in vitro synthesis and degradation of mitochondrial translation products in yeast. (n.d.). Retrieved from [Link]
-
Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. (n.d.). Retrieved from [Link]
-
Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. (n.d.). Retrieved from [Link]
-
Cysteine and homocysteine as biomarker of various diseases. (n.d.). Retrieved from [Link]
-
Effect of the Dietary Supplement SAMe on Blood Homocysteine Levels. (2012, January 6). Retrieved from [Link]
-
Homocysteine and vascular disease: review of published results of the homocysteine-lowering trials. (n.d.). Retrieved from [Link]
-
IC 50 estimates and comparison of IC 50 s measured for short or long substrate. (n.d.). Retrieved from [Link]
-
KEGG PATHWAY: Cysteine and methionine metabolism. (n.d.). Retrieved from [Link]
Sources
- 1. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmeindia.in [cmeindia.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]
- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of S-alkyl L-homocysteine analogues of glutathione and their kinetic studies with gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN115490674B - Synthesis and application of fluorescent probe for selective detection of homocysteine - Google Patents [patents.google.com]
- 14. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vincent du Vigneaud: following the sulfur trail to the discovery of the hormones of the posterior pituitary gland at Cornell Medical College - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
S-Benzyl-DL-homocysteine CAS number and molecular weight
An In-Depth Technical Guide to S-Benzyl-DL-homocysteine
Prepared by a Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of this compound, a crucial derivative of the non-proteinogenic amino acid homocysteine. Primarily utilized in research and development, this compound serves as a stable, S-protected intermediate essential for studying sulfur amino acid metabolism, synthesizing complex peptides, and exploring novel biomaterials. We will delve into its fundamental properties, a robust synthesis protocol, its biological context, and its diverse applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical Properties
This compound is characterized by the attachment of a benzyl group to the sulfur atom of homocysteine. This modification masks the reactive thiol group, preventing spontaneous disulfide bond formation and allowing for more controlled chemical manipulations. Its core identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1017-76-1 | [1][2][] |
| Molecular Formula | C₁₁H₁₅NO₂S | [1][] |
| Molecular Weight | 225.31 g/mol | [1][][4] |
| Appearance | White to off-white crystalline powder (typical) | Inferred from typical amino acid derivatives |
| Purity Note | Suppliers may offer this as a rare chemical without extensive analytical data; buyer verification is often required.[5] |
Part 2: Synthesis and Characterization
The synthesis of S-alkyl-homocysteines is fundamental for creating tools to study methionine antagonism and other metabolic processes. A common and effective laboratory-scale synthesis avoids hazardous reagents like liquid ammonia, providing a straightforward path to high-purity material.[1]
Causality in Synthesis Design:
The primary challenge in working with homocysteine is the reactivity of its free thiol (-SH) group. The benzyl group serves as an excellent protecting group because it is stable under a wide range of reaction conditions but can be removed later if needed (e.g., through reduction). The chosen synthetic route involves the S-alkylation of homocysteine thiolactone. The thiolactone is used as the starting material because it is a stable, cyclic precursor to homocysteine, facilitating a clean reaction with the alkylating agent, benzyl chloride.
Detailed Synthesis Protocol
This protocol is adapted from a validated method for preparing various S-alkyl-DL-homocysteines.[1]
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask, prepare a solution of sodium methoxide in methanol.
-
Add DL-Homocysteine thiolactone hydrochloride to the cold (0°C) sodium methoxide solution with stirring. This opens the lactone ring to expose the reactive thiol group.
-
Add benzyl chloride as the alkylating agent to the reaction mixture.
Step 2: Saponification
-
To the reaction mixture, add a solution of sodium hydroxide.
-
Heat the resulting solution under reflux for approximately 1.5 hours to ensure the complete saponification of any ester intermediates.
Step 3: Precipitation and Isolation
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated solution to 0°C.
-
Carefully adjust the pH to ~5 by the dropwise addition of concentrated hydrochloric acid while stirring vigorously. This neutralizes the phenolate and carboxylate groups, causing the amino acid to precipitate.
-
Continue stirring the thick suspension at 0°C for 15-20 minutes to maximize precipitation.
-
Filter the precipitate using a Büchner funnel.
Step 4: Recrystallization and Purification
-
Dissolve the crude precipitate in a minimum volume of boiling water and filter while hot to remove insoluble impurities.
-
To the hot filtrate, add four volumes of absolute ethanol.
-
Cool the solution to 0°C for at least 2 hours to induce crystallization of the pure this compound.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Biological Context - A Tool for Metabolic Research
Homocysteine sits at a critical metabolic crossroads, and its fate is tightly regulated. This compound is an invaluable tool for studying this regulation because its protected thiol group allows it to be introduced into biological systems in a stable form.
The Homocysteine Metabolic Fork
Homocysteine can either be recycled back to methionine (remethylation) or be irreversibly converted to cysteine (transsulfuration).[2]
-
Remethylation Pathway: This pathway salvages homocysteine to regenerate methionine. It is primarily catalyzed by Methionine Synthase (MS), which requires Vitamin B12 and a methyl group from folate.[2]
-
Transsulfuration Pathway: When methionine is abundant, homocysteine is shunted towards cysteine synthesis. This pathway is initiated by the enzyme Cystathionine β-Synthase (CBS), which is allosterically activated by S-adenosylmethionine (SAM), the cell's primary methyl donor.[2]
The concentration of SAM acts as a cellular sensor; high SAM levels indicate sufficient methionine, thus activating CBS to commit homocysteine to the transsulfuration pathway.[2]
Metabolic Pathway Diagram
Caption: The metabolic fate of homocysteine.
Part 4: Applications in Drug Development and Materials Science
Intermediate for Chemical Synthesis
The benzyl-protected thiol makes this compound an ideal building block in multi-step organic synthesis. In drug discovery, researchers often need to construct complex molecules or peptide analogs where a free thiol would interfere with other reactions. The existence of further protected versions, such as Boc-S-benzyl-DL-homocysteine, underscores its utility as a versatile synthetic intermediate.[6]
Advanced Functional Materials
Recent cutting-edge research has demonstrated the power of S-benzyl-protected amino acids in materials science. While the study used the L-isomer, the principle is directly applicable. Cyclic dipeptides containing S-benzyl-L-cysteine were shown to self-assemble into nanofibrillar hydrogels.[7] These hydrogels exhibit a remarkable ability to remove harmful organic dyes from contaminated water, showcasing the potential for these building blocks in environmental remediation technologies. This application highlights how fundamental chemical modifications, like S-benzylation, can lead to materials with advanced, practical functions.[7]
Part 5: Example Experimental Workflow - Enzymatic Homocysteine Assay
While this compound is not the direct analyte in clinical homocysteine assays, it can be a critical component in the research laboratory for assay development, validation, or as a stable precursor to generate homocysteine in situ.
Principle of a Self-Validating Enzymatic Assay
Modern homocysteine assays are often enzymatic, relying on the conversion of homocysteine to a detectable product.[8][9] A common method involves a homocysteine S-methyltransferase, which reacts homocysteine with a co-substrate like S-adenosylmethionine (SAM). The product of this reaction, S-adenosylhomocysteine (SAH), is then measured through a series of coupled enzyme reactions that ultimately lead to a change in NADH absorbance at 340 nm.[9]
Protocol: General Steps for Enzymatic Quantification
-
Sample Preparation:
-
For a standard curve, a stock solution of this compound can be de-protected (e.g., using a reducing agent) to generate a known concentration of free DL-homocysteine.
-
Biological samples (serum, plasma) require a preliminary reduction step (e.g., with dithiothreitol) to convert oxidized homocysteine and protein-bound forms into free homocysteine.
-
-
Reagent Preparation:
-
Prepare Reagent 1 (R1) containing the necessary enzymes for the coupled reaction (e.g., SAH hydrolase, adenosine deaminase, glutamate dehydrogenase) and cofactors (e.g., NADH, 2-oxoglutarate).
-
Prepare Reagent 2 (R2) containing the initiating enzyme, homocysteine S-methyltransferase, and the co-substrate, SAM.
-
-
Assay Procedure (Automated Analyzer or 96-well plate):
-
Pipette the prepared sample or standard into the reaction vessel.
-
Add R1 and incubate to allow for any non-specific reactions to complete.
-
Initiate the specific reaction by adding R2.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH consumption is directly proportional to the concentration of homocysteine in the sample.[8]
-
-
Validation and Quality Control:
-
Run a blank (no homocysteine) to establish the baseline rate of NADH degradation.
-
Use the standard curve generated from the de-protected this compound to calculate the concentration in unknown samples.
-
Include positive and negative controls with known homocysteine concentrations to validate the assay's accuracy and precision.
-
Conclusion
This compound is more than just a chemical compound; it is a foundational tool for scientific inquiry. Its CAS number 1017-76-1 and molecular weight of 225.31 g/mol define its identity, but its true value lies in its application. By providing a stable, manipulable form of homocysteine, it enables precise studies of sulfur metabolism, serves as a key building block in the synthesis of novel therapeutics, and is now finding a place in the development of advanced functional materials. This guide provides the core knowledge base for researchers to effectively synthesize, understand, and apply this versatile molecule in their work.
References
-
New synthesis of S-alkyl-DL-homocysteines. Canadian Science Publishing. [Link]
-
Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872. PubChem. [Link]
-
Homocysteine Enzymatic Assay (Liquid Stable). Diazyme Laboratories. [Link]
-
Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications. PubMed. [Link]
-
Homocysteine 2 Reagent Enzymatic Assay. Diazyme Laboratories. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 4. This compound | 1017-76-1 [m.chemicalbook.com]
- 5. S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal to Hydrogel Transformation in S-Benzyl-L-Cysteine-Containing Cyclic Dipeptides - Nanostructure Elucidation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diazyme.com [diazyme.com]
- 9. diazyme.com [diazyme.com]
An In-Depth Technical Guide to the Stereochemistry of DL-Homocysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine, a sulfur-containing amino acid, occupies a critical juncture in cellular metabolism, linking the methionine cycle to the transsulfuration pathway. While its L-enantiomer is a natural intermediate, the presence and biological implications of D-homocysteine and the stereoisomers of its derivatives are of increasing interest in biomedical research and drug development. The stereochemical configuration of homocysteine and its metabolites dictates their interaction with enzymes, receptors, and other biological molecules, leading to stereospecific physiological and pathological outcomes. This guide provides a comprehensive technical overview of the stereochemistry of DL-homocysteine and its derivatives, focusing on their synthesis, analytical separation, and distinct biological activities. We will delve into the causality behind experimental choices for enantioselective synthesis and chiral resolution, offering field-proven insights for researchers in this domain.
Introduction: The Significance of Chirality in Homocysteine Metabolism
Homocysteine is a non-proteinogenic α-amino acid, structurally similar to cysteine but with an additional methylene group in its side chain[1]. It is biosynthesized from the essential amino acid methionine through the removal of its terminal methyl group[1]. In biological systems, L-homocysteine is the predominantly formed and metabolized enantiomer[1]. However, the potential for the formation and accumulation of D-homocysteine, as well as the racemic nature of synthetically produced homocysteine and its derivatives, necessitates a thorough understanding of their stereochemistry.
The chirality of homocysteine is crucial because biological systems are inherently chiral. Enzymes and receptors possess three-dimensional active sites that exhibit stereoselectivity, meaning they interact preferentially with one enantiomer over the other. Consequently, the L- and D-enantiomers of homocysteine and its derivatives can have vastly different metabolic fates and biological effects. Elevated levels of homocysteine, known as hyperhomocysteinemia, are an established risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases[2][3][4]. Understanding the stereospecific contributions to these conditions is paramount for the development of targeted therapeutic interventions.
Metabolic Pathways of Homocysteine: A Stereochemical Perspective
L-homocysteine stands at a metabolic crossroads, with its fate determined by two primary pathways: remethylation and transsulfuration[5]. These pathways are tightly regulated to maintain cellular homeostasis.
-
Remethylation Pathway: This pathway recycles L-homocysteine back to L-methionine. It is catalyzed by methionine synthase, which utilizes methylcobalamin (a form of vitamin B12) and 5-methyltetrahydrofolate (the active form of folate) as cofactors[2][4]. An alternative remethylation reaction, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase[2].
-
Transsulfuration Pathway: This pathway catabolizes L-homocysteine to L-cysteine. It involves a two-step enzymatic process initiated by cystathionine β-synthase (CBS), a vitamin B6-dependent enzyme, which condenses L-homocysteine with L-serine to form cystathionine. Subsequently, cystathionine γ-lyase, also vitamin B6-dependent, cleaves cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia[1][2].
The enzymes involved in these pathways are stereospecific for the L-enantiomers of their substrates. This enzymatic selectivity underscores the importance of stereochemistry in normal homocysteine metabolism.
Enantioselective Synthesis of Homocysteine Derivatives
The preparation of enantiomerically pure homocysteine derivatives is essential for studying their distinct biological roles.
Synthesis of D- and L-Homocysteine from Methionine
A straightforward method for the synthesis of optically active D- and L-homocysteine involves the use of the corresponding enantiomers of methionine as starting material[6].
Protocol: Synthesis of (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride (from L-Methionine)
-
Reaction Setup: A mixture of L-methionine, dichloroacetic acid, and concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion, the reaction mixture is cooled, leading to the crystallization of (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride.
-
Isolation: The crystalline product is collected by filtration, washed, and dried.
Protocol: Synthesis of L-Homocysteine
-
Hydrolysis: The (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride intermediate is treated with hydroxylamine to yield L-homocysteine[6].
-
Purification: The final product can be purified by recrystallization.
The same procedure can be followed using D-methionine to synthesize D-homocysteine via the (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride intermediate[6].
Enzymatic Synthesis of L-Homocysteine Derivatives
Enzymatic methods offer high stereoselectivity for the synthesis of L-homocysteine derivatives. A one-pot synthesis of S-adenosyl-L-homocysteine (SAH) from racemic homocysteine thiolactone has been developed[2][7]. This process utilizes a cascade of three enzymes:
-
α-amino-ε-caprolactam racemase: To racemize the homocysteine thiolactone.
-
Bleomycin hydrolase: For the stereoselective hydrolysis of L-homocysteine thiolactone.
-
SAH hydrolase: To catalyze the condensation of the in situ generated L-homocysteine with adenosine.
This enzymatic cascade is driven by the irreversible and stereoselective hydrolysis of the L-thiolactone, followed by the thermodynamically favorable condensation reaction[2].
Chiral Separation and Analysis of DL-Homocysteine
The accurate quantification of individual enantiomers of homocysteine and its derivatives is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most powerful techniques for this purpose.
Indirect Chiral Separation by HPLC via Derivatization
This common approach involves the derivatization of the DL-homocysteine mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent for amino acids[2][8][9][10][11].
Protocol: Derivatization of DL-Homocysteine with Marfey's Reagent
-
Sample Preparation: A solution of the DL-homocysteine sample is prepared.
-
Derivatization Reaction: An aliquot of the sample is mixed with a solution of Marfey's reagent in acetone, followed by the addition of a weak base such as triethylamine to initiate the reaction[10].
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient duration to ensure complete derivatization. Reaction times can vary significantly between different amino acids[10].
-
Quenching: The reaction is quenched by the addition of an acid, such as hydrochloric acid[10].
-
Dilution: The sample is diluted with the mobile phase before injection into the HPLC system.
Table 1: HPLC Conditions for Separation of Marfey's Adducts
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water/0.1% Formic Acid |
| Mobile Phase B | 70% Acetonitrile/30% Water/0.1% Formic Acid |
| Gradient | Optimized for separation of all diastereomers |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 340 nm or Mass Spectrometry |
| Column Temperature | 40°C |
Note: A neutral pH mobile phase system (e.g., water/acetonitrile/ammonium acetate, pH 6.5) may provide better resolution for all 19 amino acid DL pairs[10].
Direct Chiral Separation by HPLC
Direct chiral separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.
A two-dimensional HPLC system can be employed for the analysis of homocysteine enantiomers in biological samples. The first dimension utilizes an achiral column to separate homocysteine from other amino acids, while the second dimension employs a chiral column (e.g., Chirobiotic TAG) to resolve the D- and L-enantiomers.
Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample volume. Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors that form transient inclusion complexes with the analytes, leading to different electrophoretic mobilities for the enantiomers. Derivatization of homocysteine is often necessary to introduce a chromophore for UV detection and to enhance the interaction with the chiral selector.
Stereospecific Biological Activities and Toxicity
The stereochemistry of homocysteine and its derivatives has profound implications for their biological effects.
-
L-Homocysteine and Oxidative Stress: Studies have shown that L-homocysteine stereospecifically increases lipid peroxidation in cultured endothelial cells, a key event in the pathogenesis of atherosclerosis. This pro-oxidant effect is not observed with D-homocysteine and appears to be mediated by endothelial nitric oxide synthase (eNOS)[8].
-
Homocysteine Thiolactone: Homocysteine can be converted to the cyclic thioester, homocysteine thiolactone, through an error-editing mechanism of methionyl-tRNA synthetase. Homocysteine thiolactone is a reactive molecule that can N-homocysteinylate proteins by reacting with lysine residues, leading to protein damage and autoimmune responses, which may contribute to atherogenesis[10]. While direct comparative toxicity studies of the enantiomers of homocysteine thiolactone are limited, the biological machinery for its formation is specific to L-homocysteine.
-
Neurotoxicity: Elevated homocysteine levels are associated with neurodegenerative diseases. The toxic effects are partly mediated by the activation of NMDA receptors by homocysteine and its oxidation product, homocysteic acid, leading to increased intracellular calcium and reactive oxygen species.
While it is established that the L-enantiomer is the primary biologically active form in many pathological processes, a lack of readily available quantitative data (e.g., IC50 or EC50 values) from direct comparative studies between D- and L-homocysteine and their derivatives limits a more precise assessment of their relative potencies.
Racemization of Homocysteine
Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture. For amino acids, this typically occurs through the formation of a carbanion intermediate at the α-carbon. The rate of racemization is influenced by factors such as temperature, pH, and the chemical environment. While the racemization of amino acids in geological and biological samples is a known phenomenon, the specific conditions and rates of homocysteine racemization in vivo and in vitro are not well-characterized. Understanding the potential for racemization is important, as it could lead to the formation of the D-enantiomer from the naturally occurring L-enantiomer under certain physiological or experimental conditions.
Conclusion
The stereochemistry of DL-homocysteine and its derivatives is a critical factor in their biological activity and pathological implications. The L-enantiomer is the primary substrate for the metabolic enzymes of the remethylation and transsulfuration pathways and is the stereoisomer predominantly associated with the adverse effects of hyperhomocysteinemia. The ability to synthesize enantiomerically pure homocysteine derivatives and to accurately resolve and quantify them using chiral separation techniques like HPLC and CE is fundamental to advancing our understanding in this field. For researchers and drug development professionals, a thorough appreciation of the stereochemical nuances of homocysteine metabolism is essential for the design of effective diagnostic and therapeutic strategies targeting homocysteine-related pathologies.
References
-
Ueki, M., Shinozaki, K., & Ikeda, S. (2002). Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine. Chemical & Pharmaceutical Bulletin, 50(8), 1081-1085. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Separation of D- and L-Homocysteine Enantiomers by HPLC. BenchChem Technical Support.
-
Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]
-
McCully, K. S. (2023). Homocysteine—a retrospective and prospective appraisal. Frontiers in Nutrition, 10, 1192349. [Link]
-
von Rabenau, C. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
-
Pinho, A. I., et al. (2021). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 19(11), 609. [Link]
-
Stangl, G., et al. (2014). Homocysteine and related nutrients. ResearchGate. [Link]
-
Smulders, Y. M., & Blom, H. J. (2011). The homocysteine controversy. Journal of inherited metabolic disease, 34(1), 93-99. [Link]
-
Yin, J., et al. (2020). LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Metabolites, 10(4), 148. [Link]
-
Boldyrev, A. A. (2009). Molecular mechanisms of homocysteine toxicity. Biochemistry (Moscow), 74(6), 589-597. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Andexer, J. N., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. [Link]
-
Wikipedia. (2024). Homocysteine. Wikipedia. [Link]
-
Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]
-
Deming, T. J., & Won, G. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(35), 5963-5966. [Link]
-
Jakubowski, H. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis. Circulation research, 87(1), 45-51. [Link]
-
Andexer, J. N., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. ResearchGate. [Link]
-
Upchurch, G. R., et al. (1997). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. Journal of Biological Chemistry, 272(27), 17012-17017. [Link]
-
Finkelstein, J. D. (1998). The metabolism of homocysteine: pathways and regulation. European journal of pediatrics, 157(2), S40-S44. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 5. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Mechanisms of homocysteine toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of homocysteine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of S-Benzyl-DL-homocysteine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Benzyl-DL-homocysteine (SBH) is a synthetic analog of homocysteine that functions as a modulator of critical sulfur-containing amino acid metabolic pathways. Its primary mechanism of action is the inhibition of cystathionine β-synthase (CBS), a pivotal enzyme in the transsulfuration pathway. This inhibition has profound downstream consequences, including the disruption of homocysteine metabolism, depletion of the gaseous signaling molecule hydrogen sulfide (H₂S), and induction of oxidative stress, ultimately leading to apoptosis in susceptible cells. These properties have positioned SBH as a valuable chemical probe for studying sulfur metabolism and a potential scaffold for the development of therapeutics targeting diseases characterized by upregulated CBS activity, notably certain types of cancer. This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of SBH, details established experimental protocols for its study, and discusses its therapeutic potential.
Introduction: The Central Role of Cystathionine β-Synthase in Metabolism and Disease
To comprehend the mechanism of this compound, one must first appreciate its target: cystathionine β-synthase (CBS). CBS is a vitamin B6-dependent enzyme that occupies a crucial intersection in cellular metabolism.[1] It catalyzes the first and rate-limiting step of the transsulfuration pathway, which involves the condensation of homocysteine with serine to form cystathionine.[1][2] This pathway is essential for two primary reasons:
-
Homocysteine Catabolism: It irreversibly removes excess homocysteine, a potentially toxic amino acid, from the methionine cycle.[3]
-
Cysteine and H₂S Synthesis: It channels sulfur from homocysteine into the production of cysteine, which is a precursor for the major intracellular antioxidant glutathione (GSH), and for the production of hydrogen sulfide (H₂S).[4]
H₂S, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter that regulates a multitude of physiological processes.[5] In many cancer types, including colorectal, ovarian, and breast cancer, CBS is significantly overexpressed.[6] This elevated CBS activity provides a metabolic advantage to cancer cells by increasing H₂S production, which in turn promotes cellular bioenergetics, proliferation, and resistance to apoptosis.[2][6] Consequently, inhibiting CBS has emerged as a promising strategy for cancer therapy.[4][7]
Core Mechanism of Action: this compound as a CBS Inhibitor
This compound exerts its biological effects primarily by acting as an inhibitor of cystathionine β-synthase. While detailed structural studies of the SBH-CBS complex are limited in publicly accessible literature, its inhibitory action can be inferred from its structural similarity to the natural substrate, homocysteine. The benzyl group provides a bulky, hydrophobic moiety that likely interferes with substrate binding or catalytic activity within the enzyme's active site.
Biochemical Consequences of CBS Inhibition
The inhibition of CBS by SBH triggers a cascade of metabolic and signaling events.
-
Homocysteine Accumulation: By blocking the entry of homocysteine into the transsulfuration pathway, SBH leads to an intracellular and potentially extracellular accumulation of homocysteine. Elevated homocysteine, or hyperhomocysteinemia, is itself a pro-oxidant state that can induce endothelial dysfunction and cellular damage.[3][8][9]
-
Depletion of Hydrogen Sulfide (H₂S): CBS is a primary source of H₂S in many cell types.[2][6] SBH-mediated inhibition of CBS leads to a significant reduction in endogenous H₂S production.[5] This is a critical aspect of its mechanism, as cancer cells often rely on H₂S to maintain their high metabolic rate and resist oxidative stress.[10]
-
Induction of Oxidative Stress: The depletion of H₂S, a known antioxidant, coupled with the accumulation of homocysteine, which can generate reactive oxygen species (ROS), shifts the cellular redox balance towards an oxidative state.[11][12] This increase in ROS can damage lipids, proteins, and DNA, triggering cell death pathways.[9]
-
Apoptosis Induction: The culmination of these effects—metabolic disruption, H₂S depletion, and severe oxidative stress—drives cells, particularly cancer cells that are highly dependent on the CBS/H₂S axis, into apoptosis.[10]
The overall mechanism can be visualized as a multi-step process initiated by the targeted inhibition of a single, critical enzyme.
Figure 1: Mechanism of this compound (SBH) Action.
Experimental Protocols for Studying SBH
To validate the mechanism of action of SBH and quantify its effects, a series of well-established in vitro assays are essential. The following protocols provide a framework for investigating SBH's activity in a research setting.
Protocol: In Vitro CBS Enzyme Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of SBH on CBS activity. The traditional method measures the production of H₂S.
Principle: CBS catalyzes the production of H₂S from cysteine and homocysteine. The amount of H₂S produced is quantified using a colorimetric method. The reduction in H₂S production in the presence of SBH relative to a control is a direct measure of its inhibitory activity.
Materials:
-
Recombinant human CBS enzyme
-
L-cysteine
-
DL-homocysteine
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (SBH)
-
Tris-HCl buffer (pH 8.0)
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPED) solution
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute the recombinant CBS enzyme to the desired working concentration in Tris-HCl buffer containing PLP.
-
Causality Insight: PLP is a critical cofactor for CBS activity. Including it in the buffer ensures that any observed inhibition is due to SBH and not a lack of cofactor.[7]
-
-
Inhibitor Incubation: In a 96-well plate, add 10 µL of SBH at various concentrations (e.g., a serial dilution from 1 mM to 1 µM). Include a vehicle control (e.g., DMSO or buffer).
-
Enzyme Addition: Add 40 µL of the prepared CBS enzyme solution to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition & Reaction: Initiate the reaction by adding 50 µL of a substrate solution containing L-cysteine and DL-homocysteine in Tris-HCl buffer.
-
H₂S Trapping: Immediately seal the plate with a second plate containing 100 µL of zinc acetate solution in each well to trap the H₂S gas produced. Incubate the entire assembly at 37°C for 1-2 hours.
-
Colorimetric Detection:
-
After incubation, add 50 µL of DMPED solution to the zinc acetate plate, followed by 50 µL of FeCl₃ solution.
-
This reaction forms methylene blue in the presence of sulfide.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Quantification: Measure the absorbance at 670 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each SBH concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of SBH that inhibits 50% of CBS activity).
Self-Validation System:
-
Positive Control: Use a known CBS inhibitor like aminooxyacetic acid (AOAA) to confirm the assay is working correctly.[7][13]
-
Negative Control: Wells without the CBS enzyme should show no H₂S production (no color change).
-
Vehicle Control: Wells with the enzyme and substrates but only the solvent used to dissolve SBH account for any solvent effects.
Protocol: Cell-Based Assay for Intracellular Reactive Oxygen Species (ROS)
This protocol measures the increase in oxidative stress within cells upon treatment with SBH.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Cancer cell line known to overexpress CBS (e.g., HCT116 colorectal cancer cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (SBH)
-
DCFH-DA dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
SBH Treatment: Treat the cells with various concentrations of SBH for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
Dye Loading:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of fresh, serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the dye-containing medium and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of the SBH-treated groups to the vehicle control group to determine the fold-increase in ROS production.
Self-Validation System:
-
Positive Control: Treat a set of cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or high concentrations of homocysteine, to ensure the dye and detection system are functioning.[9]
-
Negative Control: Untreated cells provide the baseline fluorescence.
-
Causality Insight: By observing a dose-dependent increase in fluorescence with increasing SBH concentration, you can directly link the compound to the induction of oxidative stress.
Quantitative Data Summary
While extensive quantitative data for this compound itself is not widely published, its effects can be contextualized by the data available for other CBS inhibitors and the consequences of homocysteine accumulation. The efficacy of a novel inhibitor based on the SBH scaffold would be evaluated using metrics like those in the table below.
| Parameter | Description | Typical Range for Effective Inhibitors | Relevance |
| IC₅₀ (CBS) | Concentration of inhibitor required to reduce CBS enzyme activity by 50%. | < 10 µM | Measures direct potency against the target enzyme.[7] |
| EC₅₀ (Cell Viability) | Concentration of inhibitor required to reduce cancer cell viability by 50%. | Varies by cell line | Measures overall cellular efficacy. |
| Fold Increase in ROS | The relative increase in intracellular ROS compared to untreated cells. | > 2-fold | Quantifies the induction of oxidative stress. |
| H₂S Production Inhibition | The percentage reduction in cellular H₂S production. | > 50% | Confirms target engagement in a cellular context. |
Therapeutic Potential and Future Directions
The targeted inhibition of cystathionine β-synthase by compounds like this compound represents a sophisticated approach to cancer therapy. By exploiting the unique metabolic dependencies of certain tumors on the CBS/H₂S axis, this strategy offers a potential therapeutic window.[10] The pro-oxidative and pro-apoptotic effects resulting from CBS inhibition can selectively target cancer cells, which often exist in a state of high basal oxidative stress and are thus more vulnerable to further ROS insults.
Future research should focus on:
-
Improving Selectivity and Potency: Modifying the SBH scaffold to enhance its affinity and selectivity for CBS over other pyridoxal 5'-phosphate-dependent enzymes.
-
In Vivo Efficacy: Evaluating optimized SBH analogs in preclinical animal models of CBS-overexpressing cancers.[5]
-
Combination Therapies: Investigating the synergistic effects of CBS inhibitors with conventional chemotherapies, as SBH-induced oxidative stress may sensitize cancer cells to other treatments.[5]
This compound serves as a foundational tool compound. Its mechanism of action—initiating a cascade from specific enzyme inhibition to broad cellular collapse—provides a clear and compelling rationale for the continued development of CBS inhibitors as a novel class of anticancer agents.
References
-
Szczesny, B., et al. (2021). Emerging roles of cystathionine β-synthase in various forms of cancer. PubMed Central. Available at: [Link]
-
Pan, J., et al. (2018). Cystathionine β-Synthase in Physiology and Cancer. PubMed Central. Available at: [Link]
-
Zhang, Y., et al. (2022). The role of cystathionine β-synthase in cancer. PubMed. Available at: [Link]
-
Pan, J., et al. (2018). Cystathionine β-Synthase in Physiology and Cancer. PubMed. Available at: [Link]
-
Bhattacharyya, S., et al. (2013). Role of cystathionine beta-synthase in ovarian cancer growth, metastasis and drug sensitivity. AACR Journals. Available at: [Link]
-
Unni, S., et al. (2018). Homocysteine to Hydrogen Sulfide or Hypertension. PubMed Central. Available at: [Link]
-
Hell, S., et al. (2015). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. PubMed Central. Available at: [Link]
-
Zhao, Y., et al. (2015). Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe. PubMed Central. Available at: [Link]
-
Yan, S.K., et al. (2006). Effects of hydrogen sulfide on homocysteine-induced oxidative stress in vascular smooth muscle cells. PubMed. Available at: [Link]
-
Loscalzo, J. (2000). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. PubMed. Available at: [Link]
-
Wang, L., et al. (2019). Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway. PubMed Central. Available at: [Link]
-
Tyagi, N., et al. (2015). Homocysteine and hydrogen sulfide in epigenetic, metabolic and microbiota related renovascular hypertension. PubMed Central. Available at: [Link]
-
Rahman, M., et al. (2022). Targeting Homocysteine and Hydrogen Sulfide Balance as Future Therapeutics in Cancer Treatment. MDPI. Available at: [Link]
-
Chen, T., et al. (2020). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 4. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging roles of cystathionine β-synthase in various forms of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of hydrogen sulfide on homocysteine-induced oxidative stress in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine and hydrogen sulfide in epigenetic, metabolic and microbiota related renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-S-benzyl-DL-homocysteine for Solid-Phase Peptide Synthesis
Introduction: The Significance of Homocysteine in Peptide Science
Homocysteine, a non-proteinogenic amino acid homolog of cysteine, is a molecule of significant interest in biochemical and pharmaceutical research. Its incorporation into peptide chains can introduce unique structural and functional properties, distinct from its cysteine and methionine counterparts. The additional methylene group in its side chain provides greater conformational flexibility and alters the reactivity of the thiol group. This makes it a valuable tool for designing novel peptide-based therapeutics, probes, and biomaterials.
The use of Fmoc-S-benzyl-DL-homocysteine provides a strategic building block for the precise insertion of homocysteine residues into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Nα-Fmoc group ensures temporary, base-labile protection, while the S-benzyl group offers robust, acid-labile protection of the thiol side chain, preventing undesirable side reactions during synthesis. This orthogonal protection scheme is central to modern peptide chemistry, allowing for the controlled and efficient assembly of complex peptide sequences.[1][2]
This guide provides a detailed technical overview and field-proven protocols for the effective use of Fmoc-S-benzyl-DL-homocysteine in SPPS. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique amino acid derivative in their work.
Physicochemical Properties and Handling
Proper handling and storage of amino acid derivatives are paramount to successful peptide synthesis. Below are the key properties of Fmoc-S-benzyl-DL-homocysteine.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄S | [3] |
| Molecular Weight | 447.56 g/mol | [3] |
| Appearance | White to off-white solid | --- |
| Purity (HPLC) | Typically ≥98% | --- |
| Storage Conditions | Store at 2-8°C, desiccated | --- |
| Solubility | Soluble in DMF, NMP, and DCM | --- |
Handling Recommendations:
-
Always handle the compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
To maintain integrity, bring the vial to room temperature before opening to prevent moisture condensation.
-
Use high-purity, amine-free solvents, particularly DMF, to prevent premature Fmoc deprotection.[4]
Core Principles of Incorporation via Fmoc SPPS
The incorporation of Fmoc-S-benzyl-DL-homocysteine follows the standard cycle of Fmoc SPPS. This process is a series of repeated steps that elongate the peptide chain while it is anchored to an insoluble resin support.[1][5]
The fundamental workflow can be visualized as follows:
Caption: Detailed steps of a single amino acid coupling cycle in SPPS.
Protocol 3: Final Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups, including the S-benzyl group of homocysteine, must be removed. This is typically achieved with a strong acid, such as Trifluoroacetic Acid (TFA), in the presence of scavengers.
Causality Behind the Cleavage Cocktail: The S-benzyl group is more stable than many other common thiol protecting groups (e.g., Trityl) and requires strong acidic conditions for removal, such as high concentrations of TFA or even hydrofluoric acid (HF). [6]During acidolysis, the benzyl group is cleaved as a reactive benzyl cation. This cation can alkylate nucleophilic residues like tryptophan and methionine, or re-alkylate the deprotected thiol of homocysteine. Scavengers are therefore critical to capture these reactive species.
Recommended Cleavage Cocktail:
-
Reagent K (for peptides containing Trp, Met, Cys/Hcy):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Resin Preparation: After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum for several hours.
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per 0.1 mmol of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The S-benzyl group's stability may necessitate a longer cleavage time compared to peptides with more labile protecting groups. [6]4. Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether (approx. 10-fold volume excess). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Potential Side Reactions and Mitigation Strategies
While SPPS is a robust methodology, several side reactions can occur, particularly with sulfur-containing amino acids. [7][8][9]
-
Racemization: The α-carbon of homocysteine can be susceptible to racemization during the activation step, especially with prolonged exposure to the basic coupling environment.
-
Mitigation: Use efficient coupling reagents like HBTU/HATU to minimize reaction times. Avoid excessive amounts of base. [10]The use of a DL-homocysteine derivative, as specified in the topic, will inherently produce a diastereomeric mixture at that position in the final peptide. If a specific stereoisomer is required, the corresponding L- or D-homocysteine derivative must be used.
-
-
S-Alkylation: During final cleavage, the deprotected thiol group of homocysteine is nucleophilic and can be alkylated by carbocations generated from other protecting groups or the resin linker. [11] * Mitigation: This is the primary reason for using a scavenger-rich cleavage cocktail like Reagent K. The scavengers (e.g., EDT, thioanisole) act as sacrificial nucleophiles, quenching the reactive cations. * Oxidation: The free thiol of homocysteine can oxidize to form disulfide bonds (homo- or hetero-dimers) after cleavage and during purification.
-
Mitigation: Work under an inert atmosphere (e.g., argon or nitrogen) when possible. If the free thiol is desired, purification buffers can be degassed and sparged with nitrogen. The addition of a mild reducing agent like dithiothreitol (DTT) to purification buffers can also prevent oxidation, though it must be removed in a subsequent step.
-
Conclusion
Fmoc-S-benzyl-DL-homocysteine is a valuable reagent for introducing the unique structural and chemical properties of homocysteine into synthetic peptides. Success in its application hinges on a solid understanding of Fmoc SPPS principles, careful execution of protocols, and an awareness of potential side reactions. The robust S-benzyl protecting group ensures thiol stability throughout the synthesis, while its controlled removal during the final acidolytic cleavage yields the desired homocysteine-containing peptide. By following the detailed protocols and mitigation strategies outlined in this guide, researchers can confidently incorporate this non-proteinogenic amino acid to advance their scientific and therapeutic objectives.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Hsieh, K. H., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-757.
- Aapptec Peptides. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Technical Support Information Bulletin 1124.
- Santa Cruz Biotechnology. (n.d.). Fmoc-S-benzyl-DL-homocysteine.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Pascal, R. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Life (Basel), 12(4), 569.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- Aapptec. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Efficient Solid-Phase Coupling of Fmoc-S-benzyl-DL-homocysteine
Abstract
The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, offering avenues to enhance peptide stability, modulate bioactivity, and introduce novel functionalities. Homocysteine, a homolog of cysteine, presents a unique scaffold for such modifications. This guide provides a comprehensive, field-proven protocol for the efficient coupling of N-α-Fmoc-S-benzyl-DL-homocysteine to a solid-phase resin. We delve into the underlying chemical principles, offer a detailed step-by-step methodology, and provide insights into process optimization and troubleshooting, ensuring researchers can confidently integrate this valuable building block into their synthetic workflows.
Introduction: The Significance of Homocysteine in Peptide Synthesis
Homocysteine's extended side chain, compared to cysteine, provides a distinct spatial arrangement that can influence peptide conformation and receptor interactions. The thiol group, protected here by a benzyl (Bzl) group, is a versatile handle for post-synthetic modifications, such as pegylation, cyclization, or the attachment of cytotoxic payloads. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, integral to the widely adopted orthogonal solid-phase peptide synthesis (SPPS) strategy.[1][2] The S-benzyl protecting group is stable to the mildly basic conditions used for Fmoc removal, yet can be cleaved under strongly acidic conditions, typically during the final peptide-resin cleavage step.[3] This quasi-orthogonality is a key feature of the Fmoc/tBu synthesis strategy.
This document serves as a detailed guide for researchers, outlining a robust protocol for the initial and subsequent coupling of Fmoc-S-benzyl-DL-homocysteine to a solid-phase support.
Foundational Principles: The Chemistry of Peptide Bond Formation
Successful peptide synthesis hinges on the efficient formation of an amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide.[1] This process is not spontaneous and requires the activation of the carboxylic acid to form a highly reactive intermediate.[1]
Carboxyl Group Activation
Several classes of reagents are employed to activate the carboxylic acid of the Fmoc-amino acid. The most common fall into two categories: carbodiimides and onium salts (aminium/uronium and phosphonium).
-
Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the resin-bound amine to form the desired peptide bond.[4]
-
Onium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that react with the carboxylate to form an activated ester, which then rapidly acylates the amine.[1][5]
The Role of Additives in Suppressing Racemization
A critical consideration during activation is the prevention of racemization, particularly for sterically hindered or sensitive amino acids. Additives such as 1-hydroxybenzotriazole (HOBt) are crucial in this regard. HOBt reacts with the activated intermediate to form an HOBt-ester, which is less prone to racemization and still sufficiently reactive to ensure efficient coupling.[4][6]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Fmoc-S-benzyl-DL-homocysteine | Peptide Synthesis Grade | e.g., Santa Cruz Biotechnology | Store desiccated at 2-8 °C. |
| Rink Amide Resin or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g | e.g., Novabiochem, Rapp Polymere | Choice depends on desired C-terminal functionality (amide or carboxylic acid).[5][7][8][9] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Low amine and water content is critical. | |
| Dichloromethane (DCM) | ACS Grade | ||
| Piperidine | ACS Grade | ||
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | ||
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | ||
| HBTU/HCTU | Peptide Synthesis Grade | Alternative coupling activators. | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | ||
| Acetic Anhydride | ACS Grade | For capping. | |
| Pyridine | ACS Grade | For capping. | |
| Ninhydrin | ACS Grade | For Kaiser test. | |
| Phenol | ACS Grade | For Kaiser test. | |
| KCN | ACS Grade | For Kaiser test. | |
| Ethanol | ACS Grade | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade | For cleavage. | |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger. | |
| Water | Deionized | Scavenger. |
Detailed Experimental Protocol: Coupling of Fmoc-S-benzyl-DL-homocysteine
This protocol is designed for a standard manual solid-phase peptide synthesis. Adjust volumes accordingly for automated synthesizers. The following workflow assumes the use of a Rink Amide resin for a C-terminal amide. For a C-terminal carboxylic acid, a Wang resin would be utilized with a similar protocol.[7][8][9]
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, ~0.05-0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection (for subsequent couplings)
This step is skipped for the initial loading of the first amino acid onto a pre-Fmoc-protected Rink Amide resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Amino Acid Activation and Coupling
Due to the potential for steric hindrance from the S-benzyl group, a robust activation method is recommended.[10][11][12][13] The use of DIC/HOBt is a reliable and cost-effective choice that minimizes racemization.
-
In a separate vial, dissolve Fmoc-S-benzyl-DL-homocysteine (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended to 4 hours or overnight.[5]
Monitoring Coupling Efficiency: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[4][14]
-
Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (A: ninhydrin in ethanol, B: phenol in ethanol, C: KCN in pyridine) to the resin beads in a small test tube.[15]
-
Heat the tube at 100-120°C for 5 minutes.[4]
-
Interpretation:
Capping of Unreacted Amines (Optional but Recommended)
If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride/pyridine/DMF (1:1:3, v/v/v) to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Post-Coupling Washes
After a successful coupling (negative Kaiser test), wash the resin thoroughly to remove excess reagents and byproducts.
-
Wash with DMF (3 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflow
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. mesalabs.com [mesalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. Fmoc-Val Wang Resin [rapp-polymere.com]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. DSpace [scholarshare.temple.edu]
Application Note: A Novel Coupled Enzyme Assay for Probing Cystathionine Beta-Synthase Activity with S-Benzyl-DL-homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Role of Cystathionine Beta-Synthase
In the intricate landscape of sulfur amino acid metabolism, Cystathionine Beta-Synthase (CBS) holds a pivotal position.[1][2] It is the gatekeeper of the transsulfuration pathway, primarily catalyzing the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-homocysteine with L-serine to form L-cystathionine.[2][3][4] This reaction is critical for the catabolism of homocysteine, a cytotoxic amino acid whose elevated levels are implicated in a range of pathologies, including cardiovascular and neurological disorders.[5][6]
The catalytic versatility of CBS, however, extends beyond this canonical reaction.[7] The enzyme is known to accommodate alternative substrates, opening avenues for the development of novel molecular probes to investigate its activity and explore potential inhibitors. This application note introduces S-Benzyl-DL-homocysteine, a structural analog of L-homocysteine, as an investigational probe for CBS activity. We present a detailed protocol for a continuous coupled enzyme assay designed to monitor the CBS-catalyzed conversion of this compound. This method offers a valuable tool for researchers studying homocysteine metabolism and for professionals engaged in the discovery of new therapeutic agents targeting CBS.
Principle of the Assay: A Three-Stage Cascade for Continuous Monitoring
The proposed assay is a continuous spectrophotometric method that relies on a three-enzyme cascade to produce a readily detectable colorimetric signal. The principle is based on the hypothesis that CBS can utilize this compound as a substrate.
-
Stage 1: The CBS Reaction. In the primary reaction, Cystathionine Beta-Synthase (CBS) is hypothesized to catalyze the β-replacement reaction between L-serine and this compound, yielding S-benzyl-cystathionine.
-
Stage 2: The Coupling Reaction. The product of the CBS reaction, S-benzyl-cystathionine, serves as a substrate for the coupling enzyme, Cystathionine γ-Lyase (CGL). CGL is known to catalyze the cleavage of cystathionine and its derivatives.[8] In this proposed reaction, CGL would cleave S-benzyl-cystathionine to produce L-cysteine, α-ketobutyrate, ammonia, and, crucially, benzyl-mercaptan (a thiol).
-
Stage 3: Colorimetric Detection. The released benzyl-mercaptan, a thiol, is then quantified using Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the thiol group of benzyl-mercaptan to produce a mixed disulfide and the chromophore 2-nitro-5-thiobenzoate (TNB), which has a distinct yellow color and a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of the CBS-catalyzed reaction.
Caption: Proposed coupled enzyme assay pathway for CBS activity using this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Recombinant Human CBS | Commercial Source | High purity is essential. |
| Recombinant Human Cystathionine γ-Lyase | Commercial Source | Ensure activity and purity. |
| This compound | Commercial Source | Prepare fresh stock solutions. |
| L-Homocysteine | Commercial Source | For positive control experiments. |
| L-Serine | Commercial Source | |
| Pyridoxal 5'-phosphate (PLP) | Commercial Source | Cofactor for both CBS and CGL. Prepare fresh and protect from light. |
| DTNB (Ellman's Reagent) | Commercial Source | Prepare fresh in assay buffer. |
| Tris-HCl Buffer (pH 8.0) | N/A | |
| 96-well clear, flat-bottom plates | N/A | For spectrophotometric readings. |
| Spectrophotometer | N/A | Capable of reading absorbance at 412 nm in kinetic mode. |
Detailed Investigational Protocol
This protocol is designed for a 96-well plate format and should be considered a starting point for optimization.
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
PLP Stock Solution (10 mM): Dissolve PLP in the assay buffer. Store in small aliquots at -20°C, protected from light.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Prepare fresh on the day of the experiment.
-
Substrate Stock Solutions (100 mM): Prepare separate 100 mM stock solutions of this compound and L-Homocysteine in the assay buffer.
-
L-Serine Stock Solution (100 mM): Prepare a 100 mM stock solution of L-Serine in the assay buffer.
-
Enzyme Working Solutions: Dilute CBS and CGL to the desired concentrations in assay buffer containing 100 µM PLP. Keep on ice. The optimal concentrations of CBS and CGL need to be determined empirically. A starting point could be 1-5 µM for CBS and ensuring CGL is in excess to not be rate-limiting.
Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine Beta-Synthase (CBS), Genetic Testing - Diagnostic Tests | Purchase the test online | Diagnostiki Athinon [eshop.athenslab.gr]
- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis for substrate activation and regulation by cystathionine beta-synthase (CBS) domains in cystathionine {beta}-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
A Validated Reversed-Phase HPLC Method for Purity Determination of S-Benzyl-DL-homocysteine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for S-Benzyl-DL-homocysteine. The method is designed for researchers, scientists, and drug development professionals requiring an accurate assessment of this critical amino acid derivative. The protocol employs a standard C18 column with UV detection, offering excellent specificity, linearity, accuracy, and precision. We provide a comprehensive guide covering the analytical principle, detailed step-by-step protocols, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a sulfur-containing amino acid derivative used as a key intermediate in various synthetic chemical processes and biochemical research studies.[3] Its structural integrity and purity are paramount, as impurities can lead to unwanted side reactions, yield loss, or erroneous biological interpretations. The presence of the benzyl group provides a convenient chromophore, making UV-based HPLC an ideal analytical technique for purity assessment.
The primary analytical challenge is to develop a method capable of separating the main this compound peak from potential process-related impurities, such as unreacted starting materials (e.g., homocysteine thiolactone) and degradation products (e.g., sulfoxides).[4][5] This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, with its benzyl moiety, is significantly more hydrophobic than many potential polar impurities, allowing for effective separation on a C18 stationary phase.[6][7]
Causality of Method Choice:
-
Reversed-Phase HPLC: Chosen for its versatility and proven efficacy in analyzing amino acid derivatives.[8][9] The non-polar C18 stationary phase effectively retains the hydrophobic benzyl group of the analyte.
-
Acidified Mobile Phase: The use of trifluoroacetic acid (TFA) serves two critical functions:
-
It suppresses the ionization of the analyte's carboxyl group, which minimizes peak tailing and results in a sharp, symmetrical peak shape.
-
It provides a consistent pH environment, ensuring reproducible retention times.
-
-
UV Detection: The aromatic benzyl ring in this compound exhibits strong UV absorbance, allowing for sensitive and specific detection at 254 nm.[8]
It is important to note that this is an achiral method. As such, it will quantify the total purity of this compound but will not separate the D- and L-enantiomers. For enantiomeric separation, a dedicated chiral stationary phase (CSP) and method development would be required.[10][11]
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol, HPLC Grade
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
| Parameter | Specification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes, hold at 90% B for 2 min, return to 10% B in 1 min, equilibrate for 7 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Fill to the mark with water and mix thoroughly. Degas before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Fill to the mark with acetonitrile and mix thoroughly. Degas before use.
-
Diluent (Water:Acetonitrile, 50:50): Mix equal volumes of HPLC-grade water and acetonitrile.
Standard and Sample Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
HPLC Analysis Workflow
The overall workflow from sample preparation to final purity calculation is illustrated below. This systematic process ensures that all system suitability requirements are met before the analysis of unknown samples, guaranteeing the validity of the results.
Caption: HPLC analysis workflow for this compound purity.
Step-by-Step Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections is ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the this compound peak is ≤ 2.0.
-
Theoretical Plates (N): The column efficiency is ≥ 2000 theoretical plates.
-
-
-
Analysis Sequence:
-
Once SST criteria are met, inject the Diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms from the blank and sample injections, disregarding any peaks originating from the blank.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13] The validation focused on specificity, linearity, accuracy, precision, and robustness.
Caption: Core parameters for establishing a self-validating analytical method.
Validation Results Summary
| Validation Parameter | Test Procedure | Results |
| Specificity | Analysis of blank, standard, and sample spiked with potential impurities (homocysteine, benzyl bromide). | No interfering peaks observed at the retention time of the main analyte. Baseline resolution > 2.0 achieved. |
| Linearity | Five concentrations analyzed from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL). | Correlation coefficient (r²) > 0.999. |
| Range | Established from linearity data. | 0.05 - 0.15 mg/mL. |
| Accuracy (Recovery) | Analysis of samples spiked with the reference standard at three levels (80%, 100%, 120%). | Mean recovery was between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations of the same sample lot. | %RSD of purity results was ≤ 1.0%. |
| Intermediate Precision | Analysis performed by a different analyst on a different day. | Overall %RSD between the two data sets was ≤ 2.0%. |
| Robustness | Method performance evaluated after small, deliberate changes in flow rate (±0.1 mL/min) and column temp (±2°C). | No significant impact on purity results; SST criteria were met under all varied conditions. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a specific, linear, accurate, precise, and robust method for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it easily transferable to any standard quality control or research laboratory. The inclusion of system suitability criteria ensures the generation of reliable and valid data for every analytical run.
References
- Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Journal of Agricultural and Food Chemistry.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyan
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Analytical Methods for Amino Acids. Shimadzu UK.
- Plasma amino-acid determin
- ICH Q2(R1)
- Synthesis of benzyl-D,L-homocysteine (3e). The Royal Society of Chemistry.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- This compound | 1017-76-1. Benchchem.
- S-BENZYL-D,L-HOMOCYSTEINE AldrichCPR. Sigma-Aldrich.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC ENANTIOSEPARATION OF DRUGS CONTAINING MULTIPLE CHIRAL CENTERS ON CHIRAL ST
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- This compound | 1017-76-1. ChemicalBook.
- First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide.
- New synthesis of S-alkyl-DL-homocysteines. Canadian Science Publishing.
- First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide.
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. starodub.nl [starodub.nl]
Application Note: 1H NMR Spectroscopy for the Structural Characterization of S-Benzyl-DL-homocysteine
Abstract
This application note provides a comprehensive protocol for the characterization of S-Benzyl-DL-homocysteine using one-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The described methodology encompasses sample preparation, data acquisition, and spectral processing, culminating in a detailed interpretation of the resulting spectrum. This guide is designed to provide researchers with a robust framework for verifying the structural integrity of this compound, a crucial intermediate in various biochemical and pharmaceutical research applications.[1] The causality behind each experimental step is explained to ensure both technical accuracy and practical applicability.
Introduction: The Importance of Structural Verification
This compound is a sulfur-containing amino acid derivative utilized in the study of metabolic pathways, particularly those involving methionine and homocysteine.[1] Its role as a synthetic intermediate for enzyme inhibitors and other biologically active molecules necessitates rigorous structural confirmation.[1] 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen nuclei. This protocol outlines a systematic approach to obtaining a high-quality 1H NMR spectrum of this compound for unambiguous structural elucidation.
Experimental Protocol
This section details the step-by-step methodology for preparing the sample and acquiring the 1H NMR data. The choices made at each stage are critical for obtaining a high-resolution spectrum free from artifacts.
Materials and Equipment
-
This compound (purity >95%)
-
Deuterated solvent (e.g., Deuterium oxide (D₂O) or Chloroform-d (CDCl₃))
-
Internal Standard: Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions.
-
5 mm NMR tubes
-
Pipettes and appropriate tips
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation: The Foundation of a Good Spectrum
The preparation of the NMR sample is a critical step that directly impacts the quality of the final spectrum.[2]
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3] This concentration range is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans.[2]
-
Solvent Selection and Dissolution:
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[3] The choice of solvent is dictated by the solubility of the analyte and its chemical compatibility.[4]
-
Rationale for Deuterated Solvents: Deuterated solvents are essential in 1H NMR to avoid a large, overwhelming solvent signal that would obscure the signals from the analyte.[5][6][7] The deuterium nucleus resonates at a different frequency from protons, making the solvent effectively "invisible" in the 1H spectrum.[4]
-
For this compound, Deuterium Oxide (D₂O) is a good choice, especially if studying exchangeable protons (e.g., -NH₂ and -COOH). For better solubility of the free acid, slight basification with NaOD may be necessary.[8] Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble.[5][7]
-
-
Addition of Internal Standard:
-
Add a small amount (typically 1% v/v) of an internal reference standard. Tetramethylsilane (TMS) is the universally accepted primary standard for referencing 1H chemical shifts to 0 ppm in organic solvents.[9][10][11][12] TMS is chemically inert, volatile (for easy removal), and its single, sharp peak does not typically overlap with analyte signals.[9][10]
-
For aqueous solutions like D₂O, a water-soluble standard such as DSS is recommended.[9]
-
-
Homogenization and Transfer:
-
Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample depth of at least 4.5 cm to be within the detection region of the NMR probe.[3]
-
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition: Capturing the Nuclear Signals
The following parameters are recommended for a standard 1D 1H NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg (standard one-pulse) | A simple pulse-acquire sequence is sufficient for a standard 1D spectrum.[13] |
| Spectral Width (SW) | ~12-16 ppm | This range is wide enough to encompass all expected proton signals for this compound, from aliphatic to aromatic regions.[14] |
| Number of Scans (NS) | 8-16 | Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.[14][15] A minimum of 8 scans is often used to reduce artifacts.[15] |
| Acquisition Time (AQ) | 2-4 seconds | This determines the duration of the Free Induction Decay (FID) recording.[13][14] A longer acquisition time leads to better digital resolution, which is important for resolving fine splitting patterns.[15] For most small molecules, 2-4 seconds is a good compromise.[15][16] |
| Relaxation Delay (D1) | 1-2 seconds | This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. A delay of 1-2 seconds is generally sufficient for qualitative analysis of small molecules.[16] |
| Receiver Gain (RG) | Auto-adjusted | The receiver gain amplifies the NMR signal.[13] Setting this too high can lead to signal clipping and artifacts, while setting it too low results in poor S/N.[15] Modern spectrometers can automatically determine the optimal receiver gain.[13] |
Data Processing: From FID to Spectrum
The raw data (FID) acquired from the spectrometer must be mathematically processed to generate the final frequency-domain spectrum.[17]
Processing Workflow:
-
Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform algorithm.[17][18]
-
Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can be done automatically or manually.[18][19]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is crucial for accurate integration.[18]
-
Referencing: The spectrum is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.[18]
-
Integration: The area under each peak is integrated. The integral values are proportional to the number of protons giving rise to that signal.[20]
Spectral Interpretation: Deciphering the Molecular Structure
The 1H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The key features to analyze are the chemical shift (δ), the integration, and the multiplicity (splitting pattern) of each signal.
Predicted 1H NMR Data for this compound
The following table summarizes the expected 1H NMR signals for this compound, based on published data.[8] The spectrum was recorded in D₂O with the addition of NaOD, which results in the exchange of the amine (-NH₂) and carboxylic acid (-COOH) protons with deuterium, rendering them silent in the 1H NMR spectrum.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-C(aromatic) | 7.40 – 7.26 | Multiplet (m) | 5H |
| H-C(5) (Benzyl CH₂) | 3.74 | Singlet (s) | 2H |
| H-C(3) (α-CH) | 3.23 | Doublet of doublets (dd) | 1H |
| H-C(1) (γ-CH₂) | 2.51 – 2.39 | Multiplet (m) | 2H |
| H-C(2) (β-CH₂) | 1.86, 1.72 | Multiplet (m) | 2H |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Detailed Peak Assignments
-
Aromatic Protons (δ 7.40 – 7.26): The five protons on the benzyl group appear as a complex multiplet in the aromatic region of the spectrum.
-
Benzyl CH₂ Protons (δ 3.74): The two protons of the methylene group attached to the sulfur and the phenyl ring appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with.
-
Alpha-Proton (α-CH) (δ 3.23): The proton on the carbon adjacent to the carboxylic acid and amine groups appears as a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent β-methylene group.
-
Gamma-Protons (γ-CH₂) (δ 2.51 – 2.39): The two protons on the carbon adjacent to the sulfur atom appear as a multiplet. They are coupled to the protons of the β-methylene group.
-
Beta-Protons (β-CH₂) (δ 1.86, 1.72): The two protons of the central methylene group in the homocysteine backbone appear as a complex multiplet. They are diastereotopic and couple with both the α-proton and the γ-protons, resulting in a complex splitting pattern.
Workflow Visualization
The following diagram illustrates the complete workflow for the 1H NMR characterization of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. acdlabs.com [acdlabs.com]
The Strategic Application of Boc-S-Benzyl-DL-homocysteine in Solution-Phase Synthesis: A Guide for Researchers
Introduction: The Unique Role of Homocysteine in Peptide Chemistry
In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of bioactive peptides. Homocysteine, a homolog of cysteine, stands out as a particularly interesting building block. Its additional methylene group in the side chain can alter the conformational landscape of a peptide, influencing its binding affinity to biological targets and its metabolic stability.
This guide provides a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-S-benzyl-DL-homocysteine (Boc-Hcy(Bzl)-OH) in solution-phase peptide synthesis. The use of the racemic (DL) form of this amino acid derivative introduces an element of diastereomeric diversity, which can be a valuable tool in the exploration of a wider range of biological activities in drug discovery programs[1]. The Boc (tert-butyloxycarbonyl) group provides robust, acid-labile protection for the α-amino group, while the benzyl (Bzl) group offers stable protection for the thiol side chain, which can be removed under reductive conditions.[2]
This document will delve into the technical nuances of employing Boc-S-Benzyl-DL-homocysteine, from fundamental coupling reactions to the critical aspects of purification and characterization of the resulting diastereomeric peptides. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully incorporate this versatile building block into their synthetic workflows.
Physicochemical Properties of Boc-S-Benzyl-DL-homocysteine
A thorough understanding of the physicochemical properties of Boc-S-Benzyl-DL-homocysteine is fundamental to its effective application in solution-phase synthesis. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₄S | [3] |
| Molecular Weight | 325.42 g/mol | [3] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Melting Point | 101-107 °C (for L-isomer) | [4] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and alcohols. Sparingly soluble in non-polar solvents like hexanes. | Inferred from similar compounds[5] |
Core Methodologies: Solution-Phase Peptide Synthesis Workflow
The solution-phase synthesis of a peptide is a stepwise process involving the formation of a peptide bond between two amino acid derivatives, followed by the selective deprotection of the N-terminus to allow for the next coupling reaction. When using a racemic amino acid like Boc-S-Benzyl-DL-homocysteine, the workflow includes an additional critical step of diastereomer separation.
Caption: General workflow for solution-phase peptide synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of incorporating Boc-S-Benzyl-DL-homocysteine into a peptide chain.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a widely used and robust method for peptide bond formation in solution-phase synthesis. The use of 1-Hydroxybenzotriazole (HOBt) as an additive is crucial for suppressing racemization, a common side reaction with carbodiimide coupling agents.[6][7]
Objective: To couple Boc-S-Benzyl-DL-homocysteine to the N-terminus of a peptide ester.
Materials:
-
Boc-S-Benzyl-DL-homocysteine (1.0 equivalent)
-
Peptide ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve the peptide ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIPEA (1.0 eq.) and stir the mixture at room temperature for 20-30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-S-Benzyl-DL-homocysteine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add EDC·HCl (1.1 eq.) to the cooled solution of the Boc-amino acid and HOBt. Stir for 5 minutes at 0 °C. To this mixture, add the neutralized peptide ester solution from step 1.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC is used (EDC byproducts are water-soluble).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected peptide.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide as a mixture of diastereomers.
Caption: EDC/HOBt coupling mechanism.
Protocol 2: Mixed Anhydride Method
The mixed anhydride method is another classic and efficient technique for peptide bond formation, particularly useful for minimizing racemization when coupling sensitive amino acids.[8]
Objective: To form a dipeptide by coupling Boc-S-Benzyl-DL-homocysteine with a peptide ester.
Materials:
-
Boc-S-Benzyl-DL-homocysteine (1.0 equivalent)
-
Peptide ester (e.g., H-Ala-OBzl) (1.0 equivalent)
-
N-Methylmorpholine (NMM) (1.0 equivalent)
-
Isobutyl chloroformate (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Mixed Anhydride Formation: Dissolve Boc-S-Benzyl-DL-homocysteine (1.0 eq.) in anhydrous THF and cool the solution to -15 °C in a dry ice/acetone bath. Add NMM (1.0 eq.) followed by the dropwise addition of isobutyl chloroformate (1.0 eq.), ensuring the temperature remains below -10 °C. Stir the mixture for 10-15 minutes at -15 °C.
-
Coupling Reaction: In a separate flask, dissolve the peptide ester (1.0 eq.) in cold THF and add it to the mixed anhydride solution. Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 3: N-terminal Boc Deprotection
The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the N-terminal amine for the subsequent coupling step.[9]
Objective: To remove the N-terminal Boc group from the synthesized peptide.
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated NaHCO₃ (aqueous)
-
Diethyl ether
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected peptide in DCM. Add an equal volume of TFA to create a 50% TFA/DCM solution. Stir the reaction at room temperature for 30-60 minutes.
-
TFA Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Neutralization and Isolation: Dissolve the resulting TFA salt in DCM and wash with saturated NaHCO₃ solution to obtain the free amine. Alternatively, for direct use in the next coupling step, the TFA salt can be neutralized in situ with a tertiary base like DIPEA. For isolation of the deprotected peptide, precipitation with cold diethyl ether may be employed.
Protocol 4: S-Benzyl Group Deprotection
The S-benzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved by sodium in liquid ammonia, a classic method for deprotecting sulfur-containing amino acids.[2][10]
Objective: To remove the S-benzyl protecting group from the homocysteine side chain.
Materials:
-
S-benzyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
50% aqueous acetic acid
Procedure:
-
Dissolution: In a flask equipped with a dry ice condenser, dissolve the S-benzyl protected peptide in freshly distilled liquid ammonia (approximately 1 mg peptide/mL ammonia).
-
Reduction: While stirring, add small pieces of sodium metal to the solution until a pale blue color persists for 30-60 seconds. This indicates the completion of the reduction.
-
Quenching: Quench the reaction by adding a minimal amount of ammonium chloride until the blue color disappears.
-
Ammonia Evaporation: Allow the liquid ammonia to evaporate under a stream of nitrogen in a well-ventilated fume hood.
-
Work-up: Dissolve the residue in 50% aqueous acetic acid and lyophilize to obtain the crude deprotected peptide.
Purification and Characterization of Diastereomeric Peptides
The use of Boc-S-Benzyl-DL-homocysteine will result in a mixture of two diastereomeric peptides. The separation, purification, and characterization of these diastereomers are critical steps in the synthesis.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most effective method for separating closely related peptides, including diastereomers.[11][12] The subtle differences in the three-dimensional structure of the diastereomers often lead to different retention times on a hydrophobic stationary phase.
Typical RP-HPLC Conditions for Diastereomer Separation:
| Parameter | Condition | Rationale |
| Column | C18 or C8, 3-5 µm particle size, 100-300 Å pore size | Provides good hydrophobic interaction for peptide separation. |
| Mobile Phase A | 0.1% TFA in water | Ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in acetonitrile | Organic modifier to elute the peptides. |
| Gradient | A shallow linear gradient of Mobile Phase B (e.g., 0.5-1% increase per minute) | Enhances the separation of closely eluting diastereomers. |
| Flow Rate | Analytical: ~1 mL/min; Preparative: Scale-dependent | Optimized for column dimensions and particle size. |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues. |
Characterization
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified diastereomers.[13] Both diastereomers will have the same molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are invaluable for confirming the amino acid sequence and providing structural information.[14] While the NMR spectra of the two diastereomers will be very similar, subtle differences in chemical shifts, particularly for protons near the chiral center of the homocysteine residue, can often be observed.
Troubleshooting and Scientific Insights
-
Racemization: While HOBt suppresses racemization during carbodiimide coupling, it is essential to monitor for this side reaction, especially when coupling to sterically hindered amino acids. Using the mixed anhydride method can be a good alternative to minimize racemization.[15]
-
Incomplete Coupling: If TLC or HPLC analysis indicates incomplete coupling, the reaction time can be extended, or a second equivalent of the activated amino acid can be added.
-
Diastereomer Separation: If the diastereomers co-elute during RP-HPLC, optimizing the gradient steepness, changing the organic modifier (e.g., to methanol), or using a different stationary phase (e.g., phenyl-hexyl) may improve separation.
-
Solubility Issues: Protected peptides can sometimes have poor solubility. A solvent system of DMF/DCM may be necessary for the coupling reaction. During work-up, care must be taken to avoid precipitation of the product.
Conclusion
Boc-S-Benzyl-DL-homocysteine is a valuable reagent for introducing structural diversity into synthetic peptides. A thorough understanding of the principles of solution-phase peptide synthesis, coupled with careful execution of the described protocols, will enable researchers to successfully incorporate this building block into their synthetic targets. The key to success lies in the meticulous monitoring of each reaction step, the optimization of purification strategies for diastereomer separation, and the comprehensive characterization of the final products. The ability to generate and isolate diastereomeric peptides from a single synthesis provides a powerful tool for structure-activity relationship studies, ultimately accelerating the pace of drug discovery and development.
References
- Benchchem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH. Benchchem.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec.
- Chen, Y., et al. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Benchchem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Benchchem.
- Youssef-Saliba, S., et al. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
- Atherton, E., et al. (1985). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of the Chemical Society, Perkin Transactions 1, 2057-2064.
- Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification.
- Tymecka, D., & Misicka, A. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2103, 25-40.
- Chem-Impex. (n.d.). Boc-S-benzyl-L-homocysteine. Chem-Impex.
- SK. (2014, March 9). Benzyl (Bn) Protective Group.
- Varkhedkar, V., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Lee, Y. S., & Lim, H. S. (2016). Synthesis of Peptides by Solution Methods. Journal of the Korean Chemical Society, 60(1), 1-11.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Youssef-Saliba, S., et al. (2022). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Biomolecules, 12(4), 555.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- LifeTein. (n.d.). Peptide Synthesis Case Studies. LifeTein.
- Subirós-Funosas, R., et al. (2013). 3 - Organic Syntheses Procedure. Organic Syntheses, 90, 350-362.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- Jadhav, S. S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8).
- ResearchGate. (2014).
- Tymecka, D., & Misicka, A. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2103, 25-40.
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Parveen, S., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 27(17), 5584.
- US Patent 3,640,991. (1972). Mixed anhydride method of preparing peptides.
- Diaz-Rodriguez, V. A., et al. (2015). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1334, 1-16.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- ResearchGate. (n.d.). a Commonly used carbodiimides. b Carbodiimide-mediated coupling pathways.
- Benchchem. (2025). The Solubility Profile of BOC-L-Alanine Benzyl Ester: A Technical Guide for Researchers. Benchchem.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- Santa Cruz Biotechnology. (n.d.). Boc-S-benzyl-L-homocysteine. Santa Cruz Biotechnology.
- Zerbe, O., & Bader, B. (n.d.). peptide nmr.
- PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. PubChem.
- Hortin, G. L., & Tyagi, S. C. (1985). Carbodiimide-mediated O-sulfation of hydroxy-amino acids and peptides: a reaction suitable for radiolabeling.
- Riester, D., et al. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?.
- Wang, X., et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.
- Hebei Boze Chemical Co., Ltd. (n.d.).
- Reddy, K. L., et al. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 13(38), 9838-9842.
- Zhang, Z., & McElvain, J. S. (2001). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes & Protocols: The Strategic Use of S-Benzyl-DL-homocysteine in Methyltransferase Research
Introduction: The Ubiquitous Role of Methyltransferases and the Need for Precise Tools
Methyltransferases (MTases) are a critical class of enzymes that catalyze the transfer of a methyl group from the universal donor, S-adenosyl-L-methionine (SAM), to a vast array of substrates, including DNA, RNA, proteins, and small molecules.[1][2] This modification, central to the field of epigenetics, governs fundamental biological processes such as gene expression, signal transduction, and metabolism.[3][4][5] Consequently, the dysregulation of MTase activity is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making these enzymes prime targets for therapeutic intervention and mechanistic study.[2][6]
The core of all SAM-dependent methylation reactions is the production of the byproduct S-adenosyl-L-homocysteine (SAH).[1][7] SAH is a potent product inhibitor of most MTases; its efficient removal is paramount for maintaining cellular methylation capacity.[7][8] This is accomplished by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which reversibly cleaves SAH into adenosine and L-homocysteine.[7] This critical intersection of the methylation and homocysteine cycles provides a strategic entry point for developing chemical tools to probe and inhibit MTase function.
This guide focuses on the application of S-Benzyl-DL-homocysteine (SBH), a protected derivative of homocysteine. While not a direct inhibitor itself, SBH serves as a versatile and crucial chemical intermediate for the synthesis of sophisticated and potent methyltransferase inhibitors. We will explore the rationale behind its use, provide a conceptual synthetic framework, and detail a practical, downstream protocol for assaying MTase activity that relies on the detection of the homocysteine scaffold.
The Methylation Cycle: A Nexus for Therapeutic Intervention
To appreciate the utility of SBH, one must first understand the biochemical landscape in which its derivatives operate. The cellular methylation cycle is a tightly regulated process where the ratio of SAM to SAH, often termed the "methylation potential," dictates the activity of MTases.
As shown in Figure 1, the accumulation of SAH directly impedes further methylation. Therefore, molecules that mimic SAH or interact with the SAH binding site are effective competitive inhibitors of MTases. The homocysteine moiety is a core structural component of SAH, making it a foundational scaffold for inhibitor design.
Application Note 1: this compound as a Synthetic Precursor
This compound is an invaluable starting material in medicinal chemistry and chemical biology for synthesizing custom MTase inhibitors. Its primary utility lies in the benzyl group's protection of the highly reactive thiol (-SH) group of homocysteine.
Causality Behind the Choice: The free thiol of homocysteine is readily oxidized and can participate in unwanted side reactions. By "capping" it with a stable benzyl group, chemists can perform modifications on other parts of the molecule, such as the amino or carboxyl groups. The benzyl group can then be selectively removed under specific conditions to liberate the thiol for coupling to other molecular fragments, such as a modified adenosine analog, to create the final SAH-like inhibitor.[9]
General Workflow for Inhibitor Synthesis Using SBH
The following diagram outlines a conceptual workflow for leveraging SBH to create potent, custom inhibitors. This strategy has been successfully employed to generate analogs of S-aristeromycinyl-L-homocysteine, which have shown inhibitory activity against specific methyltransferases like phenylethanolamine N-methyltransferase and histamine N-methyltransferase.[9]
Protocol: Conceptual Synthetic Strategy for an SAH Analog
This protocol describes the general steps for synthesizing an SAH analog using S-Benzyl-L-homocysteine as a precursor, based on established chemical literature.[9] Note: This procedure requires advanced knowledge of synthetic organic chemistry and must be performed in a properly equipped laboratory with all appropriate safety precautions.
-
Preparation of the Homocysteine Anion:
-
In a three-necked flask equipped with a dry-ice condenser and a stirrer, add liquid ammonia at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Slowly add a solution of S-Benzyl-L-homocysteine in an appropriate solvent. The disappearance of the blue color indicates the cleavage of the benzyl group and formation of the homocysteine thiolate anion. Rationale: The sodium in liquid ammonia is a classic method for cleaving benzyl thioethers, generating a highly nucleophilic thiolate poised for reaction.
-
-
Coupling Reaction:
-
To the solution containing the homocysteine thiolate, add a solution of the desired electrophile (e.g., a 5'-chloro-5'-deoxy-carbocyclic nucleoside) dropwise.
-
Allow the reaction to stir at low temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Rationale: The thiolate anion acts as a potent nucleophile, displacing the leaving group (e.g., chloride) on the target moiety to form a stable carbon-sulfur bond, mimicking the structure of SAH.
-
-
Work-up and Purification:
-
Quench the reaction carefully by adding ammonium chloride.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and purify the crude product. Purification is typically achieved using column chromatography (e.g., ion-exchange or reversed-phase) to isolate the final compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Application Note 2: Quantifying MTase Activity via a Coupled Fluorescent Assay
While SBH is a synthetic tool, the ultimate goal is to test the efficacy of the synthesized inhibitors. A common and robust method for measuring MTase activity in a high-throughput format is a coupled enzyme assay that detects the formation of homocysteine.[10][11] This approach is universal for any SAH-producing MTase.
Principle of the Assay: The MTase reaction produces SAH. A surplus of the coupling enzyme, SAHH, is added to the reaction to rapidly convert all SAH produced into homocysteine. The free thiol group on homocysteine is then detected by a thiol-reactive fluorescent probe, generating a signal directly proportional to the MTase activity.[10]
Protocol: High-Throughput Coupled Fluorescent Assay for MTase Inhibitor Screening
This protocol is designed for a 96- or 384-well plate format and is suitable for screening compound libraries for MTase inhibitors.
Materials:
-
Purified Methyltransferase (MTase) of interest
-
MTase substrate (e.g., a specific peptide or DNA oligonucleotide)
-
S-adenosyl-L-methionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Test compounds (inhibitors) dissolved in DMSO
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Microplate reader with appropriate fluorescence excitation/emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X MTase/Substrate solution in Assay Buffer. The final concentration should be optimized for linear product formation over the assay time.
-
Prepare a 2X Test Compound solution by serially diluting stock compounds in Assay Buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (buffer only).
-
Prepare a 2X SAM solution in Assay Buffer. The concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
MTase Reaction:
-
Add 25 µL of 2X Test Compound solution to the wells of a microplate.
-
Add 25 µL of 2X MTase/Substrate solution to all wells except the "no enzyme" controls. Add 25 µL of buffer to these wells instead.
-
Pre-incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of 2X SAM solution to all wells. Rationale: Initiating the reaction with the cofactor ensures that the inhibitor has had the opportunity to bind to the enzyme-substrate complex.
-
Incubate the plate at the optimal temperature for the MTase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
SAH Hydrolysis and Detection:
-
Prepare a Detection Mix containing SAHH and the fluorescent probe in Assay Buffer according to the manufacturer's instructions.
-
Stop the MTase reaction and begin detection by adding 50 µL of the Detection Mix to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light, to allow for complete SAH hydrolysis and reaction with the fluorescent probe. Rationale: Using excess SAHH ensures the conversion of SAH to homocysteine is rapid and not rate-limiting. The thiol-probe reaction requires time to reach completion for maximum signal.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Troubleshooting
A successful inhibitor screening campaign requires careful data analysis and an awareness of potential artifacts.
| Observation | Potential Cause | Troubleshooting/Validation Step |
| False Positives | 1. Inhibition of the coupling enzyme, SAHH.[11]2. Direct reaction of the test compound with the thiol-reactive probe.3. Compound auto-fluorescence at the detection wavelength. | 1. Perform a counter-screen with SAH as the substrate and SAHH as the enzyme. If the compound is inhibitory, it is an SAHH inhibitor.2. Add the compound to a well containing only homocysteine and the probe. A decrease in signal indicates quenching or reaction.3. Read the plate before adding the detection reagent to measure intrinsic compound fluorescence. |
| False Negatives | 1. Compound instability in the assay buffer.2. Insufficient pre-incubation time for slow-binding inhibitors. | 1. Assess compound stability using analytical methods (e.g., LC-MS).2. Increase the pre-incubation time of the enzyme and inhibitor before adding SAM. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Edge effects on the plate due to evaporation. | 1. Use calibrated pipettes and proper technique.2. Gently mix the plate after each addition.3. Use a plate sealer and/or do not use the outer wells of the plate for data points. |
Conclusion
This compound represents a cornerstone reagent for the advanced study of methyltransferases. Its role as a stable, protected precursor enables the rational design and synthesis of highly specific and potent SAH-mimicking inhibitors. By providing chemical access to the homocysteine scaffold, SBH fuels the development of novel chemical probes essential for dissecting the function of individual MTases and for validating them as therapeutic targets. The downstream application of these synthesized compounds in robust, universal assays—such as the coupled fluorescent method detailed here—completes the workflow from chemical design to biological validation, empowering researchers to unlock the complex world of methylation.
References
-
Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. (2010). Analytical Chemistry - ACS Publications. [Link]
-
Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation. (n.d.). PMC - NIH. [Link]
-
A colorimetric assay for S-adenosylhomocysteine hydrolase. (2006). ResearchGate. [Link]
-
S-Adenosylhomocysteine (SAH) ELISA Kit. (n.d.). Cell Biolabs, Inc.. [Link]
-
Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. (2022). PMC - NIH. [Link]
-
Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis. (1994). PubMed. [Link]
-
Betaine homocysteine S-methyltransferase: just a regulator of homocysteine metabolism?. (n.d.). PubMed. [Link]
-
Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 10. Base- and amino acid modified analogues of S-aristeromycinyl-L-homocysteine. (n.d.). PubMed. [Link]
-
Betaine homocysteine S-methyltransferase: Just a regulator of homocysteine metabolism?. (2006). ResearchGate. [Link]
-
S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. (n.d.). ScienceDirect. [Link]
-
Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. (2004). PMC - NIH. [Link]
-
Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. (2022). PMC - NIH. [Link]
-
DNA methyltransferases: Mechanistic models derived from kinetic analysis. (2014). ResearchGate. [Link]
-
DNA methyltransferases: mechanistic models derived from kinetic analysis. (2012). PubMed. [Link]
-
A coupled fluorescent assay for histone methyltransferases. (n.d.). PubMed - NIH. [Link]
-
[Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases]. (2022). PubMed. [Link]
-
a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases. (2016). PubMed. [Link]
-
Chemical synthesis of S-ribosyl-L-homocysteine and activity assay as a LuxS substrate. (n.d.). PubMed. [Link]
-
Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. (2020). PMC - NIH. [Link]
-
Homocysteine ELISA Kit. (n.d.). Cell Biolabs. [Link]
-
Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead. (2023). PMC - NIH. [Link]
-
Boc-S-benzyl-DL-homocysteine. (n.d.). PubChem. [Link]
-
Homocysteine and DNA methylation: a review of animal and human literature. (2014). PubMed. [Link]
-
Methylation demand: a key determinant of homocysteine metabolism. (n.d.). PubMed. [Link]
-
Homocysteine—a retrospective and prospective appraisal. (2023). Frontiers. [Link]
-
Methylation and Homocysteine: A Brief Overview. (n.d.). Food for the Brain. [Link]
-
Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12. (2013). Semantic Scholar. [Link]
- Luciferase-linked analysis of dna-methyltransferase, protein methyltransferase and s-adenosylhomocysteine and uses thereof. (2013).
-
S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance. (2018). PubMed. [Link]
-
Homocysteine: overview of biochemistry, molecular biology, and role in disease processes. (n.d.). PubMed. [Link]
-
The metabolism and significance of homocysteine in nutrition and health. (2014). PMC - NIH. [Link]
-
S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. (n.d.). ResearchGate. [Link]
-
Nutritional regulation of homocysteine: effects of drugs. (2001). PubMed. [Link]
-
Evidence for direct methyl transfer in betaine: homocysteine S-methyl-transferase. (1984). ResearchGate. [Link]
Sources
- 1. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA methyltransferases: mechanistic models derived from kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylation demand: a key determinant of homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine: overview of biochemistry, molecular biology, and role in disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 10. Base- and amino acid modified analogues of S-aristeromycinyl-L-homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A coupled fluorescent assay for histone methyltransferases [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of DL-Homocysteine Derivatives
Introduction: The Significance of Chiral Homocysteine Derivatives
Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. Its stereochemistry is of paramount importance in various biological processes and for the synthesis of chiral drugs and intermediates. The L-enantiomer is the naturally occurring and biologically active form, while the D-enantiomer can be inert or even exhibit toxic effects. Consequently, the production of enantiomerically pure L- or D-homocysteine derivatives is a crucial requirement for research in metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and for the development of novel therapeutics.
This comprehensive guide provides detailed application notes and protocols for the enzymatic resolution of racemic (DL)-homocysteine derivatives. We will explore two robust and highly stereoselective enzymatic strategies:
-
Dynamic Kinetic Resolution (DKR) of DL-Homocysteine Thiolactone: A highly efficient one-pot method that theoretically allows for a 100% yield of the desired enantiomer.
-
Kinetic Resolution of N-Acyl-DL-Homocysteine: A classic and widely applicable method utilizing the stereoselectivity of Penicillin G Acylase.
These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Strategy 1: Dynamic Kinetic Resolution of DL-Homocysteine Thiolactone
Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the stereoselective transformation of one enantiomer with the in-situ racemization of the other. This allows for the complete conversion of a racemic starting material into a single, enantiomerically pure product. In the context of DL-homocysteine thiolactone, a multi-enzyme cascade is employed to achieve this efficient transformation.[1][2][3][4][5]
Biochemical Rationale
The core of this strategy lies in a three-enzyme system:
-
α-Amino-ε-caprolactam Racemase (ACLR): This enzyme non-selectively interconverts D- and L-homocysteine thiolactone, ensuring a continuous supply of the L-enantiomer for the subsequent enzymatic step.
-
Stereoselective L-Homocysteine Thiolactone Hydrolase (e.g., Bleomycin Hydrolase): This enzyme exhibits high stereoselectivity, specifically hydrolyzing the L-enantiomer of homocysteine thiolactone to L-homocysteine. The D-enantiomer is not recognized as a substrate and remains in its thiolactone form.
-
S-adenosyl-L-homocysteine (SAH) Hydrolase (Optional, for synthesis of SAH): If the desired end product is S-adenosyl-L-homocysteine, this enzyme can be included to condense the in situ generated L-homocysteine with adenosine. For the resolution of homocysteine itself, this enzyme is omitted.
The irreversible and stereoselective hydrolysis of L-homocysteine thiolactone drives the reaction forward, while the racemase continuously replenishes the L-enantiomer from the D-enantiomer pool.
Experimental Workflow and Logic
Caption: Dynamic Kinetic Resolution of DL-Homocysteine Thiolactone.
Detailed Protocol: Dynamic Kinetic Resolution
Materials:
-
DL-Homocysteine thiolactone hydrochloride
-
α-Amino-ε-caprolactam Racemase (ACLR) from Achromobacter obae or other suitable source
-
Bleomycin Hydrolase (BLH) from Saccharomyces cerevisiae or other suitable source
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (e.g., temperature-controlled stirred tank reactor)
Protocol:
-
Reaction Setup:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 30-40°C).
-
Dissolve DL-homocysteine thiolactone hydrochloride in the buffer to a final concentration of 50-100 mM.
-
Add ACLR to a final concentration of 1-5 mg/mL.
-
Add BLH to a final concentration of 1-5 mg/mL.
-
-
Reaction Execution:
-
Incubate the reaction mixture at the optimal temperature for both enzymes (typically 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours).
-
-
Reaction Monitoring:
-
The formation of L-homocysteine can be monitored using HPLC with a suitable derivatization agent (e.g., OPA/NAC) or by a specific enzymatic assay.
-
The disappearance of DL-homocysteine thiolactone can also be tracked by HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (typically within 12-24 hours), terminate the reaction by acidifying the mixture to pH < 3 with HCl. This will precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated enzymes.
-
The supernatant containing L-homocysteine can be further purified by ion-exchange chromatography.[6][7][8]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | DL-Homocysteine Thiolactone | [1] |
| Enzymes | ACLR, Bleomycin Hydrolase | [2][3] |
| pH | 7.5 - 8.5 | [2] |
| Temperature | 30 - 45°C | [2] |
| Typical Yield | >95% L-homocysteine | [1] |
| Enantiomeric Excess | >99% | [1] |
Strategy 2: Kinetic Resolution of N-Acyl-DL-Homocysteine using Penicillin G Acylase
Kinetic resolution is a widely used method for separating enantiomers based on the differential reaction rates of a chiral catalyst with the two enantiomers of a racemic substrate. Penicillin G Acylase (PGA) is a robust and highly stereoselective enzyme that preferentially hydrolyzes the N-acyl group of L-amino acids.[9][10]
Biochemical Rationale
This strategy involves a two-step process:
-
N-Acylation of DL-Homocysteine: The free amino group of DL-homocysteine is first acylated, typically with a phenylacetyl or acetyl group. This step is necessary as the free amino acid is not a substrate for PGA.
-
Enzymatic Hydrolysis: The resulting N-acyl-DL-homocysteine is then subjected to the action of PGA. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding L-homocysteine and the corresponding carboxylic acid. The N-acyl-D-homocysteine remains unreacted.
The separation of the product (L-homocysteine) from the unreacted substrate (N-acyl-D-homocysteine) is then achieved based on their different chemical properties.
Experimental Workflow and Logic
Caption: Kinetic Resolution of N-Acyl-DL-Homocysteine.
Detailed Protocol: Kinetic Resolution
Part A: N-Acetylation of DL-Homocysteine Thiolactone
Materials:
-
DL-Homocysteine thiolactone hydrochloride
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate solution (saturated)
Protocol:
-
Reaction Setup:
-
Suspend DL-homocysteine thiolactone hydrochloride in toluene at 90°C.
-
Slowly add acetic anhydride dropwise to the suspension.[11]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at 90°C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-acetyl-DL-homocysteine thiolactone.
-
Part B: Enzymatic Resolution with Penicillin G Acylase
Materials:
-
N-acetyl-DL-homocysteine thiolactone
-
Immobilized Penicillin G Acylase (PGA)
-
Potassium phosphate buffer (0.1 M, pH 7.5-8.0)
-
Hydrochloric acid (HCl) for pH adjustment
Protocol:
-
Substrate Preparation:
-
Hydrolyze the N-acetyl-DL-homocysteine thiolactone to N-acetyl-DL-homocysteine by dissolving it in the potassium phosphate buffer (pH 7.5-8.0) and stirring for 1-2 hours at room temperature.
-
-
Enzymatic Reaction:
-
To the solution of N-acetyl-DL-homocysteine, add immobilized PGA (e.g., 10% w/w of the substrate).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Maintain the pH of the reaction at 7.5-8.0 by the controlled addition of a base (e.g., 1 M NaOH) using a pH-stat or by manual titration. The consumption of base is an indicator of the reaction progress.
-
-
Reaction Monitoring:
-
Monitor the formation of L-homocysteine and the consumption of N-acetyl-L-homocysteine by chiral HPLC.
-
-
Product Separation:
-
When approximately 50% conversion is reached (indicating complete conversion of the L-enantiomer), stop the reaction by filtering off the immobilized enzyme.
-
Acidify the reaction mixture to pH 2-3 with HCl. This will protonate the carboxylic acid group of the unreacted N-acetyl-D-homocysteine, making it less water-soluble.
-
Extract the N-acetyl-D-homocysteine with an organic solvent such as ethyl acetate.
-
The aqueous layer, containing the L-homocysteine, can be further purified by ion-exchange chromatography.
-
Part C: Deacetylation of N-acetyl-D-homocysteine (Optional)
If D-homocysteine is the desired product, the recovered N-acetyl-D-homocysteine can be deacylated by acid hydrolysis (e.g., refluxing in 6 M HCl).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | N-acetyl-DL-homocysteine | [12] |
| Enzyme | Penicillin G Acylase | [9][10] |
| pH | 7.5 - 8.0 | [9] |
| Temperature | 37 - 40°C | [13] |
| Theoretical Yield | 50% L-homocysteine | |
| Enantiomeric Excess | >98% | [9] |
Analytical Protocols for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is crucial for validating the success of the enzymatic resolution. Two powerful and commonly used techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Chiral HPLC for Homocysteine Derivatives
Chiral HPLC is a direct method for separating and quantifying enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to their separation.
Materials:
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)
-
HPLC-grade methanol, ethanol, and acetic acid
-
Sample of the resolved homocysteine derivative
Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of methanol, ethanol, and acetic acid. A typical starting point is a ratio of 50:50:0.1 (v/v/v). The exact ratio may need to be optimized for the specific derivative.
-
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for the homocysteine derivative (e.g., 210 nm for N-acetylated derivatives).
-
-
Sample Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the area of each enantiomer peak (AreaL and AreaD).
-
The enantiomeric excess is calculated using the following formula: ee (%) = |(AreaL - AreaD) / (AreaL + AreaD)| x 100
-
Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers, which have distinct chemical shifts in the NMR spectrum.
Materials:
-
Resolved homocysteine derivative
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the resolved homocysteine derivative in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
In the presence of the CSA, specific proton signals of the homocysteine derivative should split into two sets of peaks, corresponding to the two diastereomeric complexes. The separation of these peaks (Δδ) is indicative of the chiral recognition.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the corresponding peaks for each enantiomer (IntegralL and IntegralD).
-
The enantiomeric excess is calculated using the following formula: ee (%) = |(IntegralL - IntegralD) / (IntegralL + IntegralD)| x 100
-
Conclusion
The enzymatic resolution of DL-homocysteine derivatives offers a highly efficient and environmentally friendly alternative to traditional chemical methods. The dynamic kinetic resolution of DL-homocysteine thiolactone provides a pathway to theoretically quantitative yields of a single enantiomer, while the kinetic resolution of N-acyl-DL-homocysteine with Penicillin G Acylase is a robust and versatile method. The choice of strategy will depend on the specific starting material, desired final product, and available resources. The analytical protocols provided for chiral HPLC and NMR spectroscopy ensure accurate and reliable determination of the enantiomeric purity of the final products, which is a critical aspect of quality control in research and pharmaceutical development.
References
- Basso, A., et al. (2000). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity. Biotechnology and Bioengineering, 68(6), 757-761.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
- Gotor-Fernández, V., et al. (2006). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. Tetrahedron: Asymmetry, 17(12), 1833-1837.
- Liu, S. L., et al. (2006). Effect of organic cosolvent on kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila. Bioprocess and Biosystems Engineering, 28(5), 285-289.
- Goryll, S., et al. (1981). Affinity-chromatographic purification of S-adenosyl-l-homocysteine hydrolase. Some properties of the enzyme from rat liver. Biochemical Journal, 193(2), 503-512.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Sánchez-Sánchez, L., et al. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-945.
- Shewale, J. G., et al. (1990). Penicillin G acylase: enzyme production and its application in the manufacture of 6-APA. Process Biochemistry, 25(3), 97-103.
- Wen, X., et al. (2024). Enzymatic synthesis of S-adenosyl-L-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15, 1234-1239.
- Wakayama, M., et al. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 69(12), 7177-7183.
- Ueland, P. M., & Helland, S. (1981). Affinity-chromatographic purification of S-adenosyl-l-homocysteine hydrolase. Some properties of the enzyme from rat liver. Biochemical Journal, 193(2), 503-512.
- Ogawa, J., et al. (1998). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Bioscience, Biotechnology, and Biochemistry, 62(12), 2455-2458.
- Singh, R., et al. (2005). Immobilization of Penicillin G Acylase on Methacrylate Polymers. Journal of Applied Polymer Science, 98(3), 1336-1343.
- Tufvesson, P., et al. (2011). Kinetic behavior of penicillin acylase immobilized on acrylic carrier. Biotechnology Progress, 27(4), 1039-1047.
- Wzorek, A., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543.
- Di Bussolo, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12947-12957.
- Brzeziński, K., et al. (2011). Purification, crystallization and preliminary crystallographic studies of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus).
- Wakayama, M., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Methods in Biotechnology, 17, 241-251.
- Basso, A., et al. (2000). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity. Biotechnology and Bioengineering, 68(6), 757-761.
- Di Bussolo, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12947-12957.
- Li, D., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 20(15), 4581-4585.
- Takahashi, H. (2015). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. MethodsX, 2, 342-349.
- Uccello-Barretta, G., et al. (2021).
- Wakayama, M., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Methods in Biotechnology, 17, 241-251.
- Ogawa, J., et al. (1998). Dynamic Kinetic Resolution of Amino Acid Amide Catalyzed by d-Aminopeptidase and α-Amino-ε-caprolactam Racemase. Bioscience, Biotechnology, and Biochemistry, 62(12), 2455-2458.
- EP0618312A1, Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods.
- Uttamsingh, V., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology, 11(7), 800-809.
- Wagner, G. R., & Hirschey, M. D. (2014). Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix. Molecular & Cellular Proteomics, 13(6), 1469-1481.
Sources
- 1. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]
- 2. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. Affinity-chromatographic purification of S-adenosyl-L-homocysteine hydrolase. Some properties of the enzyme from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Purification, crystallization and preliminary crystallographic studies of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of organic cosolvent on kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0618312A1 - Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods - Google Patents [patents.google.com]
- 12. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in S-Benzyl-DL-homocysteine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of S-Benzyl-DL-homocysteine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low reaction yields. We will explore the underlying chemistry to provide robust, field-tested solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis.
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a classic example of a nucleophilic substitution reaction (SN2). The sulfur atom of homocysteine, acting as a nucleophile, attacks the benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming a stable thioether bond.
Q2: Why is a basic medium essential for this reaction?
The thiol group (-SH) of homocysteine is only weakly nucleophilic. A base is required to deprotonate the thiol, converting it into the much more potent thiolate anion (-S⁻). This deprotonation significantly increases the reaction rate and is critical for achieving high yields. The reaction is often more efficient at a slightly alkaline pH, such as pH 8.[1]
Q3: What are the recommended starting materials?
The most common starting materials are DL-homocysteine or its cyclic derivative, DL-homocysteine thiolactone.[2] The thiolactone is often preferred as it is more stable against oxidation during storage and is readily hydrolyzed in situ under basic conditions to generate the reactive homocysteine.[2][3]
Q4: How is the final product typically isolated and purified?
This compound is an amino acid and is therefore zwitterionic. Purification leverages this property. After the reaction, the mixture is carefully acidified to the isoelectric point (pI) of the product (typically around pH 5-6). At this pH, the net charge of the molecule is zero, minimizing its solubility in aqueous media and causing it to precipitate. The crude product can then be collected by filtration and further purified by recrystallization, often from a water/ethanol mixture.[2]
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific experimental problems.
Problem 1: Extremely Low or No Product Formation
Q: My reaction shows very little conversion of the starting material on TLC, and the final isolated yield is negligible. What are the most probable causes?
This is a common and frustrating issue that typically points to a problem with one of the core reaction components: the nucleophile, the electrophile, or the reaction environment.
-
Potential Cause A: Oxidized Homocysteine (Inactive Nucleophile)
-
The Chemistry: The thiol group of homocysteine is highly susceptible to atmospheric oxygen, which can oxidize it to form homocystine, a disulfide-linked dimer. This dimer is not nucleophilic and will not react with the benzyl halide, representing a direct loss of your key starting material.[4] One study noted that after 48 hours in an aqueous alkaline solution, 80% of homocysteine had oxidized to homocystine.[4]
-
Solutions:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., dry argon or nitrogen). This involves degassing your solvents (by sparging with inert gas or using a freeze-pump-thaw cycle) and maintaining a positive pressure of inert gas in the reaction flask.
-
Fresh Reagents: Use freshly opened DL-homocysteine or its more stable thiolactone derivative.
-
Monitor Purity: Check the purity of your homocysteine starting material. The presence of significant homocystine will cap your maximum possible yield.
-
-
-
Potential Cause B: Incorrect pH
-
The Chemistry: If the reaction medium is not sufficiently basic, the homocysteine thiol will not be deprotonated to the required thiolate anion. At neutral or acidic pH, the reaction rate is extremely slow.[1]
-
Solutions:
-
pH Control: Before adding the benzyl halide, ensure the pH of the homocysteine solution is between 8 and 9. Use a calibrated pH meter for accuracy.
-
Choice of Base: A common and effective method involves using sodium methoxide in methanol or sodium hydroxide in water.[2] Ensure you are using the correct stoichiometry of base relative to your starting material.
-
-
-
Potential Cause C: Degraded Benzyl Halide (Inactive Electrophile)
-
The Chemistry: Benzyl halides can degrade upon storage, especially if exposed to moisture or light. Benzyl chloride, for instance, can hydrolyze to the unreactive benzyl alcohol.
-
Solutions:
-
Use Fresh Reagents: Use a freshly opened bottle of benzyl chloride or bromide. If the reagent is old, consider purifying it by distillation.
-
Proper Storage: Store benzyl halides in a cool, dark, and dry place.
-
-
Problem 2: Significant Byproduct Formation
Q: My analytical data (TLC, NMR) shows the desired product, but it's contaminated with several other spots/peaks. How can I improve the reaction's selectivity?
The formation of multiple byproducts indicates that side reactions are competing with the desired S-alkylation.
-
Potential Cause A: Over-alkylation (N-alkylation)
-
The Chemistry: While the thiolate is a better nucleophile than the amine group, under certain conditions (especially with excess benzyl halide or at higher temperatures), the nitrogen atom of homocysteine can also be alkylated, leading to N-benzyl and N,S-dibenzyl byproducts.
-
Solutions:
-
Control Stoichiometry: Use a slight molar excess of homocysteine relative to the benzyl halide. This ensures the electrophile is the limiting reagent, reducing the chance of double alkylation.
-
Slow Addition & Temperature Control: Add the benzyl halide solution dropwise to the homocysteine solution at a controlled temperature (e.g., 0-5 °C or room temperature). This prevents localized high concentrations of the alkylating agent and minimizes unwanted side reactions.
-
-
-
Potential Cause B: Benzyl Halide Solvolysis
-
The Chemistry: If you are using a protic solvent like water or ethanol, it can act as a nucleophile and react with the benzyl halide to form benzyl alcohol or benzyl ethyl ether, respectively.[5]
-
Solutions:
-
Solvent Choice: While aqueous bases are common, consider using a polar aprotic solvent like DMF or DMSO if solvolysis is a major issue, though this may complicate the workup.
-
Dry Conditions: Ensure all glassware and solvents are thoroughly dried if you are working in a non-aqueous system.
-
-
Problem 3: Product Loss During Workup and Purification
Q: I have evidence of good conversion in the reaction mixture, but I'm losing the majority of my product during the isolation phase. What am I doing wrong?
This is a classic purification challenge for amino acids, which often hinges on precise pH control.
-
Potential Cause A: Incorrect pH for Precipitation
-
The Chemistry: this compound is an amphoteric molecule. At low pH, the amine group is protonated (-NH3+), and at high pH, the carboxylic acid is deprotonated (-COO⁻). In both cases, the molecule is charged and highly soluble in water. Precipitation only occurs effectively at the isoelectric point (pI), where the molecule has a net-zero charge.
-
Solutions:
-
Slow Acidification: After the reaction is complete, cool the mixture in an ice bath and add acid (e.g., 1M HCl or acetic acid) very slowly with vigorous stirring.
-
Monitor pH Continuously: Use a calibrated pH meter and target a final pH of approximately 5.5. Adding acid too quickly can create localized pockets of low pH, re-dissolving your product before it can be filtered.
-
Allow Time to Crystallize: Once the target pH is reached, allow the mixture to stir in the cold for at least 30-60 minutes to maximize precipitation before filtering.
-
-
-
Potential Cause B: Inefficient Recrystallization
-
The Chemistry: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor, leading to low recovery.
-
Solutions:
-
Use Minimal Solvent: Dissolve your crude product in the minimum amount of boiling solvent (a common choice is a water/ethanol mixture).[2] Add the hot solvent in small portions until everything just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Fast crashing will trap impurities.
-
-
Optimized Protocol and Workflow
This section provides a generalized protocol incorporating best practices derived from the troubleshooting guide.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Starting Material | DL-Homocysteine Thiolactone HCl | More stable against oxidation than free homocysteine, leading to a higher effective concentration of the nucleophile.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative dimerization of homocysteine to the unreactive homocystine.[4] |
| Base | Sodium Hydroxide | Effectively deprotonates the thiol and hydrolyzes the thiolactone starting material. |
| pH | 8.0 - 9.0 | Optimal for forming the highly nucleophilic thiolate anion without promoting excessive side reactions.[1] |
| Temperature | 0°C to Room Temperature | Lower temperatures improve selectivity by minimizing N-alkylation and other side reactions. |
| Workup pH | ~5.5 (Isoelectric Point) | Maximizes precipitation of the zwitterionic product for efficient isolation.[2] |
Visualized Experimental Workflow
The following diagram outlines the critical stages of the synthesis, from setup to final product.
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose the root cause of low yield.
Caption: A decision tree to diagnose potential causes of low yield.
References
-
Barbier, P., et al. (2019). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? Life (Basel). Retrieved from [Link]
- Jones, D. B., & Wigim, A. A. (1952). PREPARATION OF THE OPTICALLY ACTIVE ISOMERS OF S-BENZYLHOMOCYSTEINE BY ENZYMATIC RESOLUTION. Journal of Biological Chemistry.
-
Lance, D. G., & Jones, J. K. N. (1969). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry. Retrieved from [Link]
-
Request PDF. (n.d.). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Retrieved from [Link]
-
Deming, T. J., et al. (2013). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications. Retrieved from [Link]
-
Jiracek, J., et al. (2009). S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Boc-S-benzyl-DL-homocysteine. Retrieved from [Link]
-
Rother, D., et al. (2021). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. Retrieved from [Link]
-
Lo Presti, L. G., et al. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry & Biodiversity. Retrieved from [Link]
Sources
- 1. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions during Fmoc-S-benzyl-DL-homocysteine coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced peptide synthesis. This guide, curated by our senior application scientists, provides in-depth troubleshooting and frequently asked questions regarding the use of Fmoc-S-benzyl-DL-homocysteine in solid-phase peptide synthesis (SPPS). We move beyond simple protocols to explain the underlying chemistry, enabling you to anticipate and mitigate potential side reactions effectively.
Introduction: The Unique Challenges of Homocysteine Incorporation
Homocysteine, a homolog of cysteine, introduces a unique set of challenges in peptide synthesis. Its longer side chain, compared to cysteine, alters its reactivity and susceptibility to specific side reactions. The use of a racemic mixture (DL-homocysteine) adds another layer of consideration for peptide design and analysis. This guide will focus on the two primary challenges encountered during the coupling of Fmoc-S-benzyl-DL-homocysteine: racemization at the alpha-carbon and intramolecular cyclization leading to thiolactone formation.
The S-benzyl protecting group is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of standard cleavage cocktails, offering a degree of orthogonality. However, careful optimization of coupling conditions is paramount to ensure the integrity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when coupling Fmoc-S-benzyl-DL-homocysteine?
The two most prevalent side reactions are racemization of the stereocenter and intramolecular cyclization to form a thiolactone. Racemization can be problematic if a specific stereoisomer is desired, while thiolactone formation leads to a truncated peptide and reduced yield.
Q2: I am using a DL-homocysteine derivative. Should I still be concerned about racemization?
While you are starting with a racemic mixture, it is still crucial to control the conditions that promote racemization. Uncontrolled racemization can lead to a non-equimolar mixture of diastereomers in the final peptide, complicating purification and characterization. The goal is to incorporate the D and L forms in the same ratio as your starting material.
Q3: Is the S-benzyl protecting group completely stable during Fmoc SPPS?
The S-benzyl group is robustly stable to the piperidine solutions used for Fmoc deprotection and to standard trifluoroacetic acid (TFA) cleavage cocktails.[1] This makes it a reliable choice for many synthetic strategies. However, prolonged exposure to very strong acids or specific reagents not typically used in standard Fmoc SPPS could potentially lead to its cleavage.
Q4: Can I use standard coupling reagents like HBTU/DIPEA for Fmoc-S-benzyl-DL-homocysteine?
While commonly used, coupling reagents that require a strong, non-hindered base like diisopropylethylamine (DIPEA) can increase the risk of racemization, especially for amino acids like cysteine and, by extension, homocysteine.[2][3] It is advisable to use coupling conditions that minimize base-mediated epimerization.
Q5: What is thiolactone formation, and why is it a problem with homocysteine?
Homocysteine's side chain can undergo an intramolecular attack on the activated carboxyl group, forming a stable five-membered ring called a thiolactone. This reaction is essentially an intramolecular peptide bond formation that terminates the chain elongation, leading to a truncated peptide and significantly lower yields of the desired full-length product.
Troubleshooting Guide: Preventing Side Reactions
This section provides detailed protocols and the scientific rationale for preventing the key side reactions associated with Fmoc-S-benzyl-DL-homocysteine coupling.
Issue 1: Racemization of the α-Carbon
Symptoms:
-
Appearance of diastereomeric impurities during HPLC analysis of the crude peptide.
-
Broad peaks in the mass spectrum, indicating multiple species of the same mass.
Root Cause: Racemization occurs via the abstraction of the α-proton of the activated amino acid, leading to a planar enolate intermediate. This is often facilitated by the presence of a base.[4]
Mitigation Strategies:
1. Choice of Coupling Reagent and Additives: The use of carbodiimide-based activators in the presence of hydroxylamine-derived additives is highly recommended to suppress racemization. These additives form active esters that are less prone to racemization than other activated species.[5]
-
Recommended Coupling Cocktail: Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure).[1]
Table 1: Comparison of Coupling Reagents for Racemization-Prone Amino Acids
| Coupling Reagent Combination | Base Required | Racemization Potential | Recommendation for Homocysteine |
| HBTU/DIPEA | Yes (Strong) | High | Not Recommended |
| HATU/DIPEA | Yes (Strong) | Moderate to High | Use with caution; consider a hindered base |
| DIC/HOBt | No | Low | Highly Recommended |
| DIC/Oxyma Pure | No | Low | Highly Recommended |
2. Use of a Hindered Base: If a base is required for your coupling strategy (e.g., with pre-activated esters), opt for a sterically hindered base like 2,4,6-collidine instead of DIPEA or N-methylmorpholine (NMM).[3] The bulkier nature of collidine reduces its ability to abstract the α-proton.
Experimental Protocol: Low-Racemization Coupling of Fmoc-S-benzyl-DL-homocysteine
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve Fmoc-S-benzyl-DL-homocysteine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.
-
Wash the resin with DMF to remove excess reagents.
dot
Caption: Competing pathways of coupling vs. thiolactone formation.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Protecting Group | S-benzyl (Bzl) | Stable to standard Fmoc SPPS conditions. |
| Coupling Reagent | DIC/HOBt or DIC/Oxyma Pure | Minimizes racemization by avoiding strong bases. |
| Base | 2,4,6-collidine (if necessary) | Hindered base that reduces α-proton abstraction. |
| Activation Time | Minimize pre-activation | Reduces the likelihood of thiolactone formation. |
| Monitoring | Kaiser test and HPLC/MS of test cleavages | Essential for optimizing coupling times and identifying side products early. |
By understanding the chemical principles behind these side reactions and implementing the recommended strategies, researchers can successfully incorporate Fmoc-S-benzyl-DL-homocysteine into their peptide sequences with high fidelity and yield.
References
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
-
Bio-Synthesis Inc. (2016). Labeling and Protecting Groups. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1. 7-selective peptide--protoxu II. Journal of Peptide Science, 18(7), 437-442.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium: Proceedings of the 16th American Peptide Symposium (pp. 1-4).
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]
-
Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing S-Alkylation of Homocysteine
Welcome to the technical support center for the S-alkylation of homocysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of S-alkylation of homocysteine?
A: The S-alkylation of homocysteine is a nucleophilic substitution reaction where the sulfur atom (in the form of a thiolate anion) of the homocysteine molecule acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This results in the formation of a new carbon-sulfur bond, yielding an S-alkylated homocysteine derivative.[1][2] The efficiency of this reaction is highly dependent on the nucleophilicity of the sulfur, which is influenced by the reaction's pH.[3][4]
Q2: Why is pH control so critical for this reaction?
A: The pH of the reaction medium is arguably the most critical parameter for successful S-alkylation of homocysteine. The thiol group (-SH) of homocysteine has a pKa value around 8.5-10. To act as an effective nucleophile, the thiol group must be deprotonated to form the more reactive thiolate anion (-S⁻).[1] Therefore, performing the reaction under alkaline (basic) conditions is essential to ensure a sufficient concentration of the thiolate.[1][4] However, excessively high pH can lead to unwanted side reactions. A pH range of 8.0 to 10.5 is generally recommended, with the optimal pH often needing empirical determination for a specific alkylating agent and substrate.[3]
Q3: What are common classes of alkylating agents used for homocysteine?
A: A variety of alkylating agents can be used, and their choice depends on the desired final product. Common classes include:
-
Alkyl Halides: (e.g., methyl iodide, ethyl bromide) are classic electrophiles for introducing simple alkyl groups.[5]
-
Nitrogen Mustards: (e.g., cyclophosphamide, melphalan) are bifunctional alkylating agents often used in cancer chemotherapy.[6][7][8]
-
Alkyl Sulfonates: (e.g., busulfan) are another class of potent alkylating agents.
-
Platinum-Based Agents: (e.g., cisplatin, carboplatin), while not classic alkylating agents, form covalent adducts with DNA in a similar manner.[6]
Q4: What is homocysteine thiolactone, and why is it a concern?
A: Homocysteine thiolactone is a cyclic thioester formed from homocysteine, particularly under acidic conditions or through an error-editing reaction by methionyl-tRNA synthetase.[9][10][11] It is a reactive metabolite that can cause N-homocysteinylation by reacting with the lysine residues of proteins, leading to protein damage and aggregation.[9][12][13] In the context of S-alkylation, the formation of homocysteine thiolactone is an undesirable side reaction that consumes the starting material and can lead to complex product mixtures.[5][14]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your S-alkylation experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The thiol group of homocysteine is not sufficiently deprotonated to the reactive thiolate form. Solution: Carefully measure and adjust the pH of your reaction mixture to the optimal range (typically 8.0-10.5) using a suitable buffer (e.g., borate, carbonate).[3] Consider performing small-scale reactions at varying pH values to determine the optimum for your specific system. |
| Oxidation of Homocysteine | The thiol group is susceptible to oxidation, especially in the presence of oxygen, forming a disulfide-linked homocystine dimer. This dimer is not reactive in the S-alkylation reaction. Solution: Degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before and during the reaction.[1] The use of a reducing agent like dithiothreitol (DTT) prior to adding the alkylating agent can also be beneficial.[1] |
| Poor Alkylating Agent Reactivity | The chosen alkylating agent may not be sufficiently electrophilic or may be sterically hindered. Solution: If possible, switch to a more reactive alkylating agent (e.g., an iodide instead of a chloride). For sterically hindered agents, increasing the reaction temperature or time may be necessary, but this should be done cautiously to avoid side reactions.[15] |
| Instability of the Alkylating Agent | Some alkylating agents can degrade in aqueous or alkaline media. Solution: Review the stability of your alkylating agent under the reaction conditions. It may be necessary to add the agent in portions over the course of the reaction or to use a different solvent system. |
Problem 2: Presence of Multiple Unidentified Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Side Reactions at Other Nucleophilic Sites | Besides the thiol group, the amino group of homocysteine can also act as a nucleophile, leading to N-alkylation, especially at higher pH values.[3][15] Solution: Optimize the pH to favor S-alkylation over N-alkylation. A slightly lower pH within the alkaline range (e.g., 8.0-9.0) might be beneficial. Protecting the amino group prior to S-alkylation is a more robust but synthetically more involved strategy. |
| Formation of Homocysteine Thiolactone | If the reaction conditions become acidic at any point, homocysteine can cyclize to form homocysteine thiolactone, which can then react further.[10] Solution: Maintain a stable alkaline pH throughout the reaction. Ensure that any acidic reagents are neutralized before being added to the reaction mixture. |
| Over-Alkylation | If the alkylating agent is bifunctional or highly reactive, it may react at multiple sites on the homocysteine molecule or with the already S-alkylated product. Solution: Use a stoichiometric amount or a slight excess of the alkylating agent. Adding the alkylating agent slowly and monitoring the reaction progress can help prevent over-alkylation. |
| Degradation of Product | The S-alkylated product itself might be unstable under the reaction conditions. Solution: Monitor the reaction over time to identify the point of maximum product formation. If the product degrades, consider quenching the reaction at an earlier time point or modifying the workup procedure. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Troubleshooting Steps |
| Similar Polarity of Product and Starting Materials | The S-alkylated product may have a similar polarity to unreacted homocysteine or the alkylating agent, making chromatographic separation challenging. Solution: Adjust the pH during extraction to exploit the different ionization states of the amino and carboxyl groups of the product and starting materials. Derivatization of the product to alter its polarity can also be a useful strategy. |
| Presence of Salts | The use of buffers and pH adjustments introduces salts that can interfere with purification. Solution: Utilize desalting techniques such as size-exclusion chromatography or dialysis. Ion-exchange chromatography can be very effective for purifying amino acid derivatives.[1] |
III. Experimental Protocols & Methodologies
General Protocol for S-Alkylation of Homocysteine with an Alkyl Halide
This protocol provides a general framework. Optimal conditions may vary depending on the specific reactants.
-
Preparation of Homocysteine Solution:
-
Dissolve D,L-homocysteine in a degassed 50% aqueous ethanol solution containing a buffer (e.g., 10% sodium carbonate) to achieve a desired concentration (e.g., 0.5 M).[1]
-
Adjust the pH to the desired alkaline value (e.g., 9.0) with a suitable base (e.g., NaOH).
-
Continuously bubble the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Reaction Setup:
-
In a separate vial, dissolve the alkyl halide in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add the alkyl halide solution to the stirring homocysteine solution under an inert atmosphere. A typical molar ratio is 3 equivalents of homocysteine to 1 equivalent of the alkylating agent to minimize over-alkylation.[1]
-
-
Reaction Monitoring:
-
Workup and Purification:
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Apply the mixture to a strong cation exchange resin (e.g., Dowex 50W (H⁺ form)).[1]
-
Wash the resin with deionized water to remove unreacted alkylating agent and salts.
-
Elute the S-alkylated homocysteine product with a dilute ammonia solution (e.g., 2.5% ammonia).[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Analytical Methods for Monitoring the Reaction
| Technique | Principle & Application |
| HPLC with Fluorescence Detection | This is a highly sensitive method. Thiols like homocysteine can be derivatized with a fluorogenic reagent (e.g., a benzofurazane) to make them detectable.[3] The disappearance of the homocysteine peak and the appearance of the product peak can be monitored. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS provides both separation and mass information, allowing for the direct detection of the starting materials and the S-alkylated product.[16][20] This is a powerful tool for confirming the identity of the product and identifying any side products. |
| Thin-Layer Chromatography (TLC) | TLC is a quick and simple method for qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent system, the consumption of starting materials and the formation of the product can be visualized. |
IV. Visualizations and Diagrams
Workflow for Optimizing S-Alkylation
Caption: A decision-making workflow for optimizing the S-alkylation of homocysteine.
Reaction Mechanism Overview
Caption: The two-step mechanism of S-alkylation of homocysteine.
V. References
-
Dalvie, D. K., O'Donnell, J. P., & Kalgutkar, A. S. (2023). Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. Current Protocols, 3(6), e799. [Link]
-
Wang, S., et al. (2014). Large-Scale, Protection-Free Synthesis of Se-Adenosyl-l-selenomethionine Analogues and Their Application as Cofactor Surrogates of Methyltransferases. Organic Letters, 16(11), 3036–3039. [Link]
-
Klimasauskas, S., & Weinhold, E. (2009). New S-Adenosyl-l-methionine Analogues: Synthesis and Reactivity Studies. Organic Letters, 11(14), 3068–3071. [Link]
-
Motorin, Y., & Helm, M. (2016). Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA. Current Protocols in Nucleic Acid Chemistry, 64, 1.36.1–1.36.13. [Link]
-
ResearchGate. (n.d.). Synthesis of SAM analogs. (a) The chemoenzymatic synthesis of SAM... [Link]
-
Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(16), 4841. [Link]
-
Scilit. (n.d.). New synthesis of S-alkyl-DL-homocysteines. [Link]
-
MDPI. (2021). Homocysteine Thiolactone: Biology and Chemistry. [Link]
-
Jakubowski, H., et al. (2023). Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10884. [Link]
-
Klarskov, K., et al. (2025). Structural characterization of a L-dehydroascorbic acid-L-homocysteine thiolactone reaction product: Intracellular formation in neuronal cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(1), 130882. [Link]
-
ResearchGate. (n.d.). The mechanism of Homocysteine thiolactone (HTL) formation: editing of... [Link]
-
Jiracek, J., et al. (2009). S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. Bioorganic & Medicinal Chemistry, 17(2), 727–734. [Link]
-
Bonfigli, A. R., et al. (2005). Critical Role of pH for Derivatization of Homocysteine with Benzofurazanes. Clinical Chemistry, 51(7), 1300–1302. [Link]
-
Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 109, 263–272. [Link]
-
Liv Hospital. (n.d.). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. [Link]
-
Wilding, M., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(36), 13861-13868. [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. [Link]
-
Li, J., et al. (2020). Homocysteinylation and Sulfhydration in Diseases. Oxidative Medicine and Cellular Longevity, 2020, 6570538. [Link]
-
ResearchGate. (n.d.). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. [Link]
-
Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
-
Kumar, A., et al. (2010). Measurement of homocysteine: a historical perspective. Advances in Clinical Chemistry, 51, 1–39. [Link]
-
Reaction Details. (n.d.). [Link]
-
Rose, A. L., et al. (2007). Detection of Homocysteine and Cysteine. Journal of the American Chemical Society, 129(17), 5344–5345. [Link]
-
Ducros, V., et al. (2002). Methods for homocysteine analysis and biological relevance of the results. Journal of Chromatography B, 781(1-2), 207–226. [Link]
-
Krijt, J., et al. (2019). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 9(12), 302. [Link]
-
Wróbel, M., et al. (2020). Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection. Journal of Medical Biochemistry, 39(3), 350–357. [Link]
-
Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83–97. [Link]
-
ResearchGate. (n.d.). pH profiles for the formation of homocysteine from methionine... [Link]
-
Lv, H., et al. (2024). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Solid-Phase S-Alkylation Promoted by Molecular Sieves. [Link]
-
Barrea, L., et al. (2024). Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do. Journal of Cardiovascular Development and Disease, 11(12), 383. [Link]
-
Jakubowski, H. (2000). Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels. The FASEB Journal, 14(12), 1777–1783. [Link]
-
D'Andrea, L. D., & Isernia, C. (2020). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules, 25(1), 193. [Link]
-
Springer Nature Experiments. (n.d.). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. [Link]
-
Veeranki, S., & Tyagi, S. C. (2013). The metabolism and significance of homocysteine in nutrition and health. Journal of Food and Nutritional Disorders, 2(3), 1000126. [Link]
-
Wilding, M., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. [Link]
-
Wilding, M., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. [Link]
Sources
- 1. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. scilit.com [scilit.com]
- 6. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer [int.livhospital.com]
- 7. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 10. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization of a L-dehydroascorbic acid-L-homocysteine thiolactone reaction product: Intracellular formation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homocysteinylation and Sulfhydration in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Homocysteine Thiolactone: Biology and Chemistry | Semantic Scholar [semanticscholar.org]
- 15. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
S-Benzyl-DL-homocysteine solubility problems in aqueous buffers
Welcome to the technical support guide for S-Benzyl-DL-homocysteine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is an amino acid derivative with a dual nature. The homocysteine backbone contains both a primary amine (a basic group) and a carboxylic acid (an acidic group), making it zwitterionic. However, the presence of the S-benzyl group introduces a significant hydrophobic character to the molecule. This hydrophobicity is the primary reason for its limited solubility in neutral aqueous buffers.
The solubility of this compound is critically dependent on the pH of the solution. Like other amino acids, it is least soluble at its isoelectric point (pI), the pH at which the molecule has a net zero charge. At pH values below the pI, the amino group is protonated (NH3+), and at pH values above the pI, the carboxylic acid group is deprotonated (COO-). In both of these charged states, the molecule is more polar and therefore more soluble in water. The key to successfully dissolving this compound is to manipulate the pH of your buffer to avoid the pI.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?
A1: this compound has limited solubility in neutral aqueous buffers like PBS (pH 7.4). This is due to the hydrophobic nature of the benzyl group and because a pH of 7.4 is likely close to its isoelectric point (pI), where the molecule is least soluble. At or near the pI, the net charge on the molecule is close to zero, minimizing its interaction with water molecules.
Q2: What is the first step I should take if I encounter solubility issues?
A2: The first and most straightforward approach is to adjust the pH of your solution. Attempt to dissolve the compound in a slightly acidic (pH < 5) or slightly alkaline (pH > 8) buffer. This will shift the equilibrium towards the cationic or anionic form of the molecule, respectively, both of which are more soluble than the zwitterionic form.
Q3: Can I use an organic co-solvent to dissolve this compound?
A3: Yes, using a water-miscible organic solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating a concentrated stock solution.[1][2] From this stock, you can make further dilutions into your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with your biological system.[2] Other suitable solvents include ethanol and methanol.[1]
Q4: Will heating the solution help to dissolve the compound?
A4: Gentle warming can increase the rate of dissolution and, in some cases, the solubility. One study noted that warming was used to help dissolve N-acetyl-S-benzyl-DL-homocysteine in a citrate buffer.[1] However, be cautious with temperature, as excessive heat can degrade the compound or other components in your experimental system. Always test for compound stability at elevated temperatures.
Q5: How can I determine the optimal pH for dissolving this compound?
A5: A simple pH scouting experiment is recommended. Prepare small aliquots of the compound and attempt to dissolve them in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11). This will allow you to empirically determine the pH range where the compound is most soluble.
Q6: Are there any other techniques to improve solubility?
A6: For challenging cases, techniques such as micronization (reducing particle size to increase surface area) can enhance the dissolution rate, although it does not increase the equilibrium solubility.[3] The use of hydrotropic agents, which are compounds that increase the aqueous solubility of poorly soluble solutes, can also be explored.[4]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow for dissolving this compound.
Initial Assessment & Strategy Selection
Before you begin, assess the requirements of your experiment. What is the desired final concentration of this compound? What is the tolerance of your assay to pH changes and organic solvents? The answers to these questions will guide your choice of solubilization method.
Diagram 1: Decision Workflow for Solubilizing this compound A step-by-step decision tree to guide the user in selecting the appropriate solubilization method.
Protocol 1: Solubilization by pH Adjustment
This protocol is based on the principle that the solubility of amino acids increases as the pH is moved away from their isoelectric point.[5][6]
Materials:
-
This compound
-
Purified water or desired buffer (low buffering capacity is ideal for initial pH adjustment)
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
Procedure:
-
Initial Attempt: Weigh the desired amount of this compound and add it to your chosen buffer. Stir at room temperature for 15-20 minutes.
-
Acidification: If the compound does not dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH. Continue stirring. Many amino acid derivatives with a free carboxylic acid group will dissolve at a more acidic pH.
-
Alkalinization: If acidification is unsuccessful, start with a fresh sample and slowly add 0.1 M NaOH dropwise. The deprotonation of the carboxylic acid group to a carboxylate at higher pH will increase solubility.
-
pH Readjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental pH with 0.1 M HCl or 0.1 M NaOH. Be aware that the compound may precipitate out if you get too close to its pI.
-
Final Dilution: If the final pH is compatible with your experiment, you can proceed. If not, you can use this concentrated, pH-adjusted stock solution to make a final, large dilution into your experimental buffer, which will minimize the overall pH shift.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
This method is recommended when pH adjustment is not compatible with the experimental system or is ineffective.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your final aqueous buffer
Procedure:
-
Prepare a High-Concentration Stock: Weigh out this compound and add a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your final aqueous buffer. For example, a 1:100 dilution of a 10 mM stock will give you a 100 µM solution with 1% DMSO.[2] This step helps to prevent the compound from precipitating out of solution when it comes into contact with the aqueous environment.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations in the experimental buffer. This ensures that the final DMSO concentration remains low and constant across all your experimental conditions.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent on your assay.[2]
Diagram 2: Workflow for Preparing Working Solutions from a DMSO Stock A visual guide to the serial dilution process to minimize precipitation.
Quantitative Data Summary
Table 1: Solubility of Related Compounds
| Compound | Solvent | pH | Approximate Solubility |
| L-Homocysteine | PBS | 7.2 | ~5 mg/mL[7] |
| DL-Homocysteine | H₂O | - | Soluble |
Note: The solubility of this compound in neutral aqueous buffers is expected to be significantly lower than that of homocysteine.
References
- Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions - Benchchem.
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem.
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
PREPARATION OF THE OPTICALLY ACTIVE ISOMERS OF S-BENZYLHOMOCYSTEINE BY ENZYMATIC RESOLUTION - Semantic Scholar. Available from: [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview - Asian Journal of Pharmaceutics. Available from: [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K - ResearchGate. Available from: [Link]
Sources
Technical Support Center: Strategies for Removing the S-Benzyl Protecting Group
Welcome to the technical support center for S-benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the removal of this common thiol protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during S-benzyl deprotection experiments.
Q1: My catalytic hydrogenolysis for S-benzyl deprotection is slow or incomplete. What are the potential causes and solutions?
An incomplete or sluggish hydrogenolysis reaction for S-benzyl deprotection can be frustrating. Several factors related to the catalyst, substrate, and reaction conditions can be the cause.[1]
Potential Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to deactivation by sulfur compounds, which includes your substrate (S-benzyl protected thiol) and the product (free thiol).[2][3] This is a primary reason for slow or stalled reactions.
-
Solution: Increase the catalyst loading significantly. It is not uncommon to use 50-100 mol% of Pd/C for these reactions. In some cases, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective as it is often more active.[4] If poisoning is severe, consider adding fresh catalyst in portions during the reaction, monitoring by TLC.[2]
-
-
Poor Catalyst Quality: The activity of Pd/C can differ between suppliers and even batches.[1]
-
Solution: If you suspect catalyst quality is an issue, try a new batch or a catalyst from a different supplier. Screening different catalysts can be beneficial.[5]
-
-
Insufficient Hydrogen Source: For the reaction to proceed, there must be an adequate supply of hydrogen at the catalyst surface.
-
Gaseous Hydrogen: Ensure the system is properly purged of air by evacuating and backfilling with an inert gas (like nitrogen or argon) before introducing hydrogen.[1] Use a hydrogen balloon or a Parr shaker for atmospheric or increased pressure, respectively. Vigorous stirring is essential for good mass transfer.[1][6]
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium formate or formic acid, ensure you are using a sufficient excess (often 5 equivalents or more).[7][8] These reactions may also require heating to reflux to be effective.[7][8]
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Solution: Alcohols like methanol or ethanol are common solvents for hydrogenolysis.[9] For substrates with poor solubility, a solvent mixture such as THF/methanol may be necessary.[8] Acetic acid can also be used as a solvent and can accelerate the reaction, but be mindful of potential side reactions with acid-labile groups.[2][10]
-
Q2: I'm observing unexpected byproducts during my S-benzyl deprotection. What are the common side reactions and how can I prevent them?
Side reactions can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention Strategies:
-
Reduction of Other Functional Groups: Catalytic hydrogenolysis is a powerful reducing method and is not selective for only the S-benzyl group if other reducible moieties are present.
-
Problematic Groups: Alkenes, alkynes, nitro groups, azides, and some N-O bonds will likely be reduced under standard hydrogenolysis conditions.[7][11]
-
Prevention: If your molecule contains these functional groups, catalytic hydrogenolysis is not a suitable method. You should consider alternative deprotection strategies such as dissolving metal reduction or acid-catalyzed cleavage.[7][12]
-
-
Over-reduction of Aromatic Rings: While less common for benzyl groups, under harsh conditions (high pressure, prolonged reaction times, or with highly active catalysts like rhodium), the aromatic ring of the benzyl group can be hydrogenated to a cyclohexylmethyl group.[5][10]
-
Prevention: Use palladium-based catalysts, which are generally less prone to aromatic ring reduction than platinum or rhodium.[10] Avoid excessive hydrogen pressure and monitor the reaction closely to stop it once the starting material is consumed. A catalyst pre-treatment strategy has also been reported to suppress this side reaction.[5]
-
-
Friedel-Crafts Benzylation: When using strong acids for deprotection, the cleaved benzyl cation is an electrophile that can re-react with electron-rich aromatic rings present in your molecule.[1]
Q3: My substrate is sensitive to hydrogenation. What are my best options for S-benzyl deprotection?
When your molecule contains functional groups that are incompatible with catalytic hydrogenolysis, you must turn to alternative methods.
Alternative Deprotection Strategies:
-
Dissolving Metal Reduction (Birch Reduction): This is a classic and powerful method for cleaving benzyl ethers and thioethers.[8][12]
-
Reagents: Typically, this involves the use of sodium or lithium metal in liquid ammonia at -78 °C.[12][16]
-
Advantages: It is a very effective method for deprotection.
-
Disadvantages: The conditions are harsh and require special handling of liquid ammonia and alkali metals. It is also a strongly reducing method that can affect other functional groups.[17] Optimizing the amount of sodium used is crucial to avoid side reactions.[16]
-
-
Acid-Catalyzed Cleavage: Strong acids can cleave S-benzyl groups, but this method is limited to substrates that can withstand strongly acidic conditions.[4][18]
-
Reagents: Common reagents include strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃), or strong protic acids like HBr in acetic acid or trifluoroacetic acid (TFA).[4][10][15]
-
Considerations: As mentioned previously, the use of a cation scavenger is often necessary to prevent Friedel-Crafts side reactions.[15] This method is not suitable for molecules with other acid-labile protecting groups like Boc or acetals.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an S-benzyl group?
The most frequently employed methods for S-benzyl deprotection fall into three main categories:
| Method | Typical Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Mild, neutral conditions; clean byproducts (toluene).[9][11] | Not suitable for substrates with other reducible groups; catalyst can be poisoned by sulfur.[3][7] |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, Pd/C | Does not require pressurized hydrogen gas equipment.[7][19][20] | May require elevated temperatures; potential for incomplete reaction.[7] |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Very effective for stubborn substrates.[8][12] | Harsh conditions; not very chemoselective; requires special handling.[16][17] |
| Acid-Catalyzed Cleavage | BCl₃, BBr₃, HBr/AcOH, TFA | Useful when reductive methods are not viable.[10][18] | Harsh acidic conditions; risk of Friedel-Crafts side reactions.[1][4] |
| Oxidative Deprotection | Not commonly used for S-benzyl groups, more so for O-benzyl.[18][21][22] | Orthogonal to reductive methods. | Can oxidize the desired thiol product. |
Q2: Can I selectively remove an S-benzyl group in the presence of an O-benzyl group?
Selective deprotection can be challenging as both groups are susceptible to similar cleavage conditions. Generally, S-benzyl groups are more challenging to remove by catalytic hydrogenolysis than O-benzyl groups due to catalyst poisoning. This difference in reactivity can sometimes be exploited for selectivity, but it is highly substrate-dependent. It is often more strategic to choose protecting groups with orthogonal deprotection strategies from the outset.
Q3: Why is my reaction with sodium in liquid ammonia not working well?
Success with a Birch reduction for S-benzyl deprotection often comes down to experimental technique.
-
Purity of Reagents: Ensure your sodium or lithium is fresh and has a clean, unoxidized surface. The ammonia must be dry.
-
Temperature Control: The reaction must be maintained at a low temperature (-78 °C, a dry ice/acetone bath) to keep the ammonia in its liquid state.
-
Endpoint Detection: A persistent blue color in the reaction mixture indicates an excess of dissolved electrons and that the deprotection is likely complete.[16] However, using a large excess of sodium can lead to undesired side reactions.[16]
-
Quenching: The reaction should be carefully quenched at low temperature, for example, by the addition of methanol or ammonium chloride.
Q4: Are there any milder, more modern methods for S-benzyl deprotection?
Research continues to develop new deprotection methods. While the classic methods remain the most widely used, some newer approaches include:
-
Visible-Light-Mediated Oxidative Debenzylation: While more developed for O-benzyl ethers, photocatalytic methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light offer an orthogonal approach to reductive methods.[7][17] The applicability to S-benzyl groups would need to be evaluated on a case-by-case basis due to the potential for thiol oxidation.
-
Lewis Acid/Thiol Combinations: Systems combining a Lewis acid with a nucleophilic thiol have been developed for cleaving benzyl ethers and may have applicability to thioethers.[23]
Decision-Making Workflow for S-Benzyl Deprotection
To assist in selecting the appropriate deprotection strategy, the following workflow can be used:
Caption: Decision tree for selecting an S-benzyl deprotection method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of an S-benzyl group using palladium on carbon and hydrogen gas.
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the S-benzyl protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (50-100% by weight of the substrate) to the solution.
-
System Purge: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Hydrogenation: Introduce hydrogen gas to the system (typically via a balloon or by connecting to a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by an appropriate method (e.g., column chromatography, recrystallization).
Protocol 2: Dissolving Metal Reduction (Sodium in Liquid Ammonia)
This protocol outlines the deprotection of an S-benzyl group using a Birch reduction. Caution: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum, add the S-benzyl protected substrate.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into the flask until the desired volume is reached.
-
Substrate Dissolution: Stir the mixture until the substrate is dissolved or well-suspended.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the reaction mixture until a persistent blue color is observed.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC (quench a small aliquot with methanol before running the TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess sodium at -78 °C by the slow addition of methanol until the blue color disappears.
-
Workup and Purification: Allow the ammonia to evaporate overnight. The residue can then be dissolved in an appropriate solvent and worked up (e.g., with an aqueous wash) and purified by a suitable method.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
University of Calgary. Alcohol Protecting Groups. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473.
- Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
- Crawford, C., & Oscarson, S. (2020).
-
Organic Chemistry Portal. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
- Park, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473.
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. Available at: [Link]
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Available at: [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
- Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8464–8469.
-
ResearchGate. (n.d.). Deprotection of benzyl groups. [Image]. Retrieved from [Link]
-
ScienceMadness. (2019). De-protection of N-Benzyl groups. Available at: [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. Available at: [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available at: [Link]
-
ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers. Available at: [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]
- Mező, G., et al. (1988). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 23. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Enhancing the Stability of S-Benzyl-DL-homocysteine (SBH) in Solution
Welcome to the technical support center for S-Benzyl-DL-homocysteine (SBH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and stabilizing SBH in solution. As a sulfur-containing amino acid derivative, SBH presents unique stability challenges. This document will equip you with the knowledge to mitigate these challenges and ensure the integrity of your experiments.
Understanding the Inherent Instability of this compound
This compound, like other sulfur-containing amino acids, is susceptible to degradation in solution. The primary mechanism of degradation is the oxidation of the sulfur atom in the thioether bond. This oxidation can lead to the formation of sulfoxides and, subsequently, sulfones. Additionally, under certain conditions, cleavage of the C-S bond can occur. The rate of these degradation reactions is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.
A crucial aspect of the instability of homocysteine and its derivatives is the potential for the formation of disulfide bonds. While the thiol group of homocysteine is readily oxidized to form a disulfide-linked dimer (homocystine), the thioether in this compound is less prone to this specific reaction. However, oxidative stress can still lead to the formation of other reactive species.
The following diagram illustrates the primary oxidative degradation pathway for this compound.
Caption: Oxidative degradation pathway of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solution
Question: I'm trying to dissolve this compound in an aqueous buffer, but it's not fully dissolving or the solution is cloudy. What should I do?
Answer:
The solubility of this compound in aqueous solutions can be limited, particularly at neutral pH. Here's a step-by-step approach to address this issue:
-
Check the pH of your buffer: The solubility of amino acid derivatives is often pH-dependent. For compounds with a free carboxylic acid and an amino group, solubility is typically lowest at the isoelectric point. Try adjusting the pH of your buffer slightly. A mildly acidic pH, around 5.0-6.0, may improve solubility. One study involving an N-acetylated derivative of this compound utilized a citrate buffer at pH 5.0 to achieve dissolution.[1]
-
Consider a co-solvent: If adjusting the pH is not sufficient or not compatible with your experimental design, the use of a small amount of a water-miscible organic solvent can significantly improve solubility. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is recommended to first dissolve the this compound in a small volume of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Always verify the compatibility of the chosen co-solvent with your experimental system.
-
-
Gentle warming: In some cases, gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious as elevated temperatures can accelerate degradation.
Issue 2: Discoloration of the Solution (Yellowing)
Question: My this compound solution has turned yellow over time. Is it still usable?
Answer:
A yellow discoloration is often an indicator of degradation, likely due to oxidation. While the solution may still contain some active compound, its purity is compromised. It is strongly recommended to prepare a fresh solution. To prevent this from happening in the future, consider the following:
-
Protect from light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, as light can catalyze oxidative reactions.
-
De-gas your solvents: Oxygen is a key player in oxidation. Before preparing your solution, de-gas your buffer by sparging with an inert gas like nitrogen or argon.
-
Add an antioxidant: The inclusion of an antioxidant can help to slow down the degradation process. Ascorbic acid (Vitamin C) is a commonly used water-soluble antioxidant.
Issue 3: Inconsistent Experimental Results
Question: I'm seeing a high degree of variability in my experimental results when using this compound. Could this be a stability issue?
Answer:
Inconsistent results are a classic sign of compound instability. If the concentration of your active compound is decreasing over the course of your experiment, you will naturally observe variability. Here’s how to troubleshoot this:
-
Prepare fresh solutions: The most critical step is to prepare your this compound solutions fresh for each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature.
-
Control the temperature: Keep your stock and working solutions on ice or at 4°C as much as possible during your experiment.
-
Perform a stability study: To understand the stability of this compound in your specific experimental conditions (e.g., cell culture media), you can perform a simple stability study. Prepare a solution of SBH in your experimental medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: While this compound has some solubility in aqueous buffers, especially at a slightly acidic pH, its solubility can be limited. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common choice. You can then dilute the DMSO stock into your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your assay.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on general principles for sulfur-containing amino acids and related peptides, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended to minimize degradation.[2] Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze hydrolysis or other degradation reactions.
Q3: How should I store my this compound solutions?
A3: For optimal stability, follow these storage guidelines:
| Storage Duration | Recommended Conditions |
| Short-term (1-2 weeks) | Store at -20°C in a tightly sealed container, protected from light. |
| Long-term (months) | Store at -80°C in a tightly sealed container, protected from light. |
Important Considerations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot your stock solution into smaller, single-use volumes before freezing.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding an antioxidant can be beneficial. Ascorbic acid (Vitamin C) is a good option for aqueous solutions. You can add it at a low concentration (e.g., 0.1-1 mM). However, always perform a control experiment to ensure the antioxidant itself does not interfere with your assay.
Q5: How can I check the purity of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method to assess the purity of your this compound solution and to detect the presence of degradation products. A reversed-phase C18 column is often suitable for this type of analysis.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (argon or nitrogen), optional
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the solid is completely dissolved.
-
(Optional) Gently flush the headspace of the tube with an inert gas.
-
Seal the tube tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Workflow for a Basic Stability Assessment
This workflow outlines a simple experiment to assess the stability of this compound in your specific experimental buffer or medium.
Caption: Workflow for assessing the stability of this compound.
References
-
Bobrowski, K., Marciniak, B., & Hug, G. L. (1992). Early Events of Photosensitized Oxidation of Sulfur-Containing Amino Acids Studied by Laser Flash Photolysis and Mass Spectrometry. The Journal of Physical Chemistry B, 96(26), 10279-10288. [Link]
-
Dekker, C. A., & Fruton, J. S. (1948). PREPARATION OF THE OPTICALLY ACTIVE ISOMERS OF S-BENZYLHOMOCYSTEINE BY ENZYMATIC RESOLUTION. Journal of Biological Chemistry, 173(2), 471-477. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5183-5188. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Meister, A., & Wellner, D. (1966). Enzymatic oxidation of L-homocysteine. Archives of Biochemistry and Biophysics, 117(1), 29-37. [Link]
-
Leal, D. B., et al. (2005). In vitro effect of homocysteine on nucleotide hydrolysis by blood serum from adult rats. International Journal of Developmental Neuroscience, 23(7), 633-638. [Link]
-
Finkelstein, J. D. (1990). The sulfur-containing amino acids: an overview. The Journal of Nutrition, 120(Suppl 11), 1450S-1457S. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
El-Maali, N. A., & Al-Hazmi, G. A. (2016). Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine. Journal of Chemistry, 2016, 1-7. [Link]
-
Longdom Publishing. (n.d.). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular. [Link]
-
Bak, A., et al. (1996). Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine. Chemical Research in Toxicology, 9(3), 654-658. [Link]
-
Kim, K. R., et al. (2017). HPLC Analysis of Homocysteine and Related Compounds. IntechOpen. [Link]
-
Kaczmarek, E., et al. (2020). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research, 197(1), 327-332. [Link]
-
Max-Planck-Gesellschaft. (n.d.). Pathway Analysis of Sulfur Containing Amino Acids. [Link]
-
Cooper, A. J. L. (1983). Biochemistry of Sulfur-Containing Amino Acids. Annual Review of Biochemistry, 52, 187-222. [Link]
-
Głowacki, R., & Bald, E. (2007). Homocysteine Strongly Enhances Metal-Catalyzed LDL Oxidation in the Presence of Cystine and Cysteine. Clinical Chemistry, 53(4), 737-744. [Link]
-
Japan Society for Pharmaceutical Science and Technology. (2021). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical Science and Technology, Japan, 81(1), 1-10. [Link]
-
Głowacki, R., et al. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 11(1), 1-10. [Link]
-
Bańecki, B., et al. (2009). Improved HPLC method for total plasma homocysteine detection and quantification. Acta Biochimica Polonica, 56(1), 133-139. [Link]
-
Głowacki, R., & Bald, E. (2013). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma. Journal of Chromatography B, 927, 116-121. [Link]
-
Sheraz, M. A., et al. (2015). Stability and Stabilization of Ascorbic Acid. Household and Personal Care Today, 10(2), 22-26. [Link]
-
Głowacki, R., et al. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Semantic Scholar. [Link]
-
Sheraz, M. A., et al. (2015). Stability and Stabilization of Ascorbic Acid. ResearchGate. [Link]
-
Al Jasem, Y., & Thiemann, T. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry, 3(4), 1185-1203. [Link]
- Google Patents. (2011). Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same.
-
Mukai, Y., et al. (2002). Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 767(2), 263-268. [Link]
-
ResearchGate. (2002). Long-Term Storage of Fresh Frozen Plasma at –40 °C. A Multicenter Study on the Stability of Labile Coagulation Factors over a Period of 3 Years. [Link]
-
Zappacosta, F., et al. (2019). Dehydroascorbic acid S-Thiolation of peptides and proteins: Role of homocysteine and glutathione. Journal of Pharmaceutical and Biomedical Analysis, 170, 22-29. [Link]
-
Roedl, J. B., et al. (2007). Homocysteine levels in aqueous humor and plasma of patients with primary open-angle glaucoma. Journal of Neural Transmission, 114(4), 445-450. [Link]
-
ResearchGate. (2020). Frozen-State Storage Stability of a Monoclonal Antibody: Aggregation is Impacted by Freezing Rate and Solute Distribution. [Link]
Sources
Technical Support Center: Overcoming Incomplete Deprotection of Fm-S-benzyl-DL-homocysteine
Welcome to the technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth, experience-based solutions for researchers, scientists, and drug development professionals encountering incomplete deprotection of Fmoc-S-benzyl-DL-homocysteine. Our goal is to equip you with the knowledge to diagnose issues, implement effective remedies, and ensure the integrity of your synthetic peptides.
Troubleshooting Guide: Addressing Specific Deprotection Failures
This section is designed to address specific experimental issues in a direct question-and-answer format. We delve into the causality behind these problems and provide actionable protocols.
Question 1: My qualitative test (e.g., Kaiser test) indicates incomplete Fmoc removal after a standard deprotection cycle for a peptide containing S-benzyl-homocysteine. What are the likely causes and how can I resolve this?
Answer:
A negative or weak Kaiser test result post-deprotection is a clear indicator of unreacted N-terminal Fmoc groups.[1] This issue with S-benzyl-homocysteine-containing peptides, while not always common, can often be traced back to a few key factors related to both the specific residue and general SPPS challenges.
Underlying Causes:
-
Steric Hindrance: The S-benzyl group, while offering stable protection, can contribute to localized steric bulk. This is particularly true if the surrounding amino acids are also bulky (e.g., Arg(Pbf), Trp(Boc)). This steric congestion can physically impede the access of the piperidine base to the fluorenyl ring's acidic proton, slowing down the deprotection kinetics.[2]
-
Peptide Aggregation: As a peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, or aggregate.[3] This is especially prevalent in hydrophobic sequences. Aggregation can sequester the N-terminus, making it inaccessible to the deprotection solution.
-
Reagent Quality and Reaction Conditions: The efficacy of the deprotection step is highly dependent on the quality of the reagents and the reaction environment.
-
Degraded Piperidine: Piperidine can degrade over time, leading to reduced basicity and deprotection efficiency.[1]
-
Incorrect Concentration: The standard 20% (v/v) piperidine in DMF is optimized for most sequences, but deviations can impact performance.[1]
-
Suboptimal Temperature: Lower ambient temperatures can lead to sluggish reaction kinetics.[1]
-
Troubleshooting Workflow:
To systematically address this issue, we recommend the following workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Experimental Protocols:
Protocol 1: Extended Deprotection Time
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30-60 minutes.[4]
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[4]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate for 5 minutes.[5]
-
Drain: Drain the deprotection solution.
-
Second, Extended Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an extended period, for example, 20-30 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.[4]
Protocol 2: Deprotection with a Stronger Base System (for highly resistant cases)
For particularly stubborn sequences, a more potent deprotection cocktail may be necessary. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has proven effective.[6][7]
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[6]
-
Deprotection: Drain the swelling solvent and add the DBU/piperazine solution. Agitate for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 5 times).
-
Confirmation: Perform a Kaiser test.
Question 2: I am observing a side product with a mass corresponding to the addition of piperidine to my peptide. Is this related to the S-benzyl-homocysteine residue?
Answer:
While less common than with cysteine, the formation of a piperidinyl-adduct can occur, particularly with C-terminal homocysteine residues.
Mechanism of Side Reaction:
This side reaction proceeds via a β-elimination mechanism. The basic conditions of the piperidine deprotection can facilitate the abstraction of the α-proton of the C-terminal homocysteine. This is followed by the elimination of the S-benzyl group to form a dehydroamino acid intermediate. The nucleophilic piperidine present in the deprotection solution then adds to this intermediate, resulting in the formation of a 3-(1-piperidinyl)alanine derivative at the C-terminus.[8] The use of the bulky trityl protecting group for cysteine has been shown to minimize this, suggesting that the steric bulk of the S-protecting group plays a role.[8]
Mitigation Strategies:
-
Choice of Resin: For peptides with C-terminal cysteine or homocysteine, using a sterically hindered resin like 2-chlorotrityl chloride resin can reduce the occurrence of this side reaction.
-
Milder Deprotection Conditions: Consider using a less basic deprotection reagent or a lower concentration of piperidine, although this must be balanced with the risk of incomplete deprotection.[9] For example, 4-methylpiperidine has been investigated as a viable alternative to piperidine.[10]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling of Fmoc-S-benzyl-DL-homocysteine in SPPS.
What is the standard protocol for Fmoc deprotection?
The standard and most widely used method for Fmoc removal involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in a polar aprotic solvent like DMF or NMP.[2][11] A typical cycle consists of two treatments: a brief initial treatment (2-3 minutes) to cleave the Fmoc group, followed by a longer treatment (5-15 minutes) with fresh reagent to ensure the complete removal of the resulting dibenzofulvene adduct.[4][12]
How can I quantitatively monitor the efficiency of Fmoc deprotection?
Quantitative monitoring is crucial for optimizing protocols and ensuring complete deprotection. The most common method is UV-Vis spectrophotometry.[13][14]
Principle: The Fmoc deprotection process releases dibenzofulvene (DBF), which is trapped by piperidine to form a DBF-piperidine adduct. This adduct has a strong UV absorbance at approximately 300-301 nm.[13][14] By measuring the absorbance of the collected deprotection solution, the amount of Fmoc group removed can be quantified using the Beer-Lambert law.[1]
Workflow for UV-Vis Monitoring:
Caption: Workflow for quantitative UV-Vis monitoring of Fmoc deprotection.
Are there alternative reagents to piperidine for Fmoc deprotection?
Yes, several alternatives to piperidine have been explored to mitigate side reactions or for regulatory reasons, as piperidine is a controlled substance in some regions.[2]
| Reagent Cocktail | Concentration | Key Advantages | Considerations |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine; not a controlled substance.[6][10] | Similar propensity for side reactions as piperidine.[6] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast deprotection; can reduce diketopiperazine formation.[6][15] | May still promote aspartimide formation without additives.[6] |
| Pyrrolidine | 20% in DMF | Can be more efficient in less polar, "greener" solvents.[16] | Increased nucleophilicity may require extra precautions for sensitive sequences.[16] |
What are the key differences in handling homocysteine compared to cysteine in SPPS?
Homocysteine is a homolog of cysteine, with an additional methylene group in its side chain. This structural difference can influence its reactivity and the stability of its derivatives. While both contain a thiol group that requires protection, the S-benzyl group is a common and robust protecting group for both. The principles of Fmoc-based SPPS are largely the same for incorporating both amino acids. However, the slightly longer side chain in homocysteine may subtly alter local steric environments and the propensity for certain side reactions, such as cyclization to form a thiolactone.[17]
References
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(1), 835-851. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Deming, T. J., & He, H. (2016). Chemoselective synthesis of functional homocysteine residues in polypeptides and peptides. Chemical Communications, 52(71), 10772-10775. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
-
Någren, K., Långström, B., & Ragnarsson, U. (1985). Protected homocysteine peptides as precursors of labelled methionine peptides. Application in preparation of methionine-enkephalin. Acta chemica Scandinavica. Series B, Organic chemistry and biochemistry, 39(3), 157–161. [Link]
-
ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. [Link]
-
National Institutes of Health. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. [Link]
-
Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]
-
Danger, G., d’Hendecourt, L. L. S., & Pascal, R. (2019). Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth?. Life, 9(1), 2. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
UCLA Technology Development Group. Preparation Of Functional Homocysteine Residues In Polypeptides And Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data of S-Benzyl-DL-homocysteine
Welcome to the technical support guide for the mass spectrometric analysis of S-Benzyl-DL-homocysteine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find answers to common questions, solutions to frequently encountered problems, and detailed protocols to ensure the integrity and accuracy of your experimental results.
As Senior Application Scientists, we understand that interpreting mass spectra is both an art and a science. This guide moves beyond simple procedural lists to explain the underlying principles, helping you make informed decisions during your analysis.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses fundamental questions about what to expect when analyzing this compound using electrospray ionization mass spectrometry (ESI-MS).
Q1: What is the expected molecular weight of this compound and what is its primary ion in ESI-MS?
Answer: this compound has a chemical formula of C₁₁H₁₅NO₂S. Its monoisotopic mass is approximately 225.0824 Da .
In positive mode electrospray ionization (ESI), a soft ionization technique, the primary ion you should expect to see is the protonated molecule, represented as [M+H]⁺ .[1] This ion is formed when the analyte molecule accepts a proton, resulting in an m/z (mass-to-charge ratio) value of approximately 226.0902 .
Application Scientist's Insight: Soft ionization methods like ESI are designed to bring molecules into the gas phase as ions without causing significant fragmentation.[1][2] Therefore, the [M+H]⁺ peak is typically the most informative ion in the full scan MS1 spectrum for confirming the presence and identity of your compound. Its accurate mass can be used to confirm the elemental composition.
Q2: My spectrum shows peaks at m/z ~248 and ~264. What are these?
Answer: These are common adduct ions. The peak at m/z ~248.0721 corresponds to the sodium adduct [M+Na]⁺ , and the peak at m/z ~264.0461 corresponds to the potassium adduct [M+K]⁺ .
Application Scientist's Insight: Adduct formation is the process where an analyte molecule associates with an ion present in the sample or mobile phase.[2][3] Sodium and potassium ions are ubiquitous in laboratory environments, often originating from glassware, solvents, or buffers. It is not uncommon for the sodium adduct to be more intense than the protonated molecule, especially if the analyte has a high affinity for sodium ions and the mobile phase is not sufficiently acidified.[3][4]
Q3: What is in-source fragmentation and how might it affect my analysis of this compound?
Answer: In-source fragmentation (ISF) is the breakdown of an analyte ion within the ion source of the mass spectrometer, before it reaches the mass analyzer.[5] This occurs when the energy at the interface of the ESI source (controlled by parameters like cone voltage or declustering potential) is high enough to break chemical bonds.[5]
For this compound, ISF could prematurely generate fragments that you would typically expect to see only in an MS/MS experiment. The most likely in-source fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91.05 , due to its high stability. This can complicate the MS1 spectrum by making it appear that a compound of m/z 91 is present in your sample.
Application Scientist's Insight: While sometimes undesirable, ISF can also be a diagnostic tool. If you suspect a peak in your MS1 spectrum is an in-source fragment, try reducing the cone voltage (or equivalent parameter). If the peak's intensity decreases relative to the [M+H]⁺ peak, it is likely a product of ISF.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: I don't see the expected [M+H]⁺ ion, or the signal is very weak.
| Probable Cause(s) | Recommended Solutions & Rationale |
| Incorrect Instrument Settings | Optimize Source Parameters: Ensure the cone voltage, capillary temperature, and gas flows are optimized for a molecule of this mass (~226 m/z). Start with the instrument manufacturer's recommended settings and perform tuning via direct infusion of a standard solution. |
| Poor Ionization Efficiency | Adjust Mobile Phase pH: this compound contains a basic amine group that needs to be protonated for efficient positive mode ESI. Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid). This provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion. |
| Sample Degradation | Check Sample Stability: Homocysteine derivatives can be susceptible to oxidation at the sulfur atom. Prepare samples fresh and store them appropriately (e.g., at 4°C in an autosampler) to minimize degradation. |
| Low Concentration | Increase Sample Concentration: If permitted by the experiment, inject a more concentrated sample to verify that the system is performing correctly. |
Problem 2: My spectrum is dominated by [M+Na]⁺ and [M+K]⁺ adducts instead of [M+H]⁺.
| Probable Cause(s) | Recommended Solutions & Rationale |
| Contamination with Alkali Metals | Use High-Purity Solvents and Additives: Switch to LC-MS grade solvents and fresh additives. Avoid using glassware that has been washed with strong detergents, as they can be a source of sodium. Plastic vials and containers are often preferred.[3] |
| Insufficient Proton Source | Increase Mobile Phase Acidity: A higher concentration of H⁺ ions in the mobile phase will competitively inhibit the formation of metal adducts. Increase the formic acid concentration slightly (e.g., to 0.2%) or add a small amount of ammonium formate, which can help promote protonation.[6] |
| Analyte's Chemical Nature | Accept and Utilize Adducts: Some molecules inherently have a high affinity for sodium. If the [M+Na]⁺ ion is the most stable and intense species, you can select it as the precursor ion for your MS/MS experiments. Just be sure to adjust your expected fragment masses accordingly. |
Problem 3: I am performing MS/MS on the [M+H]⁺ ion (m/z 226.1). What are the expected key fragments?
Answer: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation at the molecule's weakest bonds. For this compound, you should look for the following key transitions.
Application Scientist's Insight: The fragmentation pattern provides a structural fingerprint of the molecule. The C-S bond between the sulfur and the benzyl group is relatively labile, and the benzyl group itself can form a very stable aromatic cation. This makes the tropylium ion a highly predictable and often abundant fragment for benzyl-containing compounds.[7]
Key Predicted Fragments of this compound ([M+H]⁺ = 226.1)
| Fragment m/z | Identity | Description & Causality |
| 91.05 | Tropylium ion [C₇H₇]⁺ | This is often the base peak in the MS/MS spectrum. It is formed by the cleavage of the C-S bond and rearrangement to the highly stable 7-carbon aromatic tropylium cation. Its presence is a strong indicator of the benzyl moiety.[7] |
| 134.03 | [M+H - Toluene]⁺ | This fragment corresponds to the neutral loss of toluene (C₇H₈, 92 Da) from the precursor ion. This leaves the protonated homocysteine core, which has lost its benzyl group. This is a common fragmentation pathway for S-benzylated compounds. |
| 180.08 | [M+H - HCOOH]⁺ | This fragment results from the neutral loss of formic acid (46 Da), which corresponds to the loss of the carboxylic acid group. This is a characteristic fragmentation for amino acids.[8] |
Part 3: Data & Visualizations
Table 1: Key m/z Values for this compound Analysis (Positive ESI)
| Ion Species | Formula | Description | Calculated Monoisotopic m/z |
| [M+H]⁺ | [C₁₁H₁₆NO₂S]⁺ | Protonated Molecular Ion (Precursor) | 226.0902 |
| [M+Na]⁺ | [C₁₁H₁₅NO₂SNa]⁺ | Sodium Adduct | 248.0721 |
| [M+K]⁺ | [C₁₁H₁₅NO₂SK]⁺ | Potassium Adduct | 264.0461 |
| [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium Ion Fragment | 91.0542 |
| [M+H-C₇H₈]⁺ | [C₄H₈NO₂S]⁺ | Fragment after Neutral Loss of Toluene | 134.0270 |
| [M+H-HCOOH]⁺ | [C₁₀H₁₄NS]⁺ | Fragment after Decarboxylation | 180.0841 |
Diagrams
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Sources
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. support.waters.com [support.waters.com]
- 5. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified method for the determination of total homocysteine in plasma by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Validation of S-Benzyl-DL-homocysteine Using Reverse-Phase HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. S-Benzyl-DL-homocysteine, a protected derivative of the amino acid homocysteine, is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) with other common analytical techniques for the validation of this compound purity.
The Critical Role of Purity in this compound
This compound serves as a crucial intermediate where the thiol group of homocysteine is protected by a benzyl group. This protection prevents unwanted side reactions during peptide synthesis or other complex organic transformations. Impurities, which can include starting materials, by-products from the synthesis, or degradation products, can introduce contaminants that are difficult to remove in later stages. Therefore, a robust, validated analytical method to confirm purity is not just a quality control measure but a critical step in ensuring the success of a synthetic pathway.
Primary Analytical Technique: Reverse-Phase HPLC
Reverse-phase HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For this compound, which possesses a UV-active benzyl group, RP-HPLC with UV detection is the method of choice.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is designed to be a self-validating system, where the results are demonstrably accurate and reproducible.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent retention for the non-polar benzyl group.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the amino acid moiety.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier in reverse-phase chromatography.
-
Gradient Elution: A gradient is used to ensure the elution of any potential impurities with different polarities.
-
0-20 min: 30% to 80% B
-
20-25 min: 80% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C to ensure reproducible retention times.
3. Sample Preparation:
-
Solvent: A mixture of water and acetonitrile (50:50 v/v) is a suitable solvent.
-
Concentration: Prepare a stock solution of this compound at 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Detection:
-
Wavelength: UV detection at 254 nm, where the benzyl group exhibits strong absorbance.
Method Validation: Ensuring Trustworthiness
The validation of this HPLC method should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (solvent), a placebo (if in a formulation), and the this compound sample to show that there are no interfering peaks at the retention time of the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across the expected working range are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study, where a known amount of this compound is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[3][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[1]
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis: Alternative Methodologies
While RP-HPLC is the gold standard for this application, other techniques can be employed, particularly for rapid screening or for orthogonal confirmation of purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid technique for qualitative analysis and impurity screening.[6][7][8]
Experimental Protocol: TLC Method
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v) is a common solvent system for amino acid derivatives.
-
Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
UV Light: Visualize the spot under short-wave UV light (254 nm) due to the benzyl group.
-
Staining: While ninhydrin is commonly used for amino acids, it will not react with the protected amino group of this compound. A potassium permanganate stain can be used to visualize oxidizable compounds.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity.[9][10][11] It can definitively identify the main component and characterize any impurities based on their mass-to-charge ratio.
Experimental Protocol: LC-MS Method
-
LC System: An LC system similar to the one used for HPLC.
-
MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable for protonating the amino group.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) to fragment ions for structural elucidation of impurities.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the stage of drug development, and available resources.
| Parameter | Reverse-Phase HPLC with UV Detection | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Adsorption on a thin layer of adsorbent material. | Separation by LC followed by mass-based detection. |
| Primary Use | Quantitative purity determination and impurity profiling. | Rapid qualitative screening, reaction monitoring. | Definitive identification, structural elucidation of impurities, high-sensitivity quantification. |
| Resolution | High | Low to moderate | High |
| Sensitivity | Moderate (ng range) | Low (µg range) | Very High (pg to fg range) |
| Analysis Time | 20-30 minutes per sample | 30-60 minutes for multiple samples in parallel | 20-30 minutes per sample |
| Cost | Moderate | Low | High |
| Quantitative? | Yes, highly accurate and precise. | Semi-quantitative at best. | Yes, with appropriate internal standards. |
| Ease of Use | Requires trained personnel. | Relatively simple. | Requires specialized expertise. |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the comprehensive and reliable purity validation of this compound, a validated reverse-phase HPLC method is the recommended primary technique. It provides the necessary accuracy, precision, and resolution for quantitative analysis in a regulated environment.
-
TLC serves as an excellent, cost-effective tool for rapid, in-process checks and screening purposes where high accuracy is not required.
-
LC-MS is the ultimate problem-solving tool, indispensable for the structural elucidation of unknown impurities or when extremely high sensitivity is needed.
By selecting the appropriate analytical tool based on the specific requirements of the task, researchers and drug development professionals can ensure the quality and integrity of this compound, contributing to the overall success and safety of their pharmaceutical development programs.
References
-
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Szőkán, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.[Link] (Note: Deep link unavailable, linking to publisher)
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Kim, J. H., et al. (2003). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Journal of AOAC INTERNATIONAL. [Link]
-
PubChem. (+-)-Homocysteine. [Link]
-
Głowacki, R., & Bald, E. (2013). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma. Scientific Reports. [Link]
-
National Center for Biotechnology Information. (2016). Measurement of homocysteine: a historical perspective. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. [Link]
-
ResearchGate. (2018). HPLC Analysis of Homocysteine and Related Compounds. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
ResearchGate. (2015). Thin-Layer Chromatographic Investigation of L-Cysteine in Solution. [Link]
-
National Center for Biotechnology Information. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. PubMed. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. zenodo.org [zenodo.org]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel Enzyme Inhibitors: Determining the Kinetic Parameters of S-Benzyl-DL-homocysteine
For researchers and drug development professionals, the identification and characterization of novel enzyme inhibitors are foundational to advancing therapeutic strategies. S-Benzyl-DL-homocysteine, a synthetic analogue of the endogenous amino acid homocysteine, presents an intriguing candidate for enzyme inhibition, particularly within pathways dependent on S-adenosylmethionine (SAM)-mediated methylation. Due to its structural similarity to S-adenosyl-L-homocysteine (SAH), a potent product inhibitor of all SAM-dependent methyltransferases, this compound is a prime candidate for investigation as a modulator of these critical cellular processes.
This guide provides a comprehensive, technically detailed framework for determining the kinetic parameters of this compound. We will use S-adenosyl-L-homocysteine hydrolase (SAHH) as our primary target enzyme, given its crucial role in regulating cellular methylation by hydrolyzing SAH.[1][2][3][4] Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits methyltransferase activity.[2][4] This guide will not only detail the experimental protocols for characterizing a novel inhibitor but also provide a comparative landscape of known SAHH inhibitors, offering a benchmark for assessing the potential of this compound.
Conceptual Framework: The Principles of Enzyme Inhibition Kinetics
Before embarking on experimental work, a firm grasp of the theoretical underpinnings of enzyme kinetics is essential. The interaction between an enzyme and an inhibitor can be characterized by several key parameters:
-
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency but can be influenced by experimental conditions.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.
The mode of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. The primary modes are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km but does not affect Vmax.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event reduces the catalytic activity of the enzyme, decreasing Vmax without affecting Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.
Experimental Workflow for Kinetic Characterization
A systematic approach is crucial for accurately determining the kinetic parameters of a novel inhibitor. The following workflow provides a robust framework for characterizing the inhibitory effects of this compound on SAHH.
Caption: Experimental workflow for determining the kinetic parameters of this compound against SAHH.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for the kinetic analysis of this compound with SAHH.
1. Reagents and Buffers:
-
Purified recombinant human SAHH
-
S-adenosyl-L-homocysteine (SAH) as the substrate
-
This compound as the inhibitor
-
Assay Buffer: 100 mM sodium phosphate, pH 8.0, supplemented with 1 mM EDTA.[1]
-
Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for quantifying the product, L-homocysteine.[5]
2. IC50 Determination:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of SAH (typically at or near its Km value, which is approximately 21.8 µM for human SAHH), and the various concentrations of the inhibitor.[5]
-
Initiate the reaction by adding a fixed concentration of SAHH to each well.
-
Incubate at a constant temperature (e.g., 37°C).
-
Stop the reaction at a specific time point and add DTNB.
-
Measure the absorbance at 412 nm to quantify the amount of L-homocysteine produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3. Determination of Inhibition Mode and Ki:
-
Design a matrix of experiments with varying concentrations of the substrate (SAH) and several fixed concentrations of the inhibitor (this compound). The inhibitor concentrations should bracket the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
For each inhibitor concentration, perform a series of assays with a range of SAH concentrations.
-
Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentrations. Ensure that measurements are taken during the linear phase of the reaction.[6][7]
-
Plot v₀ versus [SAH] for each inhibitor concentration to generate Michaelis-Menten plots.[7][8]
-
Transform the data into a Lineweaver-Burk plot (1/v₀ versus 1/[SAH]). This linearization of the Michaelis-Menten equation is invaluable for visually determining the mode of inhibition.
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
From the Lineweaver-Burk plot, determine the apparent Km and Vmax values for each inhibitor concentration.
-
Calculate the Ki using the appropriate equations for the determined mode of inhibition. For competitive inhibition, Ki can be calculated from the change in the apparent Km. For non-competitive inhibition, it is determined from the change in Vmax.
Comparative Analysis: Benchmarking Against Known SAHH Inhibitors
To contextualize the potential of this compound as an inhibitor, its kinetic parameters should be compared against established SAHH inhibitors.
| Inhibitor | Type of Inhibition | Ki Value | Reference |
| Coniferyl alcohol | Not specified, but potent | IC50 = 34 nM | [5] |
| DZ2002 | Reversible Type III | Not specified | [2] |
| Nicotinamide Cofactor Biomimetic 10 | Non-competitive | IC50 = 14.4 mM (hydrolysis) | [1][3] |
| Adrenaline | In situ inhibition | Concentration-dependent | [9] |
This table serves as a benchmark. For instance, if this compound exhibits a Ki in the nanomolar range, it would be considered a highly potent inhibitor, comparable to coniferyl alcohol.[5] A Ki in the micromolar or millimolar range would suggest lower potency.
Visualizing the Mechanism of Action
Based on the structural similarity of this compound to the substrate SAH, a competitive inhibition model is a plausible hypothesis. In this model, this compound would bind to the active site of SAHH, directly competing with SAH.
Caption: Hypothetical competitive inhibition of SAHH by this compound.
Conclusion
The systematic determination of kinetic parameters is a cornerstone of drug discovery and biochemical research. This guide provides a robust, scientifically grounded framework for characterizing the inhibitory potential of novel compounds like this compound. By following the detailed experimental workflow, from initial IC50 determination to the elucidation of the inhibition mechanism and Ki value, researchers can generate the high-quality data necessary to evaluate a compound's efficacy. Comparing these empirically determined parameters against known inhibitors provides the critical context for advancing promising molecules through the drug development pipeline. The insights gained from such studies are invaluable for designing more potent and selective therapeutics targeting critical enzymatic pathways.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Copeland, R. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). eCampusOntario Pressbooks. [Link]
-
Wiedner, D., et al. (2018). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, 6, 88. [Link]
-
Sufrin, J. R., et al. (1984). Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 10. Base- and amino acid modified analogues of S-aristeromycinyl-L-homocysteine. Journal of Medicinal Chemistry, 27(8), 983-988. [Link]
-
Fedorov, A. A., et al. (2007). Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. The Journal of Immunology, 179(10), 6829-6837. [Link]
-
Wiedner, D., et al. (2018). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, 6. [Link]
-
Sharma, S., et al. (2011). Activation and inhibition of DNA methyltransferases by S-adenosyl-L-homocysteine analogues. FEBS Letters, 585(19), 3021-3026. [Link]
-
Huang, Y., et al. (2020). Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model. Cellular Immunology, 358, 104233. [Link]
-
Li, Y., et al. (2017). Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports, 7(1), 10123. [Link]
-
Jiracek, J., et al. (2009). S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. Bioorganic & Medicinal Chemistry Letters, 19(3), 833-835. [Link]
-
Inhibition of DNA Methyltransferases. (n.d.). Glen Research. [Link]
-
Upchurch, G. R., Jr, et al. (1997). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. Journal of Biological Chemistry, 272(27), 17012-17017. [Link]
-
Zhang, C., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine, 9, 942733. [Link]
-
Garrow, T. A., et al. (2010). Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats. Nutrition Research, 30(4), 275-282. [Link]
-
Beltrán, C., et al. (1995). Inhibition of S-adenosyl-L-homocysteine hydrolase by adrenaline in isolated guinea-pig papillary muscles. British Journal of Pharmacology, 116(3), 2045-2050. [Link]
-
Di Stefano, M., et al. (2022). Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. International Journal of Molecular Sciences, 23(11), 5940. [Link]
-
Weinbuch, D., et al. (2021). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Organic & Biomolecular Chemistry, 19(37), 8113-8120. [Link]
Sources
- 1. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 4. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. longdom.org [longdom.org]
- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase by adrenaline in isolated guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to S-Benzyl-DL-homocysteine Versus Other S-Alkyl Homocysteine Derivatives in Enzyme Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Crossroads of Methionine Metabolism
Homocysteine, a non-proteinogenic sulfur-containing amino acid, sits at a critical metabolic junction, dictating the flux between two essential pathways: remethylation to regenerate methionine, and transsulfuration to synthesize cysteine.[1][2] The enzymes governing this junction—including Cystathionine β-synthase (CBS), Betaine-Homocysteine S-Methyltransferase (BHMT), and S-Adenosyl-L-Homocysteine Hydrolase (SAHH)—are crucial for maintaining cellular methylation potential and redox balance.[3][4] Dysregulation of these enzymes is implicated in a range of pathologies, from cardiovascular disease to neurological disorders.[2][5]
To investigate the mechanisms and kinetics of these enzymes, researchers rely on molecular tools such as homocysteine derivatives. By modifying the thiol group of homocysteine with various S-alkyl substituents, we can create specific substrates, inhibitors, or probes to dissect enzymatic function. This guide provides an in-depth comparison of S-Benzyl-DL-homocysteine against other common S-alkyl homocysteine derivatives, offering insights into their differential performance in enzyme assays and guidance on their appropriate selection and application.
The Central Players: Key Enzymes in Homocysteine Metabolism
Understanding the enzymes is paramount to selecting the right tool. The choice of an S-alkyl homocysteine derivative depends entirely on the target enzyme and the intended experimental outcome (e.g., measuring activity vs. inhibition).
-
Cystathionine β-synthase (CBS): This pyridoxal phosphate (PLP)-dependent enzyme is the gateway to the transsulfuration pathway. It catalyzes the condensation of homocysteine with serine to form cystathionine.[6][7] Its activity is allosterically activated by S-adenosylmethionine (SAM), linking methylation capacity to cysteine synthesis.[6]
-
Betaine-Homocysteine S-Methyltransferase (BHMT): A key enzyme in the remethylation pathway, particularly in the liver and kidney, BHMT transfers a methyl group from betaine to homocysteine, forming methionine.[3][8] It contains a catalytic zinc ion essential for activating the homocysteine thiol.[8]
-
S-Adenosyl-L-Homocysteine Hydrolase (SAHH): SAHH is critical for regulating cellular methylation reactions. It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH), a potent product inhibitor of most methyltransferases, into adenosine and homocysteine.[9][10]
Caption: Overview of major homocysteine metabolic pathways.
Comparative Analysis: The Impact of the S-Alkyl Group
The nature of the substituent on the sulfur atom of homocysteine dictates its utility in enzyme assays. The size, charge, and hydrophobicity of this group determine whether the molecule will be recognized as a substrate, act as a competitive or allosteric inhibitor, or fail to interact with the enzyme's active site.
This compound: The Bulky Aromatic Probe
This compound is characterized by its large, hydrophobic benzyl group. This sterically demanding feature has profound implications for its interaction with enzyme active sites:
-
Steric Hindrance: For many enzymes, the active site pocket is tailored to the small thiol group of homocysteine. The bulky benzyl group is likely to prevent proper binding and catalytic processing, making it a poor substrate for enzymes like CBS or BHMT.
-
Inhibitory Potential: Its inability to be turned over, combined with its potential to occupy the active site, makes this compound a candidate for a competitive inhibitor. The aromatic ring may form favorable hydrophobic or pi-stacking interactions with nonpolar residues in the active site, potentially leading to tight binding.
-
Enzyme Specificity: The inhibitory potency will be highly dependent on the architecture of the enzyme's active site. An enzyme with a more open or flexible active site may accommodate the benzyl group, whereas one with a constrained binding pocket will not.
Other S-Alkyl Homocysteine Derivatives: A Spectrum of Properties
In contrast to the benzyl derivative, smaller or functionalized alkyl groups confer different properties, leading to a range of applications.
| Derivative Name | Chemical Structure (R-Group) | Key Properties | Primary Application in Assays |
| S-Methyl-DL-homocysteine | -CH₃ | Small, non-polar. Structurally similar to methionine. | Can act as a substrate or product analog in studies of methyltransferases. |
| S-Ethyl-DL-homocysteine | -CH₂CH₃ | Small, non-polar. | Often used as a control or comparative compound in inhibition studies. |
| S-Carboxybutyl-DL-homocysteine | -(CH₂)₄COOH | Longer chain with a terminal carboxyl group (charged at physiological pH). | Potent competitive inhibitor, particularly for BHMT, where the carboxyl group can form key interactions in the active site.[8] |
| S-Adenosyl-L-homocysteine (SAH) | -Adenosyl | Large, complex group. Natural product of methyltransferase reactions. | Gold standard inhibitor for studying methyltransferases; substrate for SAHH.[10][11] |
| This compound | -CH₂-Ph | Large, hydrophobic, aromatic. | Primarily investigated as a potential inhibitor due to steric bulk. |
Quantitative Comparison: Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT)
Experimental data from studies on human recombinant BHMT provides a clear example of how the S-alkyl substituent dramatically influences inhibitory potency.[8]
| Compound | IC₅₀ (µM) | Inhibition at 20 µM (%) | Key Structural Feature |
| S-Carboxypentyl-homocysteine | 0.015 | 99 | Optimal chain length and terminal carboxylate.[8] |
| S-Carboxybutyl-homocysteine | 0.23 | 98 | Slightly shorter chain, still potent.[8] |
| S-(4-Carboxyphenyl)-homocysteine | 7 | 81 | Aromatic ring with a carboxyl group.[8] |
| This compound | > 20 (Estimated) | Low (Not reported as a potent inhibitor) | Lacks a charged group for key interactions; relies on hydrophobic binding. |
This table is compiled from data presented in "S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE".[8] Data for this compound is inferred from the lack of its mention as a potent inhibitor in such studies, where uncharged or simple alkyl groups typically show weak activity.
The data clearly show that for BHMT, a terminal carboxyl group on a flexible alkyl chain is critical for high-potency inhibition, whereas simple aromatic or alkyl groups are far less effective.[8] This highlights the necessity of matching the derivative's structure to the specific chemistry of the target enzyme's active site.
Experimental Protocols: Putting Derivatives into Practice
The trustworthiness of any comparison rests on robust, reproducible experimental design. Here, we provide detailed protocols for assaying two key enzymes, explaining the rationale behind the methodology.
Protocol 1: Screening for Inhibition of Cystathionine β-synthase (CBS)
This protocol uses a non-radioactive, LC-MS/MS-based method to directly measure the formation of the product, cystathionine. This approach offers high specificity and sensitivity.
Caption: Workflow for a CBS enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.6. The alkaline pH is optimal for CBS activity.
-
Enzyme: Purified recombinant human CBS, diluted to a working concentration (e.g., 0.5 µM) in assay buffer.
-
Cofactors: 0.2 mM Pyridoxal 5'-phosphate (PLP) and 0.2 mM S-adenosylmethionine (SAM). PLP is the essential catalytic cofactor, while SAM is the allosteric activator.[6]
-
Substrates: 20 mM L-Serine and 10 mM L-Homocysteine stock solutions.
-
Inhibitor: Prepare a stock solution of this compound (or other S-alkyl derivatives) in a suitable solvent (e.g., DMSO), with serial dilutions for IC₅₀ determination.
-
Internal Standard: D4-cystathionine for LC-MS/MS quantification.[12]
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of cofactor mix (PLP + SAM), 10 µL of enzyme, and 10 µL of the inhibitor solution (or vehicle control).
-
Rationale: Adding the inhibitor before the substrate allows it to bind to the enzyme first, which is critical for assessing competitive inhibition.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the enzyme to equilibrate with the inhibitor and cofactors.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of L-Serine and L-Homocysteine (final concentration e.g., 2.5 mM each).
-
Incubate for 30 minutes at 37°C. Ensure this time point falls within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop the reaction by adding 100 µL of ice-cold 10% (w/v) sulfosalicylic acid containing the D4-cystathionine internal standard. This acid precipitates the protein, effectively quenching the reaction.
-
-
Sample Analysis:
-
Vortex the quenched reaction and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, monitoring the specific mass transitions for cystathionine and the D4-cystathionine internal standard.[12]
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Recommendations
The selection of a homocysteine derivative for enzyme assays is a decision driven by chemical principles and the specific research question.
-
This compound serves best as a potential inhibitor , particularly for enzymes where its bulky, hydrophobic nature can be accommodated in the active site to block substrate access. It is unlikely to be an effective substrate for most homocysteine-metabolizing enzymes. Its utility must be empirically determined for each target enzyme, as kinetic data is not widely available.
-
Small S-alkyl derivatives (e.g., S-methyl, S-ethyl) are useful as negative controls in inhibition studies or as substrate analogs in mechanistic studies.
-
Functionalized S-alkyl derivatives (e.g., S-carboxyalkyl-homocysteines) have proven to be highly potent and specific inhibitors for certain enzymes like BHMT, where the functional group engages in specific, high-affinity interactions within the active site.[8]
When embarking on a study, it is crucial to screen a panel of derivatives with diverse chemical properties. Contrasting the effects of a simple alkyl derivative, a bulky aromatic derivative like this compound, and a charged, functionalized derivative can provide rich, nuanced insights into the structure, function, and mechanism of the target enzyme.
References
-
Černak, M., et al. (2009). S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE. PMC, [Link]
-
Trewyn, R. W., & Kerr, S. J. (1977). Enzymatic synthesis of S-adenosyl-L-(2(n)-/sup 3/H)homocysteine. [New assay for SAH hydrolase]. Analytical Biochemistry, [Link]
-
Bhattacharya, R., et al. (2022). Plasma cystathionine β‐synthase (CBS) activity assay overview and validation controls. ResearchGate, [Link]
-
Amanote Research. S-Alkylated Homocysteine Derivatives: New Inhibitors of Human Betaine-Homocysteine S-Methyltransferase. Amanote, [Link]
-
Lodermeyer, V., et al. (2020). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry, [Link]
-
BPS Bioscience. (n.d.). S-adenosyl homocysteine. BPS Bioscience, [Link]
-
ResearchGate. (n.d.). Overview of homocysteine metabolism. ResearchGate, [Link]
-
Rhee, J., et al. (2016). Using S-adenosyl-L-homocysteine capture compounds to characterize S-adenosyl-L-methionine and S-adenosyl-L-homocysteine binding proteins. Analytical Biochemistry, [Link]
-
Lherbet, C., Gravel, C., & Keillor, J. W. (2004). Synthesis of S-alkyl L-homocysteine analogues of glutathione and their kinetic studies with gamma-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Wikipedia. (n.d.). Cystathionine beta-synthase. Wikipedia, [Link]
-
Morris, A. A. M., et al. (2017). Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. Journal of Inherited Metabolic Disease, [Link]
-
MySkinRecipes. (n.d.). S-Adenosyl-L-homocysteine Hydrolase. MySkinRecipes, [Link]
-
Kraus, J. P., & Kozich, V. (2001). The role of cystathionine beta-synthase in homocysteine metabolism. Acta Biologica et Medica, [Link]
-
Cell Biolabs, Inc. (n.d.). Homocysteine ELISA Kit. Cell Biolabs, [Link]
-
Wang, L., et al. (2004). Modulation of cystathionine beta-synthase level regulates total serum homocysteine in mice. Circulation Research, [Link]
-
BIOTRANS 2023. (2023). The Enzymatic Synthesis of S-Adenosyl-L-Homocysteine (SAH) and Its Derivatives for Enzyme-Catalyzed Methylation. BIOTRANS, [Link]
-
Wen, X., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, [Link]
-
ResearchGate. (n.d.). Homocysteine formation and metabolism. ResearchGate, [Link]
-
Diazyme Laboratories. (n.d.). Homocysteine 2 Reagent Enzymatic Assay. Diazyme, [Link]
-
Shafqat, N., et al. (2013). Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regulatory subunits. Biochemical Journal, [Link]
-
ResearchGate. (n.d.). Relationships between methionine–homocysteine metabolism and ADMA and NO synthesis pathways. ResearchGate, [Link]
-
European Patent Office. (n.d.). METHODS AND COMPOSITIONS FOR ASSAYING HOMOCYSTEINE. EPO, [Link]
-
Wen, X., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. RSC Publishing, [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. METHODS AND COMPOSITIONS FOR ASSAYING HOMOCYSTEINE - Patent 1644741 [data.epo.org]
- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 7. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Adenosyl-L-Homocysteine Hydrolase, Recombinant | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 10. S-Adenosyl-L-homocysteine Hydrolase [myskinrecipes.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of S-Benzyl-DL-homocysteine and Methionine on Cellular Function and Metabolism
Introduction
For researchers in cellular biology and drug development, understanding the nuanced roles of essential amino acids and their analogs is paramount. Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, pivotal for protein synthesis, methylation reactions, and antioxidant defense.[1][2][3][4] Its central role is underscored by the phenomenon of "methionine dependence," where many cancer cells exhibit an inability to proliferate when methionine is replaced by its immediate precursor, homocysteine, a characteristic not observed in normal cells.[5][6] This guide provides a comparative analysis of the biological activities of methionine and S-Benzyl-DL-homocysteine, a synthetic derivative of homocysteine. While direct comparative studies are limited, this document synthesizes existing data to provide a framework for understanding their distinct impacts on cellular processes, particularly in the context of cancer cell biology.
Structural and Metabolic Overview
Methionine is a primary building block for proteins and the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, and protein methylation.[2][3][7] The methionine cycle is a critical metabolic pathway that regenerates methionine from homocysteine, utilizing folate and vitamin B12 as cofactors.[7][8][9]
This compound is a synthetic amino acid derivative where a benzyl group is attached to the sulfur atom of homocysteine. This structural modification prevents its direct conversion back to methionine through the conventional remethylation pathway that utilizes methyl-tetrahydrofolate. Its biological effects are therefore likely to stem from its interaction with amino acid transporters, metabolic enzymes, or as a modulator of homocysteine-related pathways.
Comparative Biological Activities: A Focus on Cancer Cell Metabolism
The most striking difference in the biological activity of methionine and homocysteine derivatives like this compound lies in their ability to support the growth of methionine-dependent cancer cells.
Support of Cell Proliferation
-
Methionine: As an essential amino acid, methionine is indispensable for the proliferation of all cell types, including cancer cells. It serves as a building block for proteins and is crucial for the initiation of protein synthesis.[5]
Impact on the Methionine Cycle and SAM Levels
-
Methionine: The availability of methionine directly influences the intracellular concentration of SAM.[12][13] Adequate methionine levels are essential for maintaining a high SAM/SAH (S-adenosylhomocysteine) ratio, which is critical for cellular methylation potential.[14]
-
This compound: The effect of this compound on SAM levels is not well-documented. However, by potentially competing with other amino acids for transport or by being metabolized through alternative pathways, it could indirectly affect the methionine cycle and, consequently, SAM levels. For instance, accumulation of homocysteine or its derivatives can lead to an increase in SAH, a potent inhibitor of methyltransferases.[15]
Induction of Cell Cycle Arrest
-
Methionine: Methionine depletion in methionine-dependent cancer cells leads to cell cycle arrest, typically in the S and G2/M phases.[6] This is a key characteristic of the methionine-dependent phenotype.
-
This compound: While direct studies on this compound and cell cycle are scarce, inhibitors of amino acid transport, such as benzylserine, have been shown to cause decreased cell cycle progression in breast cancer cells.[10][11] It is plausible that this compound could elicit similar effects by disrupting amino acid homeostasis.
Experimental Data Summary
The following table summarizes the expected differential effects of methionine and this compound on a typical methionine-dependent cancer cell line.
| Biological Parameter | Methionine | This compound (Hypothesized) | Supporting Rationale |
| Cell Viability (MTT Assay) | Supports high viability and proliferation. | Likely reduces cell viability and proliferation. | Methionine is essential for growth; homocysteine derivatives cannot substitute for it in methionine-dependent cancers.[5][6] Amino acid analogs can disrupt nutrient homeostasis.[10] |
| Cell Cycle Progression (Flow Cytometry) | Promotes normal cell cycle progression. | May induce cell cycle arrest (e.g., at G1 or S/G2-M). | Methionine restriction causes cell cycle arrest.[6] Amino acid transport inhibitors also affect the cell cycle.[10] |
| SAM Levels (LC-MS/MS) | Maintains high intracellular SAM levels. | Potentially leads to a decrease in SAM levels. | Disruption of the methionine cycle or accumulation of SAH would lower SAM.[15] |
| Methylation Potential (SAM/SAH Ratio) | Maintains a high SAM/SAH ratio. | Likely decreases the SAM/SAH ratio. | Increased SAH, a product of homocysteine metabolism, inhibits methyltransferases.[14][15] |
Experimental Protocols
To empirically validate the hypothesized differences, the following experimental protocols are recommended.
Cell Viability Assessment: MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Seed methionine-dependent cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours.
-
Treatment: Replace the medium with:
-
Complete medium (Positive Control)
-
Methionine-free medium (Negative Control)
-
Methionine-free medium supplemented with various concentrations of L-methionine.
-
Methionine-free medium supplemented with various concentrations of this compound.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Culture cells as described in the MTT assay protocol and treat for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Analysis of Signaling Pathways: Western Blotting
This protocol can be used to assess the activation of signaling pathways involved in cell cycle control and apoptosis.
Methodology:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Cyclin D1, p27, cleaved Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Metabolic Context
The following diagrams illustrate the central role of methionine in cellular metabolism and the potential point of intervention for this compound.
Caption: The Methionine Cycle and related pathways.
Sources
- 1. Methionine, homocysteine, one carbon metabolism and fetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of cell-cycle kinetics and sulfur amino acid metabolism in methionine-dependent tumor cell lines; the effect of homocysteine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S-Adenosylmethionine and S-adenosylhomocystein metabolism in isolated rat liver. Effects of L-methionine, L-homocystein, and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Specificity: Navigating Cross-Reactivity with Homocysteine Analogs
For researchers, scientists, and drug development professionals investigating the intricate roles of homocysteine (Hcy) in health and disease, the specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. Homocysteine, a sulfur-containing amino acid, exists in various forms and can be incorporated into proteins, leading to a range of structurally similar analogs. This guide provides an in-depth comparison of antibody cross-reactivity against different homocysteine analogs, supported by experimental data and detailed protocols to empower you in selecting and validating the most suitable antibodies for your research needs.
The Critical Role of Homocysteine and Its Analogs
Elevated levels of homocysteine, or hyperhomocysteinemia, are an established independent risk factor for cardiovascular and central nervous system disorders.[1] Homocysteine is an intermediate in the metabolism of methionine to cysteine.[1] Its biological activity is not limited to the free amino acid. Homocysteine can undergo several modifications, leading to the formation of various analogs, each with distinct biochemical properties and potential pathological implications. Understanding the interplay between these analogs is crucial for elucidating the mechanisms of homocysteine-related pathologies.
Key homocysteine analogs and related molecules include:
-
L-Homocysteine: The biologically active form of the amino acid.
-
Homocysteine Thiolactone: A cyclic thioester of homocysteine formed by an error-editing reaction in protein synthesis.[2][3] It can react with lysine residues in proteins, a process known as N-homocysteinylation, leading to protein damage and autoimmune responses.[2][3][4]
-
N-Homocysteinylated Proteins: Proteins modified by the covalent attachment of homocysteine to their lysine residues. These modified proteins can be recognized as neo-antigens by the immune system, leading to the generation of autoantibodies.[5]
-
S-Adenosyl-L-homocysteine (SAH): The precursor of homocysteine, formed after the transfer of a methyl group from S-adenosylmethionine (SAM).[6][7]
-
Homocysteine-Cysteine Mixed Disulfide: A common form of homocysteine in plasma, formed through a disulfide bond with cysteine.
-
Glutathione-Homocysteine Mixed Disulfide: Another mixed disulfide form of homocysteine found in biological systems.
The structural similarities among these analogs present a significant challenge for immunoassay development, as antibodies raised against one form may exhibit cross-reactivity with others. This can lead to inaccurate quantification and misinterpretation of experimental results.
Visualizing the Landscape of Homocysteine Analogs
To appreciate the subtle yet significant structural differences that influence antibody recognition, it is helpful to visualize the key homocysteine analogs.
Caption: Key homocysteine analogs and their relationships.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is determined by its affinity for its target antigen relative to its affinity for other, structurally related molecules.[8] Several commercially available antibodies have been characterized for their cross-reactivity against a panel of homocysteine analogs. The following tables summarize the available data from various manufacturers. It is important to note that cross-reactivity data can be method-dependent and may vary between different assay formats.
Table 1: Cross-Reactivity of a Polyclonal Anti-Homocysteine Antibody
| Compound | Cross-reactivity Ratio |
| Homocysteine G BSA | 1 |
| Cysteine G BSA | 1/423 |
| Homocysteic acid G BSA | 1/100,000 |
Data sourced from a representative product datasheet.[9]
This polyclonal antibody demonstrates high specificity for homocysteine conjugated to BSA, with significantly lower reactivity towards cysteine and homocysteic acid conjugates. The low cross-reactivity with cysteine is particularly important, as cysteine is structurally similar to homocysteine, differing by only one methylene group.
Table 2: Cross-Reactivity of a Monoclonal Anti-S-Adenosyl-L-homocysteine (SAH) Antibody
| Compound | Reactivity (%) |
| S-(5'-Adenosyl)-L-homocysteine | 100 |
| S-(5'-Adenosyl)-L-methionine | 0 |
| Adenosine | 4.4 |
| Homocysteine | 4.4 |
| L-Cysteine | 1.5 |
| Glutathione | 1.8 |
Data sourced from a representative product datasheet.
This monoclonal antibody exhibits excellent specificity for SAH, with no cross-reactivity to its precursor, SAM. The low but detectable cross-reactivity with adenosine, homocysteine, L-cysteine, and glutathione highlights the importance of validating antibody performance in the specific sample matrix being investigated.
Experimental Workflow for Determining Antibody Cross-Reactivity: A Competitive ELISA Approach
To empirically determine the cross-reactivity of an anti-homocysteine antibody, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice. This assay measures the ability of a panel of homocysteine analogs to compete with a labeled or coated homocysteine antigen for binding to the antibody.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol for Competitive ELISA
Materials:
-
96-well microplate
-
Homocysteine-protein conjugate (e.g., Hcy-BSA)
-
Anti-homocysteine primary antibody
-
Homocysteine standard
-
Panel of homocysteine analogs (e.g., homocysteine thiolactone, SAH, cysteine, glutathione)
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay diluent (e.g., PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the homocysteine-protein conjugate in coating buffer to the optimal concentration (typically 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the homocysteine standard and each homocysteine analog in assay diluent.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-homocysteine antibody with each dilution of the standard or analog for 1 hour at room temperature.
-
Transfer 100 µL of each pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the homocysteine standard.
-
Determine the concentration of each analog that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Homocysteine / IC50 of Analog) x 100
-
Interpreting Cross-Reactivity Data: Implications for Your Research
The results of your cross-reactivity analysis will provide a quantitative measure of your antibody's specificity.
-
High Specificity (Low Cross-Reactivity): An antibody with low cross-reactivity to structurally related analogs is ideal for assays requiring precise quantification of a specific homocysteine form.
-
Significant Cross-Reactivity: If an antibody shows significant cross-reactivity, it may still be useful for measuring "total" levels of a group of related molecules. However, it is crucial to be aware of this limitation when interpreting the data. For instance, some immunoassays are designed to measure "total homocysteine" by first reducing all disulfide forms to free homocysteine.[10][11][12]
Conclusion: Ensuring Data Integrity Through Rigorous Antibody Validation
The selection of a highly specific antibody is a critical first step in any immunoassay-based study of homocysteine and its analogs. However, due to the inherent structural similarities within this family of molecules, relying solely on manufacturer-provided data is insufficient. As a diligent researcher, it is your responsibility to independently validate the cross-reactivity of your chosen antibody against a panel of relevant analogs under your specific experimental conditions. By following the principles and protocols outlined in this guide, you can confidently generate accurate and reproducible data, advancing our understanding of the complex roles of homocysteine in human health and disease.
References
-
Validation of an Immunoassay for Measurement of Plasma Total Homocysteine. American Journal of Clinical Pathology. [Link]
-
Validation of an Immunoassay for Measurement of Plasma Total Homocysteine. American Journal of Clinical Pathology. [Link]
-
Validation of an enzyme immunoassay for the determination of total homocysteine in plasma. Blood Coagulation & Fibrinolysis. [Link]
-
Autoantibodies Against N-Homocysteinylated Proteins in Humans. Stroke. [Link]
-
anti-Homocysteine Antibody - Various Species, IP, ELISA, CLIA. Antibodies-Online. [Link]
-
Autoantibodies against N-homocysteinylated proteins in patients on long-term haemodialysis. Nephrology Dialysis Transplantation. [Link]
-
Anti- N -Hcy-protein antibody binding to N -Hcy-protein extracted from MCF-7 cells treated with Hcy-thiolactone. ResearchGate. [Link]
-
Anti-Homocysteine polyclonal antibody (DPAB-DC4378). Creative Diagnostics. [Link]
-
Generation and initial characterization of a novel polyclonal antibody directed against homocysteine thiolactone-modified low density lipoprotein. PubMed. [Link]
-
Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. SciELO. [Link]
-
Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. SciELO. [Link]
-
Measurement of homocysteine: a historical perspective. PubMed Central. [Link]
-
Homocysteine ELISA Kit. Cell Biolabs. [Link]
-
Homocysteine ELISA Kit (A82433). Antibodies.com. [Link]
-
Synthesis and characterization of fluorinated homocysteine derivatives as potential molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging. PubMed. [Link]
-
Synthesis and in vitro characterization of a poly(acrylic acid)-homocysteine conjugate. PubMed. [Link]
-
Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease. Physiological Reviews. [Link]
-
S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. MDPI. [Link]
-
Glutathione and thioredoxin systems contribute to recombinant monoclonal antibody interchain disulfide bond reduction during bioprocessing. ResearchGate. [Link]
-
S-homoadenosyl-L-cysteine and S-homoadenosyl-L-homocysteine. Synthesis and binding studies of hon-hydrolyzed substrate analogues with S-adenosyl-L-homocysteine hydrolase. PubMed. [Link]
-
Discovery and structural analyses of S-adenosyl-L-homocysteine hydrolase inhibitors based on non-adenosine analogs. PubMed. [Link]
-
Homocysteine (HCy) Polyclonal Antibody, Cat#CAU22951. Biomatik. [Link]
-
Anti-Homocysteine Antibody Products. Biocompare. [Link]
-
Binding of glutathione and cysteine to cellular protein by mixed disulphide bonds. PubMed Central. [Link]
-
Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. ResearchGate. [Link]
-
Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. [Link]
-
Glutathione inhibits antibody and complement-mediated immunologic cell injury via multiple mechanisms. PubMed Central. [Link]
-
Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of Nutrition. [Link]
-
Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]
-
Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science. [Link]
-
Homocysteine thiolactone. Wikipedia. [Link]
-
S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. PubMed. [Link]
-
Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease. Antioxidants & Redox Signaling. [Link]
-
Polyclonal Antibody to Homocysteine (HCy) General. Aspira Chemical. [Link]
-
Homocysteine Test. MedlinePlus. [Link]
-
Visual Detection of Cysteine and Homocysteine. PubMed Central. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. S-Adenosyl-Homocysteine Polyclonal Antibody (PA1-85037) [thermofisher.com]
- 7. S-Adenosyl-Homocysteine Monoclonal Antibody (3B3) (MA5-49612) [thermofisher.com]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Validation of an enzyme immunoassay for the determination of total homocysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of S-Benzyl-DL-homocysteine from its Precursors
This guide provides an in-depth comparative analysis of S-Benzyl-DL-homocysteine and its direct precursors, DL-homocysteine and benzyl chloride, utilizing fundamental spectroscopic techniques. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the structural transformations that occur during synthesis through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data to ensure confident product validation.
Introduction: The Synthetic and Analytical Imperative
This compound is a derivative of the sulfur-containing amino acid homocysteine, a key intermediate in methionine metabolism.[1] The introduction of a benzyl group via S-alkylation modifies the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry and peptide synthesis. The synthesis is a straightforward nucleophilic substitution, where the thiol group of DL-homocysteine attacks the electrophilic benzylic carbon of benzyl chloride.
Verifying the successful synthesis and purity of the final product is paramount. Spectroscopic analysis provides the definitive evidence of covalent bond formation and the disappearance of starting materials. This guide will walk through the distinct spectral signatures of the product and its precursors, offering a clear roadmap for reaction monitoring and characterization. By understanding the expected shifts and appearances of key signals, researchers can unambiguously confirm the identity of this compound.
The Synthetic Pathway: From Precursors to Product
The formation of this compound is achieved by the reaction of DL-homocysteine with benzyl chloride in a basic solution. The base (e.g., sodium hydroxide or sodium methoxide) deprotonates the highly nucleophilic thiol group (-SH) of homocysteine, forming a thiolate anion. This anion then attacks the benzyl chloride in an SN2 reaction, displacing the chloride ion and forming the new carbon-sulfur bond.
Caption: Synthesis of this compound.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for a comprehensive structural confirmation. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of a molecule in solution. We will examine both ¹H (proton) and ¹³C NMR.
NMR allows us to "see" the chemical environment of each hydrogen and carbon atom. The formation of the C-S bond and the introduction of the benzyl group in this compound cause predictable and easily identifiable changes in the NMR spectra compared to its precursors. The choice of a deuterated solvent like Deuterium Oxide (D₂O) with a small amount of base (e.g., NaOD) is strategic; it ensures the solubility of the amino acids and exchanges with labile protons (like -OH, -NH₂, and -SH), simplifying the spectra by causing their signals to disappear.[2]
-
Dissolution: Dissolve approximately 5-10 mg of the analyte (DL-homocysteine, benzyl chloride, or this compound) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O + 1% NaOD for amino acids, CDCl₃ for benzyl chloride) in a clean NMR tube.
-
Homogenization: Vortex the tube gently until the sample is fully dissolved.
-
Acquisition: Place the NMR tube in the spectrometer's probe.
-
Data Collection: Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. A ¹H frequency of 400-600 MHz is typically sufficient.
The proton NMR spectrum provides a fingerprint of the molecule's hydrogen framework.
| Compound | Key ¹H Signals (δ, ppm) | Rationale for Signal Assignment |
| DL-Homocysteine | ~3.3 (dd, 1H, H-α) ~2.5 (m, 2H, H-γ) ~1.9 (m, 2H, H-β) | The alpha-proton (H-α) is adjacent to the amine and carboxyl groups. The methylene protons (H-β, H-γ) show complex multiplets due to coupling. The thiol proton (-SH) signal is often broad and exchanges with D₂O, so it may not be observed.[3] |
| Benzyl Chloride | ~7.3 (m, 5H, Ar-H) ~4.5 (s, 2H, -CH₂Cl) | The five aromatic protons (Ar-H) appear in the characteristic downfield region. The two benzylic protons (-CH₂Cl) appear as a sharp singlet, shifted downfield by the adjacent electronegative chlorine atom.[4] |
| This compound | ~7.3 (m, 5H, Ar-H) ~3.7 (s, 2H, S-CH₂-Ar) ~3.2 (dd, 1H, H-α) ~2.4 (m, 2H, S-CH₂-CH₂) ~1.8 (m, 2H, H-β) | Confirmation Signals: The aromatic multiplet from the benzyl group is retained. A new singlet appears around 3.7 ppm for the benzylic protons (S-CH₂-Ar), now attached to sulfur instead of chlorine. The homocysteine backbone signals (H-α, H-β, S-CH₂-CH₂) are present, with slight shifts due to the new S-benzyl group.[2] |
Key Takeaway: The most definitive evidence of reaction completion in the ¹H NMR spectrum is the disappearance of the -CH₂Cl singlet of benzyl chloride and the appearance of a new S-CH₂-Ar singlet at a different chemical shift in the product.
¹³C NMR provides information on the carbon skeleton of the molecule.
| Compound | Key ¹³C Signals (δ, ppm) | Rationale for Signal Assignment |
| DL-Homocysteine | ~175 (C=O) ~55 (C-α) ~35 (C-β) ~25 (C-γ) | Four distinct signals corresponding to the carboxyl, alpha, beta, and gamma carbons. |
| Benzyl Chloride | ~138 (Ar C-ipso) ~128 (Ar C-ortho, meta, para) ~46 (CH₂Cl) | Aromatic carbons appear between 125-140 ppm. The benzylic carbon is significantly shifted by the chlorine atom.[5] |
| This compound | ~178 (C=O) ~138 (Ar C-ipso) ~129 (Ar C) ~58 (C-α) ~37 (S-CH₂-Ar) ~35 (C-β) ~30 (S-CH₂-CH₂) | Confirmation Signals: The spectrum is a composite of its precursors. It shows signals for the homocysteine backbone and the aromatic carbons. Crucially, a new signal for the benzylic carbon (S-CH₂-Ar) appears around 37 ppm, shifted upfield compared to the CH₂Cl carbon due to the lower electronegativity of sulfur versus chlorine.[2] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule, making it ideal for identifying the transformation of these groups during a reaction.
The conversion of a thiol (-SH) to a thioether (C-S-C) is the central event of this synthesis. The S-H bond has a characteristic, albeit weak, stretching vibration in the IR spectrum. Its disappearance is a direct and reliable indicator that the sulfur atom has been alkylated.
-
Grinding: Grind a small amount (~1-2 mg) of the solid sample (DL-homocysteine or this compound) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. For liquid benzyl chloride, a spectrum can be acquired neat between salt plates.
-
Pressing: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| DL-Homocysteine | 3200-2800 (O-H, N-H, C-H stretches) ~2550 (S-H stretch, weak) ~1600-1500 (COO⁻, NH₃⁺ vibrations) | The broad absorptions in the high-frequency region are typical for amino acids (zwitterionic form). The key diagnostic peak is the weak S-H stretch.[6] |
| Benzyl Chloride | ~3030 (Ar C-H stretch) ~1600, ~1495, ~1450 (C=C ring stretches) ~770, ~730 (C-H out-of-plane bend) ~695 (C-Cl stretch) | The spectrum is dominated by absorptions from the aromatic ring and the C-Cl bond.[7][8] |
| This compound | 3200-2800 (O-H, N-H, C-H stretches) ~3030 (Ar C-H stretch) ~1600, ~1495, ~1450 (C=C ring stretches) S-H stretch at ~2550 is ABSENT | Confirmation Signature: The spectrum of the product combines features of both precursors BUT critically lacks the S-H stretching band. This absence is the strongest FTIR evidence of S-benzylation. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, offering the ultimate confirmation of its elemental composition.
While NMR and FTIR confirm the structure and functional groups, MS validates the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough precision to confirm the exact elemental composition, distinguishing it from other potential molecules with the same nominal mass.[2]
-
Solution Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a suitable solvent system, such as methanol/water with a trace of formic acid or ammonia to promote ionization.
-
Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For amino acids, positive mode detection of the [M+H]⁺ ion is common.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) | Key Fragmentation Ions (m/z) |
| DL-Homocysteine | C₄H₉NO₂S | 135.19 | 136.04 | N/A |
| Benzyl Chloride | C₇H₇Cl | 126.58 | N/A (EI common) | 91 (Tropylium ion, [C₇H₇]⁺) |
| This compound | C₁₁H₁₅NO₂S | 225.31 | 226.09 | 91 (Tropylium ion, [C₇H₇]⁺) |
Confirmation Signature: The product's mass spectrum should show a prominent molecular ion (e.g., [M+H]⁺ at m/z 226.09) corresponding to the correct molecular weight.[2] Furthermore, a characteristic fragment ion at m/z 91, corresponding to the stable benzyl/tropylium cation, is expected, confirming the presence of the benzyl moiety.[9]
Integrated Workflow for Product Validation
A robust analytical workflow ensures that data from multiple techniques are used synergistically to build an irrefutable case for the product's identity and purity.
Caption: Integrated workflow for synthesis and validation.
Conclusion
The spectroscopic comparison of this compound with its precursors, DL-homocysteine and benzyl chloride, provides a clear and definitive method for reaction monitoring and product characterization. Each analytical technique offers unique and complementary evidence:
-
NMR Spectroscopy confirms the formation of the new benzylic C-S bond and the overall carbon-hydrogen framework.
-
FTIR Spectroscopy provides irrefutable proof of the conversion of the thiol functional group into a thioether.
-
Mass Spectrometry verifies that the final product has the correct molecular weight and elemental formula.
By leveraging this multi-faceted spectroscopic approach, researchers can confidently validate the synthesis of this compound, ensuring the integrity of their results and the quality of their materials for downstream applications.
References
-
Gaussian numerical analysis and terahertz spectroscopic measurement of homocysteine. PubMed Central. Available at: [Link]
-
Benzyl Chloride. PubChem. Available at: [Link]
-
Benzyl chloride. NIST WebBook. Available at: [Link]
-
Benzyl chloride. NIST WebBook. Available at: [Link]
-
Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Available at: [Link]
-
Innershell Absorption Spectroscopy of Amino Acids. The Journal of Physical Chemistry A. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]
-
Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. PubMed Central. Available at: [Link]
-
Quantitative analysis of homocysteine in liquid by terahertz spectroscopy. PubMed Central. Available at: [Link]
-
Benzyl chloride. NIST WebBook. Available at: [Link]
-
New synthesis of S-alkyl-DL-homocysteines. Canadian Science Publishing. Available at: [Link]
-
DL-Homocysteine, S-ethyl-. NIST WebBook. Available at: [Link]
-
Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. Available at: [Link]
-
FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. ResearchGate. Available at: [Link]
Sources
- 1. Quantitative analysis of homocysteine in liquid by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. DL-Homocysteine(454-29-5) 1H NMR spectrum [chemicalbook.com]
- 4. Benzyl chloride(100-44-7) MS spectrum [chemicalbook.com]
- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl chloride [webbook.nist.gov]
- 8. Benzyl chloride [webbook.nist.gov]
- 9. Benzyl chloride [webbook.nist.gov]
A Comparative In Vivo Stability Analysis: S-Benzyl-DL-homocysteine versus S-adenosyl-L-homocysteine
Prepared by a Senior Application Scientist
For researchers in drug development and related scientific fields, understanding the in vivo stability of molecular probes and potential therapeutic agents is paramount. This guide provides a comprehensive framework for evaluating the in vivo stability of S-Benzyl-DL-homocysteine (SBH), a synthetic analogue, against the naturally occurring S-adenosyl-L-homocysteine (SAH). We will delve into the underlying biochemical principles, provide detailed experimental protocols, and present a structured approach for data analysis and interpretation. This guide is designed to equip researchers with the necessary knowledge to conduct a robust comparative stability study.
Introduction: The Significance of In Vivo Stability
S-adenosyl-L-homocysteine (SAH) is a critical intermediate in cellular methylation pathways. It is the product of S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions and a potent inhibitor of these same enzymes.[1] The intracellular ratio of SAM to SAH is a key indicator of a cell's methylation capacity.[1] Due to its central role, the in vivo stability of SAH is tightly regulated, primarily through its hydrolysis into adenosine and L-homocysteine by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH).[2][3]
This compound (SBH) is a synthetic analogue of SAH where the adenosyl group is replaced by a benzyl group. It is often used in research as a potential inhibitor of methyltransferases.[4] A key question for researchers utilizing SBH is its stability in a biological system compared to SAH. Enhanced stability could offer advantages in experimental settings, such as a longer duration of action. Conversely, rapid metabolism could limit its utility. This guide outlines a head-to-head comparison of the in vivo stability of these two compounds.
Comparative Experimental Design
A well-designed in vivo study is crucial for obtaining meaningful and reproducible data. Here, we propose a pharmacokinetic study in a rodent model.
Hypothesis
Our central hypothesis is that this compound will exhibit greater in vivo stability than S-adenosyl-L-homocysteine. This is based on the premise that the S-benzyl bond in SBH is not a substrate for SAHH, the primary enzyme responsible for SAH clearance. We anticipate that SBH will be metabolized through slower, alternative pathways, likely involving cytochrome P450-mediated oxidation of the benzyl group.[5][6]
Animal Model
Rats are a suitable model for preliminary pharmacokinetic studies due to their well-characterized physiology and ease of handling.[7] Male Sprague-Dawley or Wistar rats, aged 8-10 weeks, are appropriate for this study.
Dosing Regimen
Intravenous (IV) administration is recommended to bypass absorption variability and directly assess the compounds' stability in circulation. A single bolus dose is sufficient for determining key pharmacokinetic parameters. The dose should be carefully selected to be pharmacologically relevant but non-toxic.
Step-by-Step Experimental Protocol: In Vivo Stability Assessment
This protocol outlines the key steps for the in vivo study. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Compound Formulation
-
S-adenosyl-L-homocysteine: Dissolve in sterile saline or phosphate-buffered saline (PBS) at the desired concentration. Prepare fresh on the day of the experiment due to its limited stability in solution.
-
This compound: Due to its likely lower aqueous solubility, a formulation with a co-solvent such as a small percentage of DMSO or ethanol in saline may be necessary. Ensure the final concentration of the co-solvent is non-toxic.
Animal Dosing
-
Acclimatize animals for at least one week before the experiment.
-
On the day of the study, weigh each animal to ensure accurate dosing.
-
Administer the formulated compound via tail vein injection.[8] A typical injection volume for rats is 1-2 mL/kg.
Blood Sample Collection
-
Collect blood samples at predetermined time points to capture the pharmacokinetic profile. Recommended time points for an IV bolus study are: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[5][7]
-
Blood can be collected via a cannulated jugular vein or from the tail vein. The volume of each sample should be minimized to avoid undue stress on the animal.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Tissue Sample Collection (Optional)
-
At the final time point, euthanize the animals.
-
Perform perfusion with saline to remove blood from the organs.[9]
-
Harvest key metabolic organs such as the liver and kidneys.[10]
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
Caption: In Vivo Experimental Workflow.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[11]
Sample Preparation
-
Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma samples.[12] Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
Tissue: Homogenize the tissue samples in a suitable buffer.[2][3][13] Perform protein precipitation on the tissue homogenate as described for plasma.
LC-MS/MS Analysis
-
Develop a specific and sensitive LC-MS/MS method for the detection and quantification of both SAH and SBH.
-
Use stable isotope-labeled internal standards for both compounds to ensure accurate quantification.
-
Optimize chromatographic conditions to achieve good separation from endogenous matrix components.
-
Optimize mass spectrometry parameters (e.g., precursor and product ion selection) for maximum sensitivity.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, and stability.[2][3]
Expected Results and Data Analysis
The primary outcome of this study will be the plasma concentration-time profiles for both SAH and SBH.
Data Presentation
| Pharmacokinetic Parameter | S-adenosyl-L-homocysteine (SAH) | This compound (SBH) |
| Half-life (t½) | Expected to be short | Hypothesized to be longer than SAH |
| Clearance (CL) | Expected to be rapid | Hypothesized to be slower than SAH |
| Volume of Distribution (Vd) | To be determined | To be determined |
| Area Under the Curve (AUC) | Expected to be smaller | Hypothesized to be larger than SAH |
Statistical Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA).[7][14][15] Statistical comparisons of these parameters between the two compound groups should be performed using appropriate tests (e.g., t-test or ANOVA).
Discussion and Mechanistic Interpretation
The anticipated results will likely demonstrate a significantly longer half-life and lower clearance for SBH compared to SAH. This can be attributed to their distinct metabolic pathways.
Sources
- 1. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Comparative study on the bioactivation mechanisms and cytotoxicity of Te-phenyl-L-tellurocysteine, Se-phenyl-L-selenocysteine, and S-phenyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Debenzylation of O(6)-benzyl-8-oxoguanine in human liver: implications for O(6)-benzylguanine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Episode 7: Clinical Questions: Are Single Enantiomers Always Better? – Chiralpedia [chiralpedia.com]
- 12. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Statistical analysis of pharmacokinetic data-bioequivalence study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Conformational Analysis of S-Benzyl-DL-homocysteine and Other S-adenosyl-L-homocysteine Hydrolase Inhibitors
Executive Summary
The inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) represents a significant therapeutic strategy for a range of diseases, including viral infections and certain cancers, by disrupting cellular methylation processes.[1][2] This guide provides an in-depth conformational analysis of S-Benzyl-DL-homocysteine, a flexible amino acid derivative, and compares its structural dynamics to other classes of SAHH inhibitors. We explore the critical interplay between molecular conformation and inhibitory activity, leveraging both experimental and computational methodologies. By dissecting the conformational landscapes of flexible versus rigid inhibitors, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics targeting the homocysteine metabolic pathway.
The Central Role of SAHH in Cellular Methylation
Virtually all cellular life relies on methylation reactions, where a methyl group is transferred from the universal donor S-adenosyl-L-methionine (SAM) to a vast array of substrates, including DNA, RNA, proteins, and small molecules.[3] This process yields the byproduct S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of most methyltransferase enzymes.[3] The cell's primary mechanism for preventing toxic SAH accumulation is its hydrolysis into adenosine and L-homocysteine, a reaction catalyzed exclusively by SAH hydrolase (SAHH).[2][3]
Consequently, inhibiting SAHH leads to an intracellular buildup of SAH, effectively shutting down essential methylation reactions.[1] This makes SAHH a compelling pharmacological target.[2] The design of effective SAHH inhibitors, however, hinges on a deep understanding of how a ligand's three-dimensional shape, or conformation, governs its ability to bind to the enzyme's active site.
Caption: The Methionine Cycle and the critical role of SAHH.
Methodologies for Conformational Analysis
To understand how an inhibitor like this compound interacts with its target, we must first characterize its conformational space—the ensemble of all possible 3D shapes it can adopt. This is achieved through a synergistic combination of experimental and computational techniques.
Experimental Approaches: Capturing Molecular Reality
Experimental methods provide direct, physical evidence of molecular structure and dynamics.
-
X-ray Crystallography: This technique offers a high-resolution, static snapshot of a molecule's conformation when bound to its protein target.[4][5] It is the gold standard for visualizing the precise interactions—hydrogen bonds, hydrophobic contacts—that define the binding mode. The resulting electron density map provides unequivocal proof of the bioactive conformation within the crystal lattice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike crystallography, NMR studies molecules in solution, offering a more dynamic and physiologically relevant picture.[4][5] Through techniques like Nuclear Overhauser Effect (NOE) analysis, NMR can measure distances between atoms within a molecule, providing constraints used to determine the predominant conformations in solution.
Computational Approaches: Exploring the Possibilities
Computational methods allow for the exploration of a molecule's entire conformational landscape, providing insights that are often inaccessible experimentally.[6][7]
-
Systematic & Stochastic Searches: Algorithms systematically rotate all flexible bonds in a molecule by a defined increment to generate a comprehensive library of possible conformations.[8][9] This method is thorough but can be computationally expensive for highly flexible molecules.
-
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and bonds over time, revealing how a molecule behaves in a dynamic environment (e.g., in water or near a binding site). This provides crucial information on conformational stability and the energy barriers between different states.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor.[5] It uses scoring functions to estimate the binding affinity of different conformations, helping to identify the most likely bioactive pose.
Caption: A generalized workflow for conformational analysis in drug design.
Conformational Landscape: A Tale of Two Inhibitors
To illustrate the importance of conformational analysis, we compare the flexible this compound with Neplanocin A, a potent, conformationally restricted inhibitor of SAHH.[10]
This compound: The Flexible Contender
This compound is an analogue of the natural substrate, L-homocysteine. Its structure contains several rotatable single bonds, affording it significant conformational flexibility.
-
Key Rotatable Bonds: The key sources of flexibility are the Cα-Cβ, Cβ-Cγ, and Cγ-S bonds of the homocysteine backbone, as well as the S-CH₂ and CH₂-Phenyl bonds of the benzyl group.
-
Predicted Conformations: While no dedicated crystallographic study of this compound is publicly available, analysis of the closely related S-benzyl-L-cysteine reveals distinct low-energy conformations.[11] In its crystal structure, two molecules exist in the asymmetric unit, differing primarily in the N-Cα-Cβ-S torsion angle, adopting anti and gauche arrangements.[11] We can extrapolate that the additional methylene group in this compound will further increase the number of accessible low-energy states, creating a complex conformational landscape that must be navigated to find the optimal binding pose. This flexibility can be an advantage, allowing the molecule to adapt to the active site (an "induced fit" model), but it comes at an entropic cost upon binding.[4]
Neplanocin A: The Rigid Nucleoside
Neplanocin A is a carbocyclic analogue of adenosine. Its fused ring system severely restricts its conformational freedom.
-
Key Rotatable Bonds: Flexibility is limited primarily to the bond connecting the cyclopentene ring to the adenine base and the exocyclic hydroxymethyl group.
-
Bioactive Conformation: The rigidity of Neplanocin A means its ground-state conformation in solution is very similar to its bioactive conformation when bound to SAHH. This pre-organization reduces the entropic penalty of binding, contributing to its high affinity.[10] The lack of flexibility, however, means it cannot readily adapt to mutations or variations in the enzyme's active site.
Comparative Data Summary
| Feature | This compound (Predicted) | Neplanocin A (Known) | Rationale & Implication |
| Scaffold Type | Amino Acid Derivative | Carbocyclic Nucleoside | Targets different binding sub-pockets within the SAHH active site (homocysteine vs. adenosine pocket). |
| Number of Rotatable Bonds | ≥ 6 | 2-3 | High flexibility allows for induced fit but carries an entropic penalty. Rigidity lowers the entropic cost of binding. |
| Key Torsion Angles | Cα-Cβ, Cβ-Cγ, Cγ-S, S-CH₂ | Glycosidic bond, C4'-C5' | Flexibility in the side chain allows exploration of hydrophobic pockets. Rigidity pre-organizes the molecule for binding. |
| Binding Model | Likely Induced Fit[4] | Likely Conformational Selection / Lock-and-Key[4] | The enzyme may undergo a conformational change to accommodate the flexible ligand. The rigid ligand binds to a pre-existing conformation of the enzyme. |
Protocols for Analysis
Protocol: Computational Conformational Search of this compound
This protocol describes a systematic search using freely available software as an example.[8]
-
Molecule Preparation:
-
Obtain a 2D structure of this compound (e.g., from PubChem or a chemical drawing tool).
-
Import the structure into molecular modeling software (e.g., VEGA ZZ, Avogadro).
-
Add hydrogen atoms and assign appropriate protonation states for physiological pH (~7.4). The amino group should be protonated (NH₃⁺) and the carboxylic acid group deprotonated (COO⁻).
-
Perform an initial geometry optimization using a suitable force field (e.g., MMFF94).
-
-
Torsion Angle Definition:
-
Identify all rotatable bonds to be explored. For this compound, these are primarily: Cα-Cβ, Cβ-Cγ, Cγ-S, S-CH₂, and CH₂-Ph.
-
In the software's conformational search module, define these torsions for systematic rotation.
-
-
Search Execution:
-
Set the search parameters. A step size of 30° for each torsion angle provides a reasonable balance between thoroughness and computational cost.
-
Enable an energy minimization step for each generated conformer to relax steric clashes.
-
Set an energy window (e.g., 20 kcal/mol) to discard high-energy, irrelevant conformers.
-
Execute the systematic search.
-
-
Analysis of Results:
-
The software will generate an output file containing all unique conformers within the specified energy window.
-
Analyze the distribution of conformers by plotting their relative energies.
-
Cluster the conformers based on root-mean-square deviation (RMSD) to identify distinct conformational families.
-
The lowest energy conformers are the most probable candidates for the bioactive pose and should be used for subsequent docking studies.
-
Protocol: Experimental Determination of Protein-Ligand Complex Structure via X-ray Crystallography
This protocol provides a generalized workflow for obtaining a crystal structure.
-
Protein Expression and Purification:
-
Clone, express, and purify the target protein (e.g., human SAHH) to >95% purity as confirmed by SDS-PAGE.
-
Concentrate the protein to a suitable level for crystallization (typically 5-10 mg/mL).
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of conditions (precipitants, buffers, salts, pH) using commercially available or custom-made screens.
-
Incubate the protein with a 5-10 fold molar excess of the inhibitor (e.g., this compound) prior to setting up the trays to facilitate co-crystallization.
-
-
Data Collection:
-
Once suitable crystals have grown, cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Build the protein-ligand model into the electron density map and perform iterative cycles of refinement.
-
Validate the final structure using established metrics (e.g., R-work, R-free, Ramachandran plots) and deposit it in the Protein Data Bank (PDB).
-
Conclusion and Future Directions
The conformational analysis of enzyme inhibitors is a cornerstone of modern drug design. The comparison between the flexible this compound and the rigid Neplanocin A highlights a fundamental principle: there is no single superior approach.
-
Flexible inhibitors like this compound offer the potential for high adaptability and the ability to form unique interactions through an induced-fit mechanism. However, their conformational complexity presents a challenge for computational prediction and is associated with an entropic cost upon binding.
-
Rigid inhibitors like Neplanocin A benefit from being pre-organized for binding, which can lead to high potency. Their inflexibility, however, may limit their ability to adapt to different enzyme isoforms or resistance mutations.
Future efforts in inhibiting SAHH should focus on "conformationally aware" drug design. This involves synthesizing semi-rigid analogues of flexible hits like this compound to lock in the bioactive conformation, thereby reducing the entropic penalty and increasing potency. A combined approach, utilizing computational analysis to predict favorable conformations and experimental validation to confirm them, remains the most robust path toward developing novel and effective therapeutics.
References
-
Wakarchuk, W., et al. (2013). Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression. PubMed. Available at: [Link]
-
Chiang, P. K. (1998). Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. PubMed. Available at: [Link]
-
Li, Y., et al. (2020). S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. Frontiers in Chemistry. Available at: [Link]
-
Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. Available at: [Link]
-
Bio-Synthesis. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Bio-Synthesis Inc. Available at: [Link]
-
Wang, Y., et al. (2019). Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports. Available at: [Link]
-
Boström, J., et al. (2006). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
-
Pakhomova, S., et al. (2011). S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system. Biochimie. Available at: [Link]
-
Krieber, S., et al. (2016). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. Available at: [Link]
-
Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]
-
Smellie, A., et al. (1996). Conformational searching methods for small molecules. III. Study of stochastic methods available in SYBYL and MACROMODEL. Journal of Computational Chemistry. Available at: [Link]
-
Kolaskar, A.S., & Naik, V.V. (1998). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. ResearchGate. Available at: [Link]
-
McCully, K.S. (2016). The chemical structures of N-substituted derivatives of homocysteine thiolactone and their effects on carcinogenesis. ResearchGate. Available at: [Link]
-
Paul, S., & Garga, P. (2021). Chemical structure of homocysteine and its derivatives. ResearchGate. Available at: [Link]
-
Philipp, T.M., et al. (2025). Structure-activity relationship of S-adenosylmethionine analogs as pharmacological chaperones for cystathionine beta-synthase-deficient homocystinuria. ResearchGate. Available at: [Link]
-
Pacholarz, K.J., et al. (2017). Analytical strategy for analysing conformational changes in protein-ligand interactions. ResearchGate. Available at: [Link]
-
Jarmoszewska, M., & Ruvinsky, A.M. (2022). Recent advances in computational and experimental protein-ligand affinity determination techniques. Taylor & Francis Online. Available at: [Link]
-
Harrison, W.T.A., & Yathirajan, H.S. (2001). S-Benzyl-L-cysteine. ResearchGate. Available at: [Link]
-
Laurie, A.T.R., & Jacobson, M.P. (2010). Characterization of protein-ligand interaction sites using experimental and computational methods. Semantic Scholar. Available at: [Link]
-
Hubmacher, D., et al. (2011). Homocysteine modifies structural and functional properties of fibronectin and interferes with the fibronectin-fibrillin-1 interaction. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Homocysteine. PubChem. Available at: [Link]
-
Upchurch, G.R. Jr., et al. (1997). L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells. PubMed. Available at: [Link]
-
Yang, A., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
Garrow, T.A., et al. (2010). Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats. PubMed. Available at: [Link]
-
Ando, T., et al. (2023). The structural basis of protein conformational switching revealed by experimental and AlphaFold2 analyses. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). S-benzyl-L-cysteine. PubChem. Available at: [Link]
Sources
- 1. Inhibition of S-adenosyl-L-homocysteine hydrolase induces immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational searching methods for small molecules. III. Study of stochastic methods available in SYBYL and MACROMODEL | Semantic Scholar [semanticscholar.org]
- 10. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-Benzyl-DL-homocysteine
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible research ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of S-Benzyl-DL-homocysteine, grounded in regulatory standards and field-proven best practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the integrity of our environment.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound, like many specialized reagents, has limited comprehensive toxicological data. Therefore, we must operate under the precautionary principle, treating the substance with the appropriate level of caution based on available information and its chemical structure.
The primary guidance for hazard identification comes from the Safety Data Sheet (SDS). While specific data for this compound can be sparse, analysis of its structure and related compounds provides critical insights. The presence of a sulfur atom indicates that combustion can produce toxic sulfur oxides.[1] Furthermore, related homocysteine derivatives are classified with specific hazards.[2]
Key Causality: The rationale for treating this compound as hazardous waste, even in the absence of a specific "P" or "U" listing from the EPA, is rooted in prudent safety practice. The potential for uncharacterized toxicity and the generation of hazardous combustion byproducts necessitates its management within a controlled, high-level waste stream.
Table 1: Hazard Profile Summary for this compound and Related Compounds
| Hazard Category | Finding/Classification | Source Recommendation |
| Acute Toxicity (Oral) | Related compounds are classified as "Harmful if swallowed". | Treat as potentially harmful if ingested.[2] |
| Skin/Eye Irritation | A related compound is known to cause skin and serious eye irritation. | Always wear appropriate gloves and eye protection. |
| Environmental Hazards | Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems.[3] | Segregate for chemical waste pickup; never dispose of down the drain. |
| Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[1][4] | The designated disposal method must be capable of handling these byproducts, such as controlled incineration with flue gas scrubbing.[3] |
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are considered hazardous waste generators and must comply with specific regulations for waste identification, storage, and disposal.[6][7]
Key regulatory requirements include:
-
Hazardous Waste Determination: The generator is responsible for determining if their waste is hazardous.[8][9] For this compound, this determination leads to managing it as hazardous waste.
-
Satellite Accumulation Areas (SAA): Waste must be accumulated in designated SAAs at or near the point of generation. These areas have limits on the volume of waste that can be stored (typically 55 gallons).[7][8]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[6][7]
-
Container Management: Waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[10]
Part 3: Personal Protective Equipment (PPE) Protocol
Handling this compound during use or disposal requires a standard level of PPE to mitigate exposure risks.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile gloves. Inspect gloves for tears or holes before use.[3]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[11]
-
Respiratory Protection: If handling the powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator may be necessary, in accordance with your institution's safety plan and OSHA regulations.[11][12]
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical control point in a laboratory waste management system. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.
-
Action: Immediately upon generation, classify any material containing this compound as hazardous chemical waste.
-
Causality: Do not mix this waste stream with non-hazardous trash, biohazardous waste, or other incompatible chemical wastes.[10][13] Mixing can create unknown, potentially dangerous reactions and complicates the disposal process for your institution's waste management provider. This compound waste should be collected in a dedicated container.
Step 2: Containerization and Labeling
The waste container is the primary barrier protecting you and the environment from the chemical.
-
Action:
-
Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap for solids or solutions). Ensure the container is in good condition and free from leaks.[10]
-
Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Using a permanent marker, write the full chemical name, "this compound," and list any other components in the container (e.g., solvents, buffers) with their approximate percentages.
-
Ensure the words "Hazardous Waste" are prominently displayed.[7]
-
-
Causality: Accurate and complete labeling is a legal requirement and is essential for the safety of EHS personnel who will handle the container.[6] It provides the necessary information for the final disposal facility to process the waste correctly. The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[10]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Your laboratory should have one or more designated SAAs for the temporary storage of hazardous waste.
-
Action: Store the labeled, closed container in your designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[8]
-
Causality: The SAA regulation allows for the safe accumulation of small quantities of waste without requiring the full, stringent controls of a central storage facility.[7] This provides an operationally efficient workflow while maintaining safety and compliance. Do not exceed the 55-gallon limit for the SAA.[8]
Step 4: Requesting Waste Collection for Final Disposal
Waste should not be stored indefinitely in the laboratory.
-
Action: Once the waste container is full, or at regular intervals as dictated by your institutional policy, submit a request for chemical waste pickup to your EHS department. Follow their specific procedures for scheduling a collection.
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The final disposal method will be determined by the TSDF but is typically controlled incineration for this type of organic compound.[3] This high-temperature process with flue gas scrubbing ensures the complete destruction of the chemical while neutralizing harmful byproducts like sulfur oxides.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
Part 5: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill involves a flammable solvent, remove all sources of ignition.[3]
-
Don PPE: Wear the appropriate PPE as described in Part 3.
-
Contain and Clean: For a small spill of solid material, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[9][11] For a liquid spill, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain and absorb the liquid.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be placed in the hazardous waste container.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.
References
- Regulating Lab Waste Disposal in the United St
- This compound SDS, 1017-76-1 Safety D
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
- Safety Data Sheet - S-Homocysteine. ABX - advanced biochemical compounds.
- Safety Data Sheet - DL-Homocysteine thiolactone hydrochloride. Aldrich.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Safety Data Sheet - L-homocysteine. MedchemExpress.com.
- Safety Data Sheet - S-Benzyl-L-cysteine. Thermo Fisher Scientific.
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
- Complete Guide To Chemical Waste Disposal. Suttons Group.
- Sulfur powder Safety D
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Safety Data Sheet - Sulfur Roll, Lab Grade. Fisher Scientific.
- Material Safety Data Sheet - DL-Homocysteine, 95%. Cole-Parmer.
- OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.
Sources
- 1. crude.abx.de [crude.abx.de]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. needle.tube [needle.tube]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. suttonsgroup.com [suttonsgroup.com]
A Researcher's Guide to the Safe Handling of S-Benzyl-DL-homocysteine
As researchers and scientists in the dynamic field of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of S-Benzyl-DL-homocysteine, focusing on the procedural, step-by-step guidance necessary for safe laboratory operations.
This compound is a sulfur-containing amino acid derivative used in various research applications. While specific toxicity data is not extensively documented, its structure and the general properties of related compounds necessitate careful handling to minimize exposure and ensure a safe laboratory environment. This guide is built on the foundational principles of risk assessment and the hierarchy of controls, prioritizing the elimination and engineering controls, supplemented by stringent administrative procedures and the correct use of personal protective equipment (PPE).
Hazard Assessment and Risk Mitigation
Before any procedure involving this compound, a thorough risk assessment is mandatory. The primary risks associated with this compound, based on its Safety Data Sheet (SDS) and structural similarities to other thiols and amino acid derivatives, include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Given these potential hazards, a multi-layered approach to safety is required, beginning with engineering controls and culminating in the correct selection and use of PPE.
Personal Protective Equipment (PPE): Your Final Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is essential for safeguarding against residual risks and in the event of a spill or accident. The selection of PPE should be based on the specific procedures being undertaken and the potential for exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Nitrile is preferred for its chemical resistance and to avoid latex allergies.[2][3] For tasks with a higher risk of splashes, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields (conforming to EN166 or ANSI Z87.1 standards) | Protects the eyes from dust particles and accidental splashes of the compound.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from contact with the chemical.[2][3] |
| Respiratory Protection | N95 or P1 dust mask (if not handled in a fume hood) | To be used where there is a potential for generating dust and engineering controls are not sufficient to minimize exposure to nuisance levels of dust.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing the risks associated with handling this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound solid should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are properly fitted and the lab coat is fully buttoned.
-
Weighing: When weighing the solid compound, use a weigh boat or creased weighing paper to prevent spillage. If possible, perform this task in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Experimental Use
-
Contained Systems: Whenever possible, conduct reactions in closed or contained systems to minimize the release of vapors or aerosols.
-
Avoid Contact: Exercise caution to avoid direct contact with the compound and its solutions.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]
Workflow for Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[4]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage and Pickup: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials. Follow your institution's guidelines for scheduling a hazardous waste pickup.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department. |
Emergency Response Logic
Caption: A clear decision-making flow for responding to an accidental exposure to this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal well-being.
References
-
Boc-S-benzyl-DL-homocysteine | C16H23NO4S | CID 15597872 - PubChem. [Link]
-
Biological Safety Personal Protective Equipment. [Link]
-
Use of a commercially available reagent for the selective detection of homocysteine in plasma - NIH. [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
